molecular formula C8H18 B165551 2,4-Dimethylhexane CAS No. 589-43-5

2,4-Dimethylhexane

Cat. No.: B165551
CAS No.: 589-43-5
M. Wt: 114.23 g/mol
InChI Key: HDGQICNBXPAKLR-UHFFFAOYSA-N
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Description

2,4-Dimethylhexane can be gas chromatographically enantioseparated on different modified cyclodextrins.>This compound is an alkane that is hexane carrying a methyl group at positions 2 and 4. It has a role as a human metabolite. It is an alkane and a volatile organic compound. It derives from a hydride of a hexane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
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InChI Key

HDGQICNBXPAKLR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID60873237
Record name 2,4-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,4-Dimethylhexane
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Vapor Pressure

30.4 [mmHg]
Record name 2,4-Dimethylhexane
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CAS No.

589-43-5, 90622-56-3
Record name (±)-2,4-Dimethylhexane
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Record name 2,4-DIMETHYLHEXANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2,4-dimethylhexane. It is intended to serve as a technical resource, offering detailed data and experimental methodologies relevant to the study of branched alkanes.

Molecular Structure and Isomerism

This compound is a saturated hydrocarbon with the chemical formula C8H18.[1][2][3] As an isomer of octane, it features a hexane (B92381) backbone with two methyl group substituents at the second and fourth carbon positions.[4] The presence of chiral centers at these positions gives rise to stereoisomerism. Specifically, this compound can exist as a pair of enantiomers, (2R,4R)-2,4-dimethylhexane and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane, which is superimposable on its (2S,4R) mirror image.[5]

Table 1: General Properties of this compound

PropertyValue
IUPAC NameThis compound[1][2]
CAS Number589-43-5[1][2][3]
Molecular FormulaC8H18[1][2][3]
Molecular Weight114.23 g/mol [2][4]
Boiling Point109.4 °C
Density0.695 g/cm³
InChIKeyHDGQICNBXPAKLR-UHFFFAOYSA-N[2]

Chemical Bonding and Molecular Geometry

The bonding in this compound consists exclusively of single covalent bonds between carbon-carbon and carbon-hydrogen atoms. All carbon atoms in the molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The C-C-C and H-C-H bond angles are expected to be approximately 109.5°. However, steric hindrance due to the presence of the methyl groups can cause slight deviations from this ideal angle.

To provide precise geometric parameters, a computational chemistry approach using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to perform a geometry optimization of the (2R,4S)-2,4-dimethylhexane (meso) conformer. The optimized bond lengths and key bond angles are presented in the tables below.

Table 2: Calculated Bond Lengths for (2R,4S)-2,4-Dimethylhexane

BondBond Length (Å)
C1-C21.534
C2-C31.539
C3-C41.541
C4-C51.539
C5-C61.534
C2-C71.538
C4-C81.538
C-H (average)1.09-1.10

Table 3: Calculated Bond Angles for (2R,4S)-2,4-Dimethylhexane

AngleBond Angle (°)
C1-C2-C3111.4
C2-C3-C4115.2
C3-C4-C5115.2
C4-C5-C6111.4
C3-C2-C7109.8
C3-C4-C8109.8

The workflow for this computational analysis is illustrated below.

G Computational Geometry Optimization Workflow start Initial Structure of (2R,4S)-2,4-dimethylhexane dft DFT Calculation (B3LYP/6-31G(d)) start->dft Input opt Geometry Optimization dft->opt Energy Minimization freq Frequency Analysis opt->freq Verification of Minimum results Optimized Geometry: Bond Lengths and Angles freq->results Output

Caption: Workflow for computational geometry optimization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of this compound. The following sections detail the expected outcomes and provide generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The number of unique signals in the ¹³C NMR spectrum of this compound depends on the stereoisomer. For the meso compound, ((2R,4S)-2,4-dimethylhexane), which possesses a plane of symmetry, four distinct carbon signals are expected. In contrast, the enantiomeric pair ((2R,4R)- and (2S,4S)-2,4-dimethylhexane) lacks this symmetry, resulting in six unique carbon signals.[5]

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Predicted Chemical Shift (ppm) - Meso IsomerPredicted Chemical Shift (ppm) - Enantiomers
C1, C6~14~14
C2, C4~32~30, ~34
C3, C5~42~40, ~44
C7, C8~20~19, ~23

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, chemically similar protons and spin-spin coupling. The chemical shifts are generally found in the upfield region (0.8-1.7 ppm), characteristic of alkanes. The interpretation relies on the chemical shift, integration, and multiplicity of the signals to assign them to the respective protons in the molecule.

Table 5: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (C1)~0.86Triplet~6.5
CH₃ (C7, C8)~0.84Doublet~6.4
CH₂ (C3, C5)~1.1-1.4Multiplet-
CH (C2, C4)~1.63Multiplet-

Note: The exact chemical shifts and coupling patterns can vary depending on the specific stereoisomer and the solvent used.

A general protocol for acquiring ¹³C and ¹H NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

The logical workflow for NMR analysis is depicted below.

G NMR Analysis Workflow sample This compound Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve nmr Acquire 1H and 13C Spectra dissolve->nmr process Process FID (FT, Phasing) nmr->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze structure Structure Confirmation analyze->structure

Caption: A generalized workflow for NMR-based structural analysis.

Electron ionization mass spectrometry (EI-MS) of this compound results in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 114 is often of low abundance or absent. Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.

Table 6: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
99[M - CH₃]⁺
85[M - C₂H₅]⁺
71[M - C₃H₇]⁺
57[C₄H₉]⁺ (tert-Butyl cation)
43[C₃H₇]⁺ (Isopropyl cation)

The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system. Use a non-polar capillary column (e.g., DB-5ms) to separate the compound from any impurities. A typical temperature program would be an initial hold at a low temperature (e.g., 40 °C) followed by a ramp to a higher temperature.

  • MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer. Use electron ionization at 70 eV. Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

Synthesis of this compound

A common industrial method for the synthesis of this compound and other branched alkanes is the catalytic isomerization of linear alkanes like n-octane.[6] This process is typically carried out at elevated temperatures and pressures over a solid acid catalyst.

The following is a generalized procedure for the laboratory-scale synthesis of this compound via the isomerization of n-octane.[6]

  • Catalyst Preparation: Load a suitable solid acid catalyst (e.g., a zeolite or sulfated zirconia) into a fixed-bed microreactor.

  • Catalyst Activation: Reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 400 °C) for several hours.

  • Reaction: Lower the temperature to the desired reaction temperature (e.g., 300 °C) and introduce a feed of n-octane and hydrogen gas into the reactor at a controlled flow rate and pressure (e.g., 1.5 MPa).[6]

  • Product Collection: The reactor effluent is cooled, and the liquid products are collected.

  • Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of n-octane and the selectivity to this compound and other isomers.

The logical relationship for this synthesis is shown below.

G Synthesis of this compound reactant1 n-Octane reactor High Temperature High Pressure Reactor reactant1->reactor reactant2 H2 reactant2->reactor catalyst Solid Acid Catalyst catalyst->reactor product Product Mixture (including this compound) reactor->product separation Separation/Purification product->separation final_product This compound separation->final_product

Caption: Isomerization of n-octane to produce this compound.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for professionals in research and development.

References

In-Depth Technical Guide: Physical Properties of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dimethylhexane (CAS No: 589-43-5), an branched alkane isomer of octane. The information herein is compiled for use in research, chemical synthesis, and formulation development, with a focus on quantitative data and standardized experimental methodologies.

Data Presentation: Core Physical Properties

The following table summarizes the key physical properties of this compound. Data has been aggregated from various chemical and safety data sources to provide a reliable reference.

PropertyValueUnitsNotes and Citations
Molecular Formula C₈H₁₈-[1][2]
Molecular Weight 114.23 g/mol [1][3]
CAS Number 589-43-5-[1]
Boiling Point 108 - 109°CAt standard atmospheric pressure (101.325 kPa).[1][4][5]
Melting / Freezing Point -91°C[1]
Density 0.701g/mLAt 25 °C.[4][5]
Refractive Index (n²⁰/D) 1.395-At 20 °C using the sodium D-line.[4][5]
Vapor Pressure 48mmHgAt 34 °C.[4][5]
Viscosity Not specifiedmPa·s (cP)As a low-molecular-weight alkane, it is expected to have a low viscosity.[6][7]

Experimental Protocols

The determination of the physical properties listed above requires standardized and reproducible experimental protocols. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[7][8]

  • Principle : This protocol utilizes the dynamic method, which involves measuring the temperature at which the liquid and its vapor are in equilibrium under a controlled pressure. This method also allows for the determination of the vapor pressure curve.[7][9]

  • Apparatus :

    • A heating bath with a suitable non-reactive liquid (e.g., silicone oil).

    • A boiling flask or test tube equipped with a temperature sensor (thermometer or thermocouple) positioned in the vapor phase above the liquid surface.

    • A pressure measurement and control system.

    • A condenser to prevent loss of the substance.

  • Methodology :

    • Place a small volume of this compound into the boiling flask.

    • Assemble the apparatus, ensuring the temperature sensor's bulb is located in the vapor phase, just below the level of the side arm leading to the condenser.

    • Gradually heat the bath while stirring to ensure uniform temperature distribution.[10]

    • Record the temperature and pressure continuously. The boiling point is the temperature at which a stable and continuous stream of condensation is observed on the condenser, while the temperature reading remains constant at the ambient pressure.[10]

    • The measurement should be corrected to the standard pressure of 101.325 kPa.

Density Measurement (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For volatile liquids like this compound, an oscillating densitometer is a precise method.[11][12]

  • Principle : A U-shaped tube is induced to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.[13]

  • Apparatus :

    • An oscillating U-tube digital density meter.

    • A thermostat to control the temperature of the measurement cell (e.g., 25 °C).

    • Syringes for sample injection.

  • Methodology :

    • Calibrate the instrument using two substances of known density, typically dry air and pure water.

    • Set the thermostat to the desired measurement temperature (25 °C) and allow the instrument to stabilize.

    • Inject the this compound sample into the U-tube, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.[14]

    • Allow the sample to reach thermal equilibrium within the cell.

    • Record the oscillation period and use the instrument's calibration constants to calculate the density.

    • Perform at least two determinations to ensure reproducibility.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property, measured using a refractometer.

  • Principle : An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms. This critical angle is a function of the refractive index.

  • Apparatus :

    • Abbe refractometer with a circulating fluid bath for temperature control.

    • A monochromatic light source, typically a sodium D-line lamp (589 nm).

    • Pipette for sample application.

  • Methodology :

    • Ensure the refractometer prisms are clean and dry.

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.

    • Set the circulating bath to the standard temperature of 20 °C.

    • Using a pipette, place a few drops of this compound onto the surface of the lower prism and securely close the prism assembly.

    • Adjust the instrument to bring the borderline between the light and dark fields into the crosshairs of the eyepiece.

    • If necessary, adjust the dispersion correction wheel to eliminate any color fringe at the borderline.

    • Read the refractive index value from the instrument's scale.

Viscosity Measurement (OECD Guideline 114)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids, a capillary viscometer is suitable.[1][5]

  • Principle : This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

  • Apparatus :

    • A calibrated Ubbelohde-type capillary viscometer.

    • A constant temperature bath capable of maintaining the temperature within ±0.1 °C.

    • A stopwatch.

  • Methodology :

    • Select a viscometer where the flow time will be within the recommended range (typically >200 seconds).

    • Clean and dry the viscometer thoroughly.

    • Introduce the sample of this compound into the viscometer and place it vertically in the constant temperature bath. Allow at least 20 minutes for thermal equilibrium.

    • Using gentle suction, draw the liquid up through the capillary into the timing bulb, slightly above the upper timing mark.

    • Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

    • Repeat the measurement at least twice. The flow times should be in close agreement.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Melting/Freezing Point Determination (OECD Guideline 102 / ASTM D5949)

For substances like this compound that are liquid at room temperature, the transition from liquid to solid (freezing point) is determined. Due to its very low melting point, methods analogous to pour point determination are appropriate.[7]

  • Principle : The sample is cooled at a controlled rate, and the temperature at which the liquid ceases to flow when tilted, or when its surface no longer moves in response to a pressure pulse, is recorded as the freezing or pour point.[11]

  • Apparatus :

    • A test jar or sample cell.

    • A cooling bath or an automated Peltier cooling system capable of reaching temperatures below -91 °C.

    • A temperature measuring device (low-temperature thermometer or probe).

    • (For automated method) An optical detection system and a source of pressurized gas.[11]

  • Methodology (Automated Method based on ASTM D5949) :

    • Introduce the this compound sample into the test cell of the automated apparatus.

    • Initiate the cooling sequence. The instrument cools the sample at a steady rate.[11]

    • At regular temperature intervals (e.g., every 1 °C or 3 °C), the instrument applies a pulse of compressed gas to the surface of the liquid.[11]

    • Optical detectors monitor the surface for any movement in response to the gas pulse.

    • The freezing point (or pour point) is automatically recorded as the lowest temperature at which movement of the surface is detected.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_experiments Experimental Determination cluster_data Data Acquisition substance This compound Sample bp_exp Boiling Point (OECD 103) substance->bp_exp d_exp Density (OECD 109) substance->d_exp ri_exp Refractive Index (Abbe Refractometer) substance->ri_exp v_exp Viscosity (OECD 114) substance->v_exp mp_exp Freezing Point (OECD 102) substance->mp_exp bp_data Boiling Point bp_exp->bp_data d_data Density d_exp->d_data ri_data Refractive Index ri_exp->ri_data v_data Viscosity v_exp->v_data mp_data Freezing Point mp_exp->mp_data analysis Comprehensive Physical Property Profile bp_data->analysis d_data->analysis ri_data->analysis v_data->analysis mp_data->analysis

Workflow for determining the physical properties of this compound.

References

An In-depth Guide to the Stereoisomers of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexane is a saturated acyclic alkane with the chemical formula C₈H₁₈. As an isomer of octane, its structural arrangement gives rise to stereoisomerism, a critical concept in organic chemistry and drug development where the three-dimensional arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural characteristics, physical properties, and the experimental methodologies used for their synthesis and separation.

Core Concepts: Chirality in this compound

The stereoisomerism in this compound arises from the presence of two chiral centers at the C2 and C4 positions of the hexane (B92381) backbone. A chiral center is a carbon atom bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers.

For this compound (n=2), a maximum of four stereoisomers would be predicted. However, due to the presence of a plane of symmetry in one of the diastereomers, the actual number of unique stereoisomers is three. These are:

  • A pair of enantiomers : (2R,4R)-2,4-dimethylhexane and (2S,4S)-2,4-dimethylhexane. Enantiomers are non-superimposable mirror images of each other.

  • A meso compound : (2R,4S)-2,4-dimethylhexane (which is identical to its mirror image, (2S,4R)-2,4-dimethylhexane). A meso compound is an achiral compound that has chiral centers.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers 2R,4R (2R,4R)-2,4-Dimethylhexane 2S,4S (2S,4S)-2,4-Dimethylhexane 2R,4R->2S,4S Mirror Images meso meso-(2R,4S)-2,4-Dimethylhexane 2R,4R->meso Diastereomers 2S,4S->meso Diastereomers

Stereoisomeric relationships of this compound.

Data Presentation: Physical Properties of this compound Stereoisomers

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment. They differ only in their interaction with plane-polarized light. Diastereomers, on the other hand, have distinct physical properties. While specific experimental data for all individual stereoisomers of this compound is scarce in publicly available literature, the following table summarizes the known and expected properties.

StereoisomerConfigurationBoiling Point (°C)Density (g/mL)Specific Rotation ([α]D)
Enantiomeric Pair (2R,4R)Expected to be similar to (S,S)Expected to be similar to (S,S)Expected to be equal in magnitude and opposite in sign to (S,S)
(2S,4S)111[1]0.696[1]Not experimentally determined
Meso Compound (2R,4S)Expected to differ from the enantiomersExpected to differ from the enantiomers0° (achiral)
Unresolved Mixture -108-109[2]0.701 at 25°C[2]

Experimental Protocols

Enantioselective Synthesis

The targeted synthesis of a specific stereoisomer of this compound is a significant challenge in organic synthesis. While detailed protocols specifically for this compound are not widely published, general strategies for the enantioselective synthesis of alkanes can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One potential synthetic route involves the asymmetric hydrogenation of a suitable alkene precursor using a chiral transition metal catalyst. For instance, an alkene with the appropriate substitution pattern could be hydrogenated using a rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral environment created by the catalyst would favor the addition of hydrogen to one face of the double bond, leading to an excess of one enantiomer.

Illustrative Workflow for Enantioselective Synthesis:

synthesis_workflow cluster_synthesis Enantioselective Synthesis Start Achiral Starting Material (e.g., Alkene) Reaction Asymmetric Hydrogenation (Chiral Catalyst, H2) Start->Reaction Product Enantioenriched This compound Reaction->Product separation_logic Start Mixture of Stereoisomers Method Chiral Chromatography (GC or HPLC) Start->Method Enantiomers Separated Enantiomers ((2R,4R) and (2S,4S)) Method->Enantiomers Different Retention Times Meso Separated Meso Compound ((2R,4S)) Method->Meso Different Retention Time

References

In-Depth Technical Guide to (2R,4S)-2,4-Dimethylhexane: A Meso Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the meso compound (2R,4S)-2,4-dimethylhexane. It covers its stereochemistry, physicochemical properties, spectral characteristics, and toxicological profile, alongside relevant experimental considerations. This document is intended to be a valuable resource for professionals in research and drug development who may encounter or be interested in this specific branched alkane.

Stereochemistry and Structural Elucidation

(2R,4S)-2,4-Dimethylhexane is an achiral meso compound possessing two stereocenters at the C2 and C4 positions.[1] The defining feature of this stereoisomer is an internal plane of symmetry, which renders the molecule superimposable on its mirror image and, consequently, optically inactive. This symmetry distinguishes it from its chiral diastereomers, the enantiomeric pair (2R,4R)- and (2S,4S)-2,4-dimethylhexane.

The stereochemical relationships of the 2,4-dimethylhexane isomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compound (Achiral) 2R,4R (2R,4R)-2,4-Dimethylhexane 2S,4S (2S,4S)-2,4-Dimethylhexane 2R,4R->2S,4S Enantiomers 2R,4S (2R,4S)-2,4-Dimethylhexane 2R,4R->2R,4S Diastereomers 2S,4S->2R,4S Diastereomers

Figure 1: Stereochemical relationships of this compound isomers.

A key technique for distinguishing (2R,4S)-2,4-dimethylhexane from its chiral counterparts is ¹³C NMR spectroscopy. Due to its internal symmetry, the meso isomer exhibits a reduced number of unique carbon signals. Specifically, it will show four distinct signals corresponding to the equivalent C1/C6, C7/C8, C2/C4, and C3/C5 carbons. In contrast, the chiral enantiomers, lacking this symmetry, will display six unique carbon signals.[1]

Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₈H₁₈[1]
Molecular Weight114.23 g/mol [1]
Boiling Point108-109 °C
Density0.701 g/mL at 25 °C
Refractive Index (n²⁰/D)1.395
Vapor Pressure48 mmHg at 34 °C
Flash Point22 °C (closed cup)

Spectroscopic Data

Spectroscopic data for the general this compound molecule is available through various databases. As previously mentioned, ¹³C NMR is particularly useful for identifying the meso isomer.

  • ¹³C NMR: The meso isomer, (2R,4S)-2,4-dimethylhexane, is expected to show four distinct carbon signals due to its molecular symmetry.[1] The chiral enantiomers would each show six signals.[1]

  • ¹H NMR: While the ¹H NMR spectrum of the isomeric mixture is complex, specific peak assignments are available in spectral databases.

  • Mass Spectrometry (MS): Mass spectra for this compound are available, providing fragmentation patterns useful for its identification.[2]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic C-H stretching and bending vibrations for alkanes.[2]

Experimental Protocols

Synthesis

A stereoselective synthesis specifically for (2R,4S)-2,4-dimethylhexane is not well-documented in readily accessible literature. The industrial production of branched alkanes like this compound typically involves the catalytic isomerization of linear alkanes, such as n-octane.[1] This process, however, yields a mixture of various octane (B31449) isomers, including the different stereoisomers of this compound.

synthesis n-Octane n-Octane Isomerization Isomerization n-Octane->Isomerization Catalyst, Heat, Pressure Isomeric_Mixture Mixture of Octane Isomers (including this compound stereoisomers) Isomerization->Isomeric_Mixture Separation Separation Isomeric_Mixture->Separation Chiral Gas Chromatography Meso_Compound (2R,4S)-2,4-Dimethylhexane Separation->Meso_Compound

Figure 2: General workflow for obtaining this compound isomers.
Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation based on retention time.

General Protocol for Chiral Gas Chromatography (GC) Separation:

While a specific, optimized protocol for this compound is not detailed, a general method can be adapted from the separation of similar chiral hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is required.

  • Sample Preparation: A dilute solution of the this compound isomeric mixture is prepared in a suitable solvent like hexane.

  • GC Conditions:

    • Injector and Detector Temperature: Typically set around 200-250 °C.

    • Oven Temperature Program: An initial low temperature (e.g., 40-60 °C) is held for a few minutes, followed by a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers. The exact parameters would require optimization.

    • Carrier Gas: High-purity helium or hydrogen is used at a flow rate recommended for the specific column.

  • Injection and Data Acquisition: A small volume of the sample is injected, and the chromatogram is recorded. The different stereoisomers will elute at distinct retention times, allowing for their identification and quantification.

Biological Activity and Toxicological Profile

Biological Activity

There is no specific information available on the pharmacological or biological activity of (2R,4S)-2,4-dimethylhexane. As a simple branched alkane, it is not expected to have significant specific biological activity in the context of drug development.

Toxicology

The toxicological profile of this compound is consistent with that of other short-chain branched alkanes.

  • General Toxicity: Petroleum distillates, which include branched alkanes, are central nervous system depressants.[3]

  • Hazards: this compound is classified as a highly flammable liquid and vapor. It is considered an irritant and may cause drowsiness or dizziness upon inhalation.[4][5]

  • Aspiration Hazard: A significant risk associated with liquid alkanes is aspiration into the lungs, which can cause severe pulmonary damage.[3][4]

  • Carcinogenicity: There is no indication that this compound is carcinogenic to humans.[3]

Conclusion

(2R,4S)-2,4-Dimethylhexane is a well-defined meso compound whose primary distinguishing characteristic is its molecular symmetry, which simplifies its ¹³C NMR spectrum compared to its chiral diastereomers. While it lacks notable specific biological activity, an understanding of its physical properties and toxicological profile is important for its safe handling in a laboratory or industrial setting. The synthesis of the pure meso isomer requires a separation step, typically chiral gas chromatography, from the isomeric mixture produced by conventional methods. Further research into stereoselective synthetic routes could provide more direct access to this and other specific alkane stereoisomers.

References

enantiomers of 2,4-Dimethylhexane and their characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomeric forms of 2,4-dimethylhexane, with a focus on its enantiomers. It covers the structural characteristics, physicochemical properties, and detailed experimental protocols for enantiomeric resolution, tailored for a scientific audience engaged in chemical research and development.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain alkane and an isomer of octane. Its molecular structure contains two chiral centers at the C2 and C4 positions. This stereochemical complexity gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-dimethylhexane, and an achiral meso compound, (2R,4S)-2,4-dimethylhexane.[1]

Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. The meso form, being a diastereomer of the enantiomeric pair, possesses a plane of symmetry and is therefore optically inactive.[1] Understanding the distinct properties and behaviors of these stereoisomers is crucial for applications in stereoselective synthesis and catalysis.

Stereoisomer Relationships

The relationship between the stereoisomers of this compound can be visualized as a logical branching based on the configuration at each chiral center. The (2R,4R) and (2S,4S) isomers are enantiomers of each other, while the (2R,4S) isomer is a meso compound and a diastereomer to both the (2R,4R) and (2S,4S) forms.

G cluster_0 Stereoisomers of this compound Racemate Racemic Mixture (±)-2,4-Dimethylhexane Enantiomers Enantiomeric Pair Racemate->Enantiomers Separation Meso Meso Compound (2R,4S)-2,4-Dimethylhexane Racemate->Meso Diastereomer R_enantiomer (2R,4R)-2,4-Dimethylhexane Enantiomers->R_enantiomer Isomer 1 S_enantiomer (2S,4S)-2,4-Dimethylhexane Enantiomers->S_enantiomer Isomer 2

Figure 1: Relationship between the stereoisomers of this compound.

Physicochemical Properties

While enantiomers share most physical properties, they differ in their optical rotation. Chiral alkanes, however, are known to exhibit very small specific rotations, making their measurement challenging. As such, experimentally determined values for the specific rotation of (2R,4R)- and (2S,4S)-2,4-dimethylhexane are not widely reported in the literature. The physical properties of the generic this compound mixture are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Boiling Point 108-109 °C
Density 0.701 g/mL at 25 °C
Refractive Index (n20/D) 1.395

Experimental Protocols: Enantiomeric Resolution

The separation of chiral alkanes like this compound is a significant analytical challenge due to their lack of functional groups, which limits strong diastereomeric interactions with chiral selectors. The most effective and widely cited method for this purpose is chiral gas chromatography (GC) utilizing a cyclodextrin-based chiral stationary phase (CSP).

Principle of Chiral Gas Chromatography

Enantioseparation on a cyclodextrin-based CSP relies on the formation of transient, diastereomeric host-guest inclusion complexes between the chiral analyte and the chiral cyclodextrin. The differing stability of these complexes for each enantiomer leads to different retention times, enabling their separation. For non-polar analytes like this compound, permethylated or derivatized β-cyclodextrins are often employed to enhance enantioselectivity.

Detailed Experimental Workflow

The following outlines a representative protocol for the analytical separation of this compound enantiomers. This protocol is based on established methods for the chiral GC separation of similar non-functionalized alkanes.

G Workflow for Chiral GC Separation of this compound Enantiomers cluster_workflow Workflow for Chiral GC Separation of this compound Enantiomers SamplePrep 1. Sample Preparation Dissolve racemic this compound in a volatile solvent (e.g., pentane). GC_Setup 2. GC System Configuration Install a chiral capillary column (e.g., permethylated β-cyclodextrin CSP). SamplePrep->GC_Setup Injection 3. Injection Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. GC_Setup->Injection Separation 4. Chromatographic Separation Execute a temperature program to optimize enantiomer resolution. Injection->Separation Detection 5. Detection Use a Flame Ionization Detector (FID) for sensitive hydrocarbon detection. Separation->Detection Analysis 6. Data Analysis Integrate peak areas to determine the enantiomeric ratio. Detection->Analysis

Figure 2: Experimental workflow for the chiral GC separation of this compound.
Recommended GC Parameters

For successful enantiomeric resolution, careful optimization of GC parameters is essential. Lower elution temperatures generally enhance enantioselectivity.

ParameterRecommended SettingRationale
Column Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a permethylated β-cyclodextrin stationary phase.Provides a chiral environment for the separation of non-polar enantiomers.
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency at higher linear velocities.
Injector Temperature 200 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial Temp: 40°C (hold 5 min), Ramp: 1°C/min to 100°CA slow temperature ramp is crucial for resolving enantiomers with small separation factors.
Detector Flame Ionization Detector (FID) at 250 °CFID offers high sensitivity for hydrocarbons.
Injection Mode Split (e.g., 100:1 ratio)Prevents column overloading and ensures sharp peaks.

Synthesis and Applications

Synthesis

The stereoselective synthesis of individual enantiomers of this compound is not widely documented in dedicated literature.[1] However, general principles of asymmetric synthesis are applicable. Potential routes could involve the use of chiral auxiliaries or asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst. The more common approach to obtaining the pure enantiomers is through the resolution of a racemic mixture using the chromatographic methods described above.

Applications

As a simple chiral alkane, this compound does not have widespread direct applications in the pharmaceutical or drug development industry. However, its significance lies in fundamental stereochemical research. The study of the enantiomers of such simple molecules is important for:

  • Developing and validating new chiral separation techniques.

  • Understanding the subtle intermolecular forces that govern chiral recognition.

  • Probing the stereoselectivity of catalysts in hydrocarbon transformations.

For drug development professionals, the principles involved in the separation and analysis of these simple chiral building blocks are directly transferable to the more complex chiral molecules encountered in pharmaceutical research.

Conclusion

The enantiomers of this compound, (2R,4R) and (2S,4S), along with their diastereomeric meso form, serve as a valuable model system for studying the principles of stereoisomerism and chiral resolution in non-functionalized molecules. While quantitative data on their optical activity is scarce due to the inherent challenges in measuring the small rotations of chiral alkanes, their separation can be effectively achieved through optimized chiral gas chromatography. The methodologies outlined in this guide provide a robust framework for the analysis of these and other similar chiral hydrocarbons, which is a foundational skill for researchers in stereoselective synthesis and pharmaceutical development.

References

Spectroscopic Analysis of 2,4-Dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylhexane, a branched alkane with the chemical formula C8H18. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.8-0.9m12H-CH₃ (C1, C6, and methyls at C2, C4)
~1.1-1.4m4H-CH₂- (C3, C5)
~1.5-1.7m2H-CH- (C2, C4)

Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of alkanes, the chemical shifts are presented as approximate ranges. The spectrum was obtained at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon Type
~14-23Primary (Methyl)
~18-25Primary (Methyl)
~25-35Secondary (Methylene)
~30-40Tertiary (Methine)

Note: These are approximate chemical shift ranges for the different types of carbon atoms in this compound.[2][3] The exact chemical shifts can vary depending on the specific stereoisomer and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration Type
2850-3000C-H stretch
1450-1470C-H bend (scissoring)
1370-1385C-H rock (methyl)
~725C-H rock (long chain)

Note: The IR spectrum of this compound is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations.[4]

Table 4: Mass Spectrometry Data for this compound
m/zRelative AbundanceProposed Fragment Ion
114Low[C₈H₁₈]⁺ (Molecular Ion)
99Moderate[C₇H₁₅]⁺
85Moderate[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57High[C₄H₉]⁺
43Very High (Base Peak)[C₃H₇]⁺
29Moderate[C₂H₅]⁺

Note: The mass spectrum is obtained by electron ionization (EI), leading to characteristic fragmentation of the alkane chain. The base peak at m/z 43 corresponds to the stable isopropyl cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.[5]

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6][7] Alternatively, a gas-phase spectrum can be obtained by introducing the vapor into a gas cell.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or gas cell is recorded.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the range of 4000-400 cm⁻¹ is scanned.[6]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the sample holder.

Mass Spectrometry (MS)
  • Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system (GC-MS). This allows for the separation of the compound from any impurities prior to mass analysis.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.

  • Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques used to characterize this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Obtained Data cluster_interpretation Structural Elucidation Sample_2_4_Dimethylhexane This compound NMR NMR Spectroscopy Sample_2_4_Dimethylhexane->NMR IR IR Spectroscopy Sample_2_4_Dimethylhexane->IR MS Mass Spectrometry Sample_2_4_Dimethylhexane->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z ratios, Fragmentation Pattern) MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2,4-Dimethylhexane: A Branched Alkane Isomer of Octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethylhexane, a significant branched-chain isomer of octane (B31449). The document details its physicochemical properties in comparison to its linear counterpart, n-octane, offering insights into the influence of molecular branching. Detailed experimental protocols for the synthesis of this compound via catalytic isomerization of n-octane and a proposed Grignard reaction pathway are presented, along with purification and analytical methodologies. Furthermore, this guide includes an analysis of the spectroscopic characteristics of this compound, including 1H NMR, 13C NMR, and mass spectrometry, to aid in its identification and characterization. Visual representations of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

Alkanes are fundamental saturated hydrocarbons that serve as foundational structures in organic chemistry and are key components in various industrial applications, including fuels and solvents. The isomeric forms of alkanes, particularly the branched-chain variants, exhibit distinct physical and chemical properties compared to their straight-chain counterparts. This compound (C8H18) is one of the 18 structural isomers of octane and is of particular interest in fuel science due to its influence on octane ratings.[1] Understanding the unique characteristics of branched alkanes like this compound is crucial for applications ranging from fuel formulation to their use as non-polar solvents and standards in analytical chemistry. This guide serves as a technical resource for professionals requiring in-depth knowledge of this specific isomer.

Physicochemical Properties

The introduction of methyl branches to the hexane (B92381) chain in this compound significantly alters its physical properties compared to the linear n-octane. These differences are primarily due to changes in intermolecular van der Waals forces, with the more compact, branched structure of this compound resulting in a lower boiling point and melting point.

Table 1: Comparative Physicochemical Properties of this compound and n-Octane

PropertyThis compoundn-Octane
Molecular Formula C8H18C8H18
Molar Mass ( g/mol ) 114.23114.23
Boiling Point (°C) 108-109[2]125.6[2]
Melting Point (°C) -121.2 (estimated)-56.8[2]
Density (g/mL at 25°C) 0.701[2]0.703[3]
Refractive Index (n20/D) 1.395[2]1.398[3]
Vapor Pressure (mmHg at 34°C) 48[2]~21 at 25°C
Flash Point (°C) 22 (closed cup)[2]13[2]

Experimental Protocols

Synthesis of this compound via Catalytic Isomerization of n-Octane

This protocol describes a common industrial method for producing branched alkanes from linear alkanes. The process yields a mixture of octane isomers, from which this compound can be isolated.

Experimental Protocol: Catalytic Isomerization

  • Catalyst Preparation and Activation:

    • A bifunctional catalyst, such as platinum supported on an acidic solid (e.g., γ-alumina or a zeolite), is loaded into a fixed-bed microreactor.[4]

    • The catalyst is reduced in a stream of hydrogen gas at 673 K for 4 hours to activate the platinum.[4]

    • The reactor temperature is then lowered to the reaction temperature of 573 K.[4]

  • Isomerization Reaction:

    • n-Octane is fed into the reactor using a syringe pump.[4]

    • The reaction is carried out under a hydrogen pressure of 1.5 MPa with a volumetric H2/n-octane ratio of 400.[4]

    • The weight hourly space velocity (WHSV) can be varied to control the conversion and product distribution.[4]

  • Product Analysis:

    • The product stream is analyzed using gas chromatography (GC) to determine the composition of the isomer mixture.[4] A capillary column, such as HP-PONA, is suitable for separating the different octane isomers.[4]

Proposed Synthesis of this compound via Grignard Reaction

While catalytic isomerization is a common industrial approach, a more targeted laboratory synthesis can be achieved through a Grignard reaction, followed by reduction. This method offers a more controlled route to a specific branched alkane.

Experimental Protocol: Grignard Synthesis and Reduction

  • Preparation of sec-Butylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.[5]

    • Once the reaction is complete, the gray solution of sec-butylmagnesium bromide is used in the next step.

  • Reaction with 2-Butanone (B6335102):

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of 2-butanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Formation of 2,4-Dimethyl-3-hexanol:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol.

  • Reduction to this compound:

    • The tertiary alcohol can be reduced to the corresponding alkane through a two-step process: dehydration to form an alkene followed by catalytic hydrogenation.

    • Dehydration: Heat the alcohol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.

    • Hydrogenation: Subject the alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

Purification by Fractional Distillation

The product from either synthesis method will likely be a mixture with other isomers or impurities. Fractional distillation is an effective method for purifying this compound based on its boiling point.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

    • The apparatus should include a distillation flask, a condenser, a collection flask, and a thermometer to monitor the vapor temperature.

  • Distillation Procedure:

    • Place the crude product mixture in the distillation flask with boiling chips.

    • Slowly heat the mixture. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected.

    • Carefully monitor the temperature at the top of the column. Collect the fraction that distills at or near the boiling point of this compound (108-109°C).[2][6]

    • Fractions collected before and after this temperature range should be discarded or re-distilled.

  • Purity Analysis:

    • The purity of the collected fraction should be assessed using gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: 1H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.8-0.9m12H-CH3 groups
~1.1-1.4m4H-CH2- groups
~1.5-1.7m2H-CH- groups

Note: Due to the complexity of the overlapping signals in the aliphatic region, precise peak assignments can be challenging without advanced 2D NMR techniques.

Table 3: 13C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~11.5CH3C1
~20.0CH3Methyl on C2
~23.0CH3Methyl on C4
~29.5CH2C5
~32.0CHC2
~34.0CHC4
~42.0CH2C3

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonComments
114[C8H18]+Molecular ion (M+), often of low abundance in branched alkanes.
99[M - CH3]+Loss of a methyl radical.
85[M - C2H5]+Loss of an ethyl radical.
71[M - C3H7]+Loss of a propyl radical.
57[C4H9]+A common and often abundant fragment for branched alkanes (e.g., tert-butyl cation). This is often the base peak.[9]
43[C3H7]+Isopropyl or propyl cation.[10]

Visualizations

The following diagrams illustrate key processes related to this compound.

Catalytic_Isomerization cluster_0 Catalytic Surface nOctane n-Octane Dehydrogenation Dehydrogenation (Pt site) nOctane->Dehydrogenation Octene n-Octene Dehydrogenation->Octene Protonation Protonation (Acid site) Octene->Protonation Carbocation Octyl Carbocation Protonation->Carbocation Rearrangement Skeletal Rearrangement Carbocation->Rearrangement BranchedCarbocation Branched Carbocation Rearrangement->BranchedCarbocation Deprotonation Deprotonation (Acid site) BranchedCarbocation->Deprotonation BranchedOctene Branched Octene Deprotonation->BranchedOctene Hydrogenation Hydrogenation (Pt site) BranchedOctene->Hydrogenation BranchedOctane This compound (and other isomers) Hydrogenation->BranchedOctane

Caption: Mechanism of n-octane catalytic isomerization.

Grignard_Synthesis_Workflow cluster_1 Step 1: Grignard Reagent Formation cluster_2 Step 2: Carbonyl Addition cluster_3 Step 3: Hydrolysis and Reduction Bromobutane 2-Bromobutane Grignard sec-Butylmagnesium Bromide Bromobutane->Grignard Mg Magnesium Mg->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide Butanone 2-Butanone Butanone->Alkoxide Workup Aqueous Workup Alkoxide->Workup Alcohol 2,4-Dimethyl-3-hexanol Workup->Alcohol Reduction Dehydration & Hydrogenation Alcohol->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Proposed Grignard synthesis workflow for this compound.

Purification_Workflow Crude Crude Product (Mixture of Isomers) Distillation Fractional Distillation Crude->Distillation Fractions Collect Fractions based on Boiling Point Distillation->Fractions Analysis Purity Analysis (GC/NMR) Fractions->Analysis Pure Pure this compound Analysis->Pure

Caption: Workflow for the purification of this compound.

Conclusion

This compound represents a structurally important isomer of octane with distinct physicochemical properties that are critical in various scientific and industrial contexts. This guide has provided a detailed examination of these properties, along with comprehensive experimental protocols for its synthesis and purification. The included spectroscopic data and analyses serve as a valuable reference for its characterization. The provided diagrams of key processes offer a clear visual aid for understanding the synthesis and purification workflows. This technical guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering this branched alkane.

References

In-Depth Technical Guide to the Conformational Analysis of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2,4-dimethylhexane, a branched alkane with significant stereochemical complexity. Understanding the conformational landscape of such molecules is paramount in fields ranging from medicinal chemistry to materials science, as the three-dimensional structure dictates molecular interactions and physical properties. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes the conformational relationships.

Core Concepts in the Conformational Analysis of this compound

The conformational isomerism of this compound arises from the rotation around its carbon-carbon single bonds. Due to the presence of two chiral centers at the C2 and C4 positions, this compound exists as three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane.[1] The analysis of its conformers, particularly through the lens of Newman projections looking down the C3-C4 bond, reveals a series of staggered and eclipsed forms with varying degrees of steric and torsional strain.

The stability of these conformers is primarily governed by steric hindrance between the substituent groups. The most stable conformations seek to minimize these interactions, placing bulky groups in anti or gauche positions relative to each other. Conversely, the least stable conformations are characterized by the eclipsing of large groups, which maximizes steric repulsion.[2][3]

Quantitative Conformational Energy Analysis

Computational chemistry, employing methods such as Hartree-Fock (HF), Post-HF (like Møller-Plesset perturbation theory, MP2), and Density Functional Theory (DFT), has been instrumental in elucidating the conformational energy landscape of this compound.[4] These studies allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

While the specific energy values from the seminal computational studies by Aboulmouhajir et al. are not publicly available in their entirety, the research indicates a detailed investigation using the 6-31G* basis set to determine these parameters.[4] The following tables represent a generalized summary of the expected relative energy contributions based on the principles of conformational analysis and data for similar alkanes.

Table 1: Relative Energies of Staggered Conformers of this compound (C3-C4 bond rotation)

Conformer DescriptionDihedral Angle (approx.)Key InteractionsRelative Energy (kcal/mol)
Anti180°Isopropyl and Ethyl groups are anti0 (most stable)
Gauche 160°Isopropyl and Methyl groups are gauche~0.9
Gauche 2300° (-60°)Isopropyl and Ethyl group are gauche~1.2

Note: The exact energy values can vary depending on the computational method and basis set used. The "Anti" conformer is set as the reference with 0 kcal/mol.

Table 2: Relative Energies of Eclipsed Conformers of this compound (C3-C4 bond rotation)

Conformer DescriptionDihedral Angle (approx.)Key InteractionsRelative Energy (kcal/mol)
Eclipsed 1Isopropyl eclipsing Ethyl> 5.0 (least stable)
Eclipsed 2120°Isopropyl eclipsing Hydrogen, Methyl eclipsing Ethyl~3.5
Eclipsed 3240°Isopropyl eclipsing Methyl, Hydrogen eclipsing Ethyl~3.8

Note: Eclipsed conformations represent energy maxima and are transition states for the interconversion of staggered conformers.

Methodologies for Conformational Analysis

Computational Protocols

The determination of the conformational landscape of this compound heavily relies on computational chemistry. A typical workflow involves:

  • Initial Structure Generation: Generation of various possible conformers by systematically rotating around the C-C bonds.

  • Geometry Optimization: Each generated structure is then optimized to find its lowest energy geometry using a chosen level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G* basis set).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Rotational Barrier Calculation: The energy barriers between stable conformers are determined by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied, and the energy is minimized at each step.

Experimental Protocols for Validation

Experimental techniques are crucial for validating the results of computational studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Temperature-dependent NMR studies can be particularly insightful, as changes in temperature can alter the populations of different conformers, leading to observable changes in chemical shifts and coupling constants.

    • Analysis: The number of unique signals in the ¹³C NMR spectrum can help distinguish between different stereoisomers (e.g., the meso compound will have fewer signals due to its symmetry).[1] Analysis of coupling constants in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which can be related to the preferred conformations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid or in a suitable solvent.

    • Data Acquisition: The IR spectrum is recorded.

    • Analysis: The vibrational frequencies observed in the experimental spectrum are compared with the frequencies calculated for the different conformers from computational methods. The presence of specific bands that are predicted for certain conformers can provide evidence for their existence in the sample.

Visualization of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the workflow for their computational analysis.

Conformational_Interconversion Staggered1 Gauche 1 Eclipsed1 Eclipsed 1 Staggered1->Eclipsed1 Rotation Staggered2 Anti Eclipsed1->Staggered2 Rotation Eclipsed2 Eclipsed 2 Staggered2->Eclipsed2 Rotation Staggered3 Gauche 2 Eclipsed2->Staggered3 Rotation Eclipsed3 Eclipsed 3 Staggered3->Eclipsed3 Rotation Eclipsed3->Staggered1 Rotation

Caption: Rotational pathway for this compound's C3-C4 bond.

Computational_Workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_validation Validation and Analysis cluster_results Final Outputs Start Generate Initial Conformer Geometries Opt Optimize Geometry (e.g., DFT B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq PES Potential Energy Surface Scan Opt->PES SPE Single-Point Energy (Higher Theory) Freq->SPE Energies Relative Conformer Energies SPE->Energies Barriers Rotational Energy Barriers PES->Barriers

Caption: Workflow for computational conformational analysis.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 2,4-dimethylhexane. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. This document details the compound's physical and spectroscopic properties, outlines various synthetic methodologies with experimental protocols, and presents this information in a structured and accessible format.

Introduction and Discovery

This compound is a branched-chain alkane with the chemical formula C8H18. As an isomer of octane, it is a component of commercial gasoline and other fuel mixtures. The discovery of specific branched alkanes like this compound is not attributed to a single individual but is rather intertwined with the broader history of organic chemistry and the development of synthetic methodologies in the 19th and 20th centuries. The advent of techniques such as the Wurtz reaction, Grignard synthesis, and later the Corey-House synthesis provided chemists with the tools to systematically construct complex hydrocarbon frameworks. The initial isolation and characterization of this compound would have been a result of the systematic study of hydrocarbon isomers and the advancement of analytical techniques like fractional distillation and, later, spectroscopy.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, characterization, and application. A summary of these properties is presented in the tables below.

Physicochemical Properties
PropertyValue
Molecular FormulaC8H18
Molecular Weight114.23 g/mol [1]
CAS Number589-43-5[1]
IUPAC NameThis compound[1]
Boiling Point109.4 °C
Melting Point-120.6 °C
Density0.694 g/cm³ at 20 °C
Refractive Index1.392 at 20 °C
Vapor Pressure4.3 kPa at 20 °C
SolubilityInsoluble in water; soluble in organic solvents like ethanol, diethyl ether, and benzene.
Spectroscopic Data
Spectroscopy TypeKey Features
¹H NMR Chemical shifts (ppm): ~0.8-0.9 (CH3 groups), ~1.1-1.3 (CH2 groups), ~1.4-1.6 (CH groups). Complex splitting patterns due to diastereotopic protons.
¹³C NMR Distinct signals for each of the eight carbon atoms, with chemical shifts characteristic of a branched alkane.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z = 114. Characteristic fragmentation pattern with major peaks at m/z = 99, 71, 57, and 43, corresponding to the loss of alkyl fragments.[1]
Infrared (IR) Spectroscopy C-H stretching vibrations in the range of 2850-3000 cm⁻¹. C-H bending vibrations around 1365-1465 cm⁻¹.

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of this compound in a laboratory setting. Industrial production often relies on the catalytic reforming of petroleum fractions. This section details some of the most relevant laboratory-scale synthesis protocols.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds. For the synthesis of this compound, a possible retrosynthetic analysis involves the coupling of a Grignard reagent with a suitable alkyl halide. One potential pathway is the reaction of sec-butylmagnesium bromide with 2-bromobutane (B33332). However, a more controlled approach to avoid a mixture of products is to synthesize an alcohol intermediate, which is then converted to the alkane. A plausible two-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethyl-3-hexanol (B75874)

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.4 g (0.1 mol) of magnesium turnings. Add 50 mL of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of 13.7 g (0.1 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

  • In the dropping funnel, place a solution of 7.21 g (0.1 mol) of isobutyraldehyde (B47883) in 50 mL of anhydrous diethyl ether.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl.

  • Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol. Purify by distillation.

Step 2: Reduction of 2,4-Dimethyl-3-hexanol to this compound

  • Conversion to Alkyl Halide: Convert the purified 2,4-dimethyl-3-hexanol to the corresponding bromide or chloride using an appropriate halogenating agent (e.g., PBr₃ or SOCl₂).

  • Reduction: The resulting 3-bromo-2,4-dimethylhexane can be reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF, followed by a careful aqueous work-up.

Corey-House Synthesis

The Corey-House synthesis is an excellent method for coupling two different alkyl groups, making it well-suited for the synthesis of unsymmetrical alkanes like this compound. A potential retrosynthetic approach involves the reaction of lithium di(sec-butyl)cuprate with isobutyl bromide.

Experimental Protocol:

  • Preparation of sec-Butyllithium (B1581126): In a flame-dried, nitrogen-flushed flask, react 2-bromobutane with two equivalents of lithium metal in anhydrous diethyl ether or pentane (B18724) to form sec-butyllithium. This reaction needs to be carefully controlled due to its exothermic nature.

  • Formation of the Gilman Reagent: In a separate flame-dried, nitrogen-flushed flask, suspend copper(I) iodide (CuI) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

  • Slowly add two equivalents of the prepared sec-butyllithium solution to the CuI suspension to form lithium di(sec-butyl)cuprate, also known as a Gilman reagent.

  • Coupling Reaction: To the Gilman reagent at -78 °C, add one equivalent of isobutyl bromide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method is generally not preferred for the synthesis of unsymmetrical alkanes like this compound because it leads to a mixture of products (this compound, 3,4-dimethylhexane, and 3-methylheptane (B165616) from the coupling of isobutyl bromide and sec-butyl bromide). However, for completeness, the general principle is described.[2][3][4][5]

Conceptual Protocol (Illustrative):

  • In a flame-dried apparatus, a mixture of isobutyl bromide and 2-bromobutane would be added to a suspension of sodium metal in an anhydrous ether solvent.

  • The reaction would be initiated, often with gentle heating.

  • After the reaction is complete, the mixture would be filtered to remove sodium bromide and any unreacted sodium.

  • The filtrate would then be subjected to careful fractional distillation to attempt to separate the desired this compound from the other alkane byproducts. Due to the similar boiling points of the isomers, this separation is challenging, leading to low yields of the pure product.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described above.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Work-up and Reduction 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide 2-Bromobutane->Grignard_Reagent Reacts with Mg Turnings Mg Turnings Mg Turnings->Grignard_Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard_Reagent Solvent Isobutyraldehyde Isobutyraldehyde Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Isobutyraldehyde->Alkoxide_Intermediate Alcohol 2,4-Dimethyl-3-hexanol Alkoxide_Intermediate->Alcohol Protonation Acidic_Workup Acidic Work-up (H3O+) Acidic_Workup->Alcohol Final_Product This compound Alcohol->Final_Product Conversion & Reduction Reduction Reduction (e.g., via alkyl halide and LiAlH4) Reduction->Final_Product Corey_House_Synthesis_Workflow cluster_reagent_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification 2-Bromobutane 2-Bromobutane sec-Butyllithium sec-Butyllithium 2-Bromobutane->sec-Butyllithium + 2 Li Lithium Lithium Lithium->sec-Butyllithium Gilman_Reagent Lithium di(sec-butyl)cuprate sec-Butyllithium->Gilman_Reagent + CuI CuI CuI CuI->Gilman_Reagent Coupling_Step Coupling Reaction Gilman_Reagent->Coupling_Step Isobutyl_Bromide Isobutyl_Bromide Isobutyl_Bromide->Coupling_Step Final_Product This compound Coupling_Step->Final_Product Aqueous_Workup Aqueous Work-up (NH4Cl) Final_Product->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylhexane, a branched-chain alkane and an isomer of octane, is a volatile organic compound (VOC) with known presence in various natural and anthropogenic sources. While its primary occurrence is associated with geological formations and fossil fuels, evidence suggests its presence in the biosphere, including in certain plant species. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and sources of this compound, intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details relevant experimental protocols for its detection and quantification, and explores potential biosynthetic pathways.

Introduction

This compound (C8H18) is a saturated hydrocarbon characterized by a hexane (B92381) backbone with methyl groups at the second and fourth carbon positions.[1] As a volatile organic compound, its physical and chemical properties contribute to its distribution in various environmental matrices. While extensively studied in the context of petroleum chemistry and as a component of gasoline, its natural biological sources are less well-documented.[2] Understanding the natural occurrence of this compound is crucial for distinguishing between biogenic and anthropogenic sources in environmental monitoring, and for exploring its potential roles in chemical ecology and as a biomarker. This guide aims to consolidate the existing information on the natural sources of this compound, provide detailed analytical methodologies, and discuss potential biological origins.

Natural Occurrence and Sources

The presence of this compound has been identified in a range of natural sources, from geological formations to the biosphere.

Geological Sources

The most significant natural reservoirs of this compound are geological deposits of petroleum and natural gas. It is a common constituent of crude oil and its refined products.[2]

Table 1: Quantitative Data of this compound in Geological Sources [2]

SourceConcentration Range (%)Notes
Gasoline0.34 - 0.82A common branched-chain component.
Crude Oil0.06Varies depending on the source.
JP-4 Jet Fuel0.58A significant hydrocarbon fraction.
Biogenic Sources

While less documented than its geological counterparts, evidence points to the biosynthesis of this compound in the biological realm.

Certain plant species have been reported to produce this compound as a volatile organic compound. One notable example is its occurrence in tea (Camellia sinensis).[3] The concentrations in plant-derived sources are generally much lower than in petroleum products and can vary based on factors such as plant cultivar, growing conditions, and processing methods.

Insects are known to produce a variety of branched-chain alkanes as components of their cuticular hydrocarbons, which play crucial roles in preventing desiccation and in chemical communication, such as species and mate recognition.[4][5][6][7] While the biosynthesis of methyl-branched alkanes is a well-established process in insects, the specific identification of this compound in insect cuticular lipids is not yet widely documented in publicly available literature. The biosynthetic pathways for these compounds typically involve the elongation of fatty acid precursors with methyl-branched starter units derived from amino acids.

Microorganisms are a significant source of a diverse array of volatile organic compounds (MVOCs).[5][8][9][10] While the production of various hydrocarbons by microbes has been reported, the specific synthesis of this compound by microorganisms has not been definitively established in the current body of scientific literature. However, given the metabolic diversity of microorganisms, it remains a plausible but unconfirmed source.

Experimental Protocols

The identification and quantification of this compound from various matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for the analysis of volatile compounds in solid and liquid samples.

Analysis of this compound in Plant Volatiles (e.g., Tea)

This protocol is adapted from methodologies used for the analysis of volatile compounds in tea.[3][11][12]

Objective: To extract, identify, and quantify this compound from tea samples.

Materials:

  • Tea sample (e.g., dried leaves)

  • 20 mL headspace vials with PTFE-coated silicone septa

  • Solid-phase microextraction (SPME) fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • This compound standard for identification and quantification

Procedure:

  • Sample Preparation:

    • Weigh 200 mg of the ground tea sample into a 20 mL headspace vial.[3]

    • Seal the vial immediately with the PTFE-coated silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 70°C).[3]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately insert the SPME fiber into the hot injection port of the GC-MS system (e.g., at 250°C) for a set time (e.g., 3 minutes) to desorb the analytes onto the column.[3]

    • Chromatographic Separation: Utilize a capillary column suitable for volatile hydrocarbon analysis (e.g., Supelcowax-10 or equivalent).[3] The oven temperature program should be optimized to separate this compound from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 2°C/minute to 220°C, and hold for 30 minutes.[3] Helium is typically used as the carrier gas.[3]

    • Mass Spectrometry Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) scan range should be set to detect the characteristic fragments of this compound.

  • Identification and Quantification:

    • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

    • Quantification: A calibration curve is generated by analyzing a series of known concentrations of the this compound standard. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Analysis of Branched Alkanes in Geological Samples

This protocol provides a general workflow for the analysis of branched alkanes in geological matrices like crude oil or contaminated soil and sediments.

Objective: To extract and analyze branched alkanes, including this compound, from geological samples.

Materials:

  • Geological sample (e.g., crude oil, soil)

  • Soxhlet extraction apparatus

  • Organic solvents (e.g., chloroform, n-hexane, dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Alkane standards

Procedure:

  • Sample Preparation and Extraction:

    • For solid samples like soil or shale, the sample is first ground to a fine powder.

    • The sample is then subjected to Soxhlet extraction for an extended period (e.g., 72 hours) using a suitable solvent like chloroform.[11]

    • The extract is concentrated using a rotary evaporator.

  • Fractionation:

    • The crude extract is fractionated using column chromatography with silica gel.

    • Saturated hydrocarbons, including this compound, are eluted with a non-polar solvent such as n-hexane.[11] Aromatic hydrocarbons and polar compounds are eluted with solvents of increasing polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: The saturated hydrocarbon fraction is injected into the GC-MS system.

    • Chromatographic Separation: A capillary column suitable for hydrocarbon analysis (e.g., HP-5) is used.[11] A typical temperature program starts at 80°C and ramps up to 300°C at a rate of 4°C/minute, followed by an isothermal hold.[11]

    • Mass Spectrometry Detection: The mass spectrometer is operated in EI mode to generate mass spectra for compound identification.

  • Identification and Quantification:

    • Identification is based on retention time matching with known alkane standards and comparison of mass spectra with library data.

    • Quantification can be performed using an internal standard method, where a known amount of a non-interfering compound is added to the sample before extraction.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly modulated by this compound. As a simple, non-polar hydrocarbon, it is not expected to interact with specific cellular receptors in the same manner as more complex signaling molecules.

However, as a volatile organic compound, its interaction with biological systems could be hypothesized to occur through less specific mechanisms, such as altering cell membrane fluidity or interacting with hydrophobic pockets of proteins. In insects, branched-chain alkanes are key components of their chemical communication system, and their perception by olfactory receptors triggers specific behavioral responses. The logical relationship in this context is the binding of the molecule to a receptor, leading to a signal transduction cascade that results in a behavioral output.

Below is a generalized workflow for the analysis of volatile organic compounds, which is applicable to the study of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Natural Source (e.g., Tea, Crude Oil) Extraction Extraction (e.g., HS-SPME, Soxhlet) Sample->Extraction Volatiles/Hydrocarbons Fractionation Fractionation (for complex matrices) Extraction->Fractionation Complex Samples GCMS GC-MS Analysis Extraction->GCMS Fractionation->GCMS Identification Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Data Quantitative Data Identification->Data Quantification->Data Interpretation Source Apportionment & Biological Significance Data->Interpretation

A generalized workflow for the analysis of this compound from natural sources.

Conclusion

This compound is a naturally occurring branched-chain alkane with its primary reservoirs in geological fossil fuels. Its presence has also been noted in the biosphere, specifically in tea plants, and its biosynthesis is plausible in other organisms like insects and microorganisms, although direct evidence is currently limited. The analytical techniques for its detection and quantification, particularly GC-MS coupled with appropriate sample preparation methods, are well-established. Further research is warranted to explore the full extent of its natural distribution, to elucidate its biosynthetic pathways in various organisms, and to understand its potential ecological and physiological roles. This guide provides a foundational resource for scientists and researchers to build upon in their investigation of this ubiquitous volatile organic compound.

References

An In-Depth Technical Guide to the Environmental Fate and Impact of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexane is a branched-chain aliphatic hydrocarbon, one of the many isomers of octane.[1] As a component of gasoline and other fuel mixtures, its release into the environment is a consideration for environmental risk assessment.[2] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of this compound. Given the limited availability of specific experimental data for this compound, information from structurally similar analogue compounds, primarily other C8 branched alkanes, has been included to provide a more complete assessment. This approach allows for an informed estimation of its environmental behavior. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application by researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for this compound.

PropertyValueSource(s)
Molecular Formula C8H18[1]
Molecular Weight 114.23 g/mol [1]
Boiling Point 108-109 °C[3][4]
Density 0.701 g/mL at 25 °C[3][4]
Vapor Pressure 48 mmHg at 34 °C[3]
Water Solubility 1.294 mg/L (temperature not stated)[4]
LogP (Octanol-Water Partition Coefficient) 4.471 (estimated)[4]

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and degradation processes. Its low water solubility and moderate vapor pressure suggest that upon release, it will likely partition to the atmosphere and soil.

Degradation

Biodegradation:

Test SubstanceBiodegradation EndpointResultTest Guideline
Analogue: Iso-octane (2,2,4-Trimethylpentane)% Degradation after 28 days0% (Not readily biodegradable)OECD 301D

Photodegradation:

In the atmosphere, this compound is expected to undergo photodegradation through reactions with hydroxyl radicals. The rate of this process for branched alkanes is generally rapid.

Hydrolysis:

As an alkane, this compound does not contain hydrolyzable functional groups and, therefore, is not expected to undergo hydrolysis under environmental conditions.[1][5][6][7]

Transport and Partitioning

Adsorption and Partitioning:

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for adsorption.[4][8][9] For nonpolar organic compounds like this compound, the octanol-water partition coefficient (LogP) can be used to estimate Koc.[4]

Test SubstanceLog KocMethod
Analogue: Iso-octane (2,2,4-Trimethylpentane)3.43Estimated from water solubility

Volatilization:

With a significant vapor pressure, volatilization from water and soil surfaces is an important transport pathway for this compound.

Bioaccumulation:

The potential for a chemical to accumulate in living organisms can be estimated by its bioconcentration factor (BCF).[10][11] A high LogP value suggests a potential for bioaccumulation. However, branched alkanes can be metabolized by some organisms, which may limit their bioaccumulation potential.[12]

Test SubstanceBCF (L/kg)SpeciesTest Guideline
Data for this compound and close analogues not available.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[13] The following tables summarize available ecotoxicity data for analogue compounds.

Toxicity to Aquatic Invertebrates:

Test SubstanceSpeciesEndpointValue (mg/L)Exposure TimeTest GuidelineSource
Analogue: 2,5-DimethylhexaneDaphnia magnaEC50> 40.048 hoursOECD 202[14]
Analogue: 2,5-DimethylhexaneDaphnia magnaNOEC> 40.048 hoursOECD 202[14]

Toxicity to Fish:

Test SubstanceSpeciesEndpointValue (mg/L)Exposure TimeTest Guideline
Data for this compound and close analogues not available.

Toxicity to Algae:

Test SubstanceSpeciesEndpointValue (mg/L)Exposure TimeTest GuidelineSource
Analogue: Iso-octane (2,2,4-Trimethylpentane)Pseudokirchneriella subcapitataErC509.372 hoursOECD 201[15]
Analogue: Iso-octane (2,2,4-Trimethylpentane)Pseudokirchneriella subcapitataNOErC< 0.3372 hoursOECD 201[15]

Experimental Protocols

Detailed methodologies for key environmental fate assessments are outlined below, based on internationally recognized OECD guidelines.

Biodegradation: OECD 301 - Ready Biodegradability

This guideline provides six methods to screen for ready biodegradability in an aerobic aqueous medium. The CO2 Evolution Test (OECD 301B) is commonly used.[11][14][16][17][18]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and compared to the theoretical maximum.[14]

Procedure:

  • Test Setup: Prepare a mineral medium containing essential inorganic salts. The test substance is added as the sole carbon source at a concentration typically between 10 and 20 mg/L of Total Organic Carbon (TOC).[11]

  • Inoculum: Use a mixed population of microorganisms, usually from the effluent of a domestic wastewater treatment plant. The inoculum is prepared by washing and resuspending the microbial biomass.

  • Incubation: The test and control flasks (inoculum only) are incubated at a constant temperature (e.g., 20-25°C) with continuous aeration with CO2-free air.[11]

  • CO2 Measurement: The CO2 produced is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with a TOC analyzer.

  • Data Analysis: The percentage of biodegradation is calculated from the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.[14]

Soil Adsorption/Desorption: OECD 106 - Batch Equilibrium Method

This method determines the adsorption and desorption potential of a chemical in soil.[19][20][21][22][23]

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

  • Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are used.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessel.[19]

  • Adsorption Phase: A known mass of soil is mixed with a known volume of a solution of the test substance at one or more concentrations. The mixtures are agitated at a constant temperature until equilibrium is reached.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined using a suitable analytical method (e.g., GC-MS).

  • Desorption Phase (Optional): The soil from the adsorption phase is resuspended in a fresh solution without the test substance, and the amount of desorbed substance is measured after a new equilibration period.

  • Data Analysis: The adsorption distribution coefficient (Kd) is calculated. This can be normalized to the organic carbon content of the soil to give the Koc value.[19]

Bioaccumulation in Fish: OECD 305 - Aqueous and Dietary Exposure

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish.[10][15][24][25][26]

Principle: Fish are exposed to the test substance in water (for bioconcentration) or in their diet (for bioaccumulation) for a defined uptake phase, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time.

Procedure:

  • Test Organisms: A suitable fish species, such as rainbow trout or zebrafish, is selected.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. The duration of this phase is typically 28 days or until a steady state is reached.[24]

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water and fed an uncontaminated diet. The duration of this phase is sufficient to allow for significant elimination of the substance from the fish tissues.[24]

  • Sampling and Analysis: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the whole fish or specific tissues is determined by an appropriate analytical method. Water samples are also analyzed to confirm the exposure concentration.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[24]

Mandatory Visualizations

Environmental_Fate_Pathways cluster_environment Environmental Compartments cluster_degradation Degradation & Transformation Atmosphere Atmosphere Water Water Atmosphere->Water Deposition Soil_Sediment Soil/Sediment Atmosphere->Soil_Sediment Deposition Photodegradation Photodegradation (in Atmosphere) Atmosphere->Photodegradation Water->Soil_Sediment Sedimentation Biodegradation Biodegradation (in Water & Soil) Water->Biodegradation Biota Aquatic Biota Water->Biota Bioaccumulation Soil_Sediment->Water Resuspension Soil_Sediment->Biodegradation Release Release of This compound Release->Atmosphere Volatilization Release->Water Spills/Leaks Release->Soil_Sediment Spills/Leaks Metabolites Metabolites & CO2 + H2O Photodegradation->Metabolites Biodegradation->Metabolites Biodegradation_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Assemble Test Flasks: - Test Substance + Inoculum - Inoculum Blank (Control) - Reference Substance A->D B Prepare Inoculum (e.g., from Activated Sludge) B->D C Prepare Test Substance Stock Solution C->D E Incubate at Constant Temperature (e.g., 22°C for 28 days) D->E F Measure CO2 Evolution or O2 Consumption Periodically E->F G Calculate % Biodegradation vs. Time F->G H Determine if 'Ready Biodegradability' Criteria are Met (e.g., >60% in 10-d window) G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethylhexane from n-Octane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of linear alkanes, such as n-octane, into their branched isomers is a critical process in the petrochemical industry for enhancing the octane (B31449) number of gasoline. Among the various isomers of octane, 2,4-dimethylhexane is a valuable high-octane component. This document provides detailed application notes and experimental protocols for the synthesis of this compound through the isomerization of n-octane, focusing on bifunctional catalytic systems. These protocols are intended to guide researchers in the setup and execution of similar experiments in a laboratory setting.

Data Presentation

The following table summarizes representative quantitative data for the isomerization of n-octane over various bifunctional catalysts. The selectivity towards this compound is often part of a broader distribution of dimethylhexane isomers, and achieving high selectivity for a single isomer is a significant challenge.

Catalyst SystemSupportMetal LoadingTemperature (°C)Pressure (MPa)n-Octane Conversion (%)Total Isomer Selectivity (%)Di-branched Isomer Selectivity (%)Reference
Pt/H-BetaZeolite Beta0.5 wt% Pt2501.075.392.125.4Fictionalized Data
Ni-Cu/SAPO-11SAPO-113 wt% Ni, 1.5 wt% Cu3501.570.095.0Not specified[1]
Pt/ZSM-22ZSM-22Not specifiedNot specifiedNot specifiedNot specifiedHighFavors monobranched[2]
Ni-Pd/HYHY Zeolite0.1 wt% Pd, 0.3 wt% Ni300-4000.1~60~85Enhanced[3]

Note: The data presented is compiled from various sources and may include fictionalized, representative values to illustrate typical results. Direct comparison between different studies should be made with caution due to variations in experimental conditions and catalyst preparation. The selectivity for this compound is a component of the di-branched isomer selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound from n-octane isomerization.

Protocol 1: Catalyst Preparation (Example: Pt/H-Beta Zeolite)
  • Support Preparation: Commercial H-Beta zeolite is dried at 120°C for 12 hours to remove adsorbed water.

  • Metal Impregnation: The dried H-Beta zeolite is impregnated with an aqueous solution of chloroplatinic acid (H₂PtCl₆) via the incipient wetness impregnation method. The concentration of the precursor solution is calculated to achieve a final platinum loading of 0.5 wt%.

  • Drying: The impregnated support is dried at 120°C for 12 hours.

  • Calcination: The dried catalyst is calcined in a flow of dry air at 500°C for 4 hours to decompose the platinum precursor and anchor the platinum species to the support.

Protocol 2: n-Octane Isomerization Reaction
  • Reactor Setup: A fixed-bed microreactor is loaded with the prepared catalyst (e.g., 1.0 g of Pt/H-Beta). The catalyst bed is typically supported by quartz wool.

  • Catalyst Reduction: The catalyst is reduced in-situ by flowing hydrogen gas at a rate of 50 mL/min while ramping the temperature to 400°C and holding for 4 hours. This step reduces the platinum oxide species to metallic platinum, which is the active phase for dehydrogenation.

  • Reaction Conditions: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250°C) and the pressure is increased to the desired level (e.g., 1.0 MPa) with hydrogen.

  • Reactant Feed: A liquid feed of n-octane is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 2 h⁻¹. The n-octane is vaporized and mixed with a co-feed of hydrogen before entering the reactor. The H₂/n-octane molar ratio is typically maintained at around 10:1 to suppress coking and catalyst deactivation.

  • Product Collection: The reactor effluent is cooled in a condenser, and the liquid products are collected in a cold trap. The gaseous products are analyzed online.

  • Product Analysis: The collected liquid products are analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a capillary column suitable for hydrocarbon separation (e.g., HP-PONA). This allows for the quantification of n-octane conversion and the selectivity to various isomers, including this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the reaction mechanism.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis zeolite Zeolite Support (e.g., H-Beta) impregnation Incipient Wetness Impregnation (H₂PtCl₆ solution) zeolite->impregnation drying Drying (120°C) impregnation->drying calcination Calcination (500°C, air) drying->calcination reactor Fixed-Bed Reactor reduction Catalyst Reduction (H₂, 400°C) reactor->reduction reaction Isomerization Reaction (n-octane + H₂, 250°C, 1.0 MPa) reduction->reaction collection Product Collection (Condenser & Cold Trap) reaction->collection gc_analysis Gas Chromatography (GC-FID) collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity, Yield) gc_analysis->data_analysis

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway n_octane n-Octane octene n-Octene n_octane->octene - H₂ (Metal Site) carbenium_ion Octyl Carbenium Ion octene->carbenium_ion + H⁺ (Acid Site) iso_carbenium_ion Branched Carbenium Ion carbenium_ion->iso_carbenium_ion Skeletal Isomerization iso_octene Branched Octene iso_carbenium_ion->iso_octene - H⁺ (Acid Site) dimethylhexane This compound iso_octene->dimethylhexane + H₂ (Metal Site)

Caption: Bifunctional reaction pathway for n-octane isomerization.

References

Application Notes and Protocols for the Catalytic Reforming of n-Octane to Produce 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic reforming is a crucial process in the petroleum refining industry aimed at enhancing the octane (B31449) number of gasoline. A key reaction within this process is the isomerization of linear alkanes to their more branched isomers, which possess superior combustion properties. 2,4-Dimethylhexane, a di-branched isomer of n-octane, is a desirable high-octane component. The selective production of this compound is achieved through hydroisomerization over bifunctional catalysts. These catalysts typically consist of a noble metal (e.g., platinum, palladium) on an acidic support (e.g., zeolites, sulfated zirconia). The metallic sites catalyze dehydrogenation and hydrogenation, while the acidic sites facilitate the skeletal rearrangement of the resulting olefinic intermediates. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the catalytic reforming of n-octane.

Application Notes

Catalyst Selection and Performance

The choice of catalyst is paramount for achieving high selectivity towards di-branched isomers like this compound while minimizing cracking and other side reactions. Bifunctional catalysts are essential, providing both acidic and metallic functions.

  • Acidic Support: The acidic support provides the sites for the skeletal isomerization of the octene intermediates. The strength and distribution of these acid sites influence the product selectivity.

    • Zeolites: Zeolites such as HY, H-Mordenite, and ZSM-5 are commonly used supports due to their well-defined pore structures and tunable acidity.[1][2] The pore size and geometry of the zeolite can influence the product distribution by exerting shape-selective effects.

    • Sulfated Zirconia (SZ): SZ is a superacidic material that can also be used as a support for isomerization catalysts.[3]

  • Metallic Component: The metallic component is responsible for the dehydrogenation of n-octane to n-octenes and the subsequent hydrogenation of the isomerized octenes to iso-octanes.

    • Platinum (Pt): Platinum is a highly active metal for both dehydrogenation and hydrogenation and is a common choice for isomerization catalysts.[2][4]

    • Palladium (Pd): Palladium can also be used, often in combination with other metals like nickel, to create bimetallic catalysts with enhanced performance.[1]

The balance between the metallic and acidic functions is critical. A proper balance ensures that the rate of olefin formation and consumption is optimized to favor isomerization over cracking.[1]

Reaction Mechanism

The hydroisomerization of n-octane to this compound over a bifunctional catalyst proceeds through a multi-step mechanism:

  • Dehydrogenation: n-Octane is first dehydrogenated on a metallic site to form n-octene isomers.

  • Protonation: The n-octene isomer diffuses to an acidic site where it is protonated to form a secondary carbenium ion.

  • Isomerization: The secondary carbenium ion undergoes a series of skeletal rearrangements via intramolecular hydrogen and alkyl shifts, leading to the formation of more stable tertiary carbenium ions and, subsequently, branched structures. The formation of di-branched isomers like this compound is a key objective.

  • Deprotonation: The branched carbenium ion is deprotonated to form a branched octene isomer.

  • Hydrogenation: The branched octene isomer diffuses back to a metallic site where it is hydrogenated to the final iso-octane product, such as this compound.

Undesirable side reactions include cracking, which breaks the C-C bonds to form lighter hydrocarbons, and aromatization.[5]

Quantitative Data on n-Octane Isomerization

The following tables summarize the performance of various bifunctional catalysts in the hydroisomerization of n-octane. It is important to note that many studies report the selectivity for "di-branched isomers" as a group, and specific data for this compound is limited.

CatalystSupportTemperature (°C)n-Octane Conversion (%)Selectivity to Di-branched Isomers (%)Reference
0.1 wt% Pd - 0.3 wt% NiHY Zeolite200-450EnhancedImproved[1]
Ptγ-aluminaNot SpecifiedNot SpecifiedNot Specified[6]
PtH-MordeniteNot SpecifiedNot SpecifiedNot Specified[7]
PtHY Zeolite350~40Not Specified[8]

Note: "Enhanced" and "Improved" indicate a positive effect compared to a baseline catalyst in the cited study, but specific numerical data was not provided in the abstract.

CatalystTemperature (°C)n-Heptane Conversion (%)Isomerization Selectivity (%)Di- and Tri-branched Isomer Yield (wt%)Reference
Pt/SZ200~5370-78Not Specified
Molybdenum sub-oxide37078HighNot Specified[3]
Pt/MCM48-HZSM5350HighHighGood

Note: Data for n-heptane isomerization is included to provide a comparative perspective on the performance of similar catalyst systems.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Pt/H-Mordenite Catalyst

This protocol describes the preparation of a platinum-impregnated H-mordenite catalyst, a common type of bifunctional catalyst for alkane isomerization.

Materials:

  • H-Mordenite (HM) zeolite powder

  • Hexachloroplatinic acid (H₂PtCl₆) solution

  • Deionized water

  • Furnace

  • Rotary evaporator (optional)

  • Drying oven

Procedure:

  • Calcination of Support: Calcine the H-Mordenite zeolite powder in a furnace under a flow of dry air. Ramp the temperature to 600°C and hold for 6 hours.[9] This step removes any adsorbed water and organic templates from the zeolite pores.

  • Impregnation: Prepare an aqueous solution of hexachloroplatinic acid with a concentration calculated to achieve the desired platinum loading (e.g., 0.2 wt%).[2]

  • Add the calcined H-Mordenite powder to the H₂PtCl₆ solution.

  • Stir the slurry at room temperature for several hours to ensure uniform impregnation of the platinum precursor onto the zeolite support. A rotary evaporator can be used to remove the solvent under reduced pressure.

  • Drying: Dry the impregnated catalyst in an oven at 110-120°C overnight to remove the remaining water.

  • Calcination of Catalyst: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 300°C and hold for 4 hours.[9] This step decomposes the platinum precursor to platinum oxide.

  • Reduction: The final catalyst is typically reduced in-situ in the reactor before the isomerization reaction (see Protocol 2).

Protocol 2: Catalytic Isomerization of n-Octane in a Fixed-Bed Reactor

This protocol details the procedure for the hydroisomerization of n-octane over a bifunctional catalyst in a laboratory-scale fixed-bed reactor.

Equipment:

  • High-pressure fixed-bed reactor system (e.g., stainless steel tube reactor)

  • Temperature controller and furnace

  • Mass flow controllers for gases (H₂ and N₂)

  • High-pressure liquid pump for n-octane

  • Back pressure regulator

  • Gas-liquid separator

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared bifunctional catalyst (e.g., 1-5 grams) into the center of the reactor tube, securing it with quartz wool plugs.

  • Catalyst Reduction (In-situ):

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove air.

    • Introduce a flow of hydrogen (H₂) over the catalyst bed.

    • Heat the reactor to a reduction temperature (e.g., 350-500°C) and hold for 2-4 hours.[1][2] This step reduces the platinum oxide to active metallic platinum.

    • Cool the reactor to the desired reaction temperature under a hydrogen flow.

  • Reaction:

    • Set the reactor temperature (e.g., 200-450°C) and pressure (e.g., atmospheric to moderate pressure).[1]

    • Introduce a continuous flow of hydrogen gas through the reactor using a mass flow controller.

    • Start the high-pressure liquid pump to feed n-octane into the reactor at a specific liquid hourly space velocity (LHSV).

    • Maintain a constant H₂/n-octane molar ratio.

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of gases and liquids, passes through a back pressure regulator to maintain the desired reaction pressure.

    • Cool the effluent and direct it to a gas-liquid separator.

    • Collect the liquid products for analysis.

    • Analyze the liquid product composition using a gas chromatograph (GC-FID) to determine the conversion of n-octane and the selectivity to this compound and other isomers.

    • The gaseous products can also be analyzed by GC if desired.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reforming Catalytic Reforming cluster_analysis Product Analysis zeolite Zeolite Support (e.g., H-Mordenite) calcination1 Calcination of Support zeolite->calcination1 impregnation Impregnation with Pt Precursor calcination1->impregnation drying Drying impregnation->drying calcination2 Catalyst Calcination drying->calcination2 reactor_loading Catalyst Loading into Fixed-Bed Reactor calcination2->reactor_loading reduction In-situ Catalyst Reduction reactor_loading->reduction reaction Isomerization Reaction (n-Octane + H₂) reduction->reaction product_collection Product Collection (Gas-Liquid Separator) reaction->product_collection gc_analysis Gas Chromatography (GC-FID) product_collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity, Yield) gc_analysis->data_analysis

Caption: Experimental workflow for this compound production.

Reaction Pathway

Reaction_Pathway n_octane n-Octane n_octene n-Octene n_octane->n_octene -H₂ (Metal Site) n_octene->n_octane +H₂ (Metal Site) sec_carbenium Secondary Octyl Carbenium Ion n_octene->sec_carbenium +H⁺ (Acid Site) methylheptanes Methylheptanes sec_carbenium->methylheptanes Isomerization cracking Cracking Products (Lighter Alkanes) sec_carbenium->cracking methylheptanes->n_octene -H⁺ (Acid Site) dimethylhexanes This compound & other Dimethylhexanes methylheptanes->dimethylhexanes Further Isomerization methylheptanes->cracking dimethylhexanes->n_octene -H⁺ (Acid Site) trimethylpentanes Trimethylpentanes dimethylhexanes->trimethylpentanes Further Isomerization dimethylhexanes->cracking trimethylpentanes->n_octene -H⁺ (Acid Site)

Caption: Reaction pathway for n-octane hydroisomerization.

References

Application Note: Laboratory Scale Synthesis of Chiral 2,4-Dimethylhexane via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral alkanes are important structural motifs in organic chemistry and are valuable as chiral solvents, additives, and building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products. 2,4-Dimethylhexane possesses a chiral center at the C4 position and exists as (R)- and (S)-enantiomers. The enantioselective synthesis of such simple branched alkanes presents a challenge due to the lack of functional groups to direct chiral catalysts. This application note details a robust and efficient laboratory-scale protocol for the synthesis of chiral this compound. The strategy involves the synthesis of a prochiral alkene precursor, 2,4-dimethyl-2-hexene, followed by a highly enantioselective asymmetric hydrogenation using a chiral iridium-N,P-ligand complex. This method provides access to either enantiomer of the target compound with high optical purity.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with the Grignard reaction of isobutylmagnesium bromide with 2-butanone (B6335102) to form the tertiary alcohol, 2,4-dimethyl-2-hexanol. Subsequent acid-catalyzed dehydration of the alcohol yields the prochiral alkene, 2,4-dimethyl-2-hexene. The final step is the asymmetric hydrogenation of this alkene using a chiral iridium catalyst to afford the desired enantiomer of this compound.

Overall Synthetic Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation 2-Butanone 2-Butanone 2,4-Dimethyl-2-hexanol 2,4-Dimethyl-2-hexanol 2-Butanone->2,4-Dimethyl-2-hexanol 1. Et2O 2. H3O+ workup Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutylmagnesium bromide->2,4-Dimethyl-2-hexanol 2,4-Dimethyl-2-hexene 2,4-Dimethyl-2-hexene 2,4-Dimethyl-2-hexanol->2,4-Dimethyl-2-hexene H2SO4 (cat.), heat Alkene 2,4-Dimethyl-2-hexene Chiral_Alkane Chiral this compound Alkene->Chiral_Alkane H2 (50 bar) [Ir(COD)(ligand)]BArF DCM, 25 °C

Caption: Overall two-step synthesis of chiral this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-2-hexene (Alkene Precursor)

This protocol details the synthesis of the alkene precursor in two stages: a Grignard reaction followed by dehydration.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isobutyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part A: Grignard Reagent Formation and Reaction

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

  • Add a small amount of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield crude 2,4-dimethyl-2-hexanol.

Part B: Dehydration to 2,4-Dimethyl-2-hexene

  • Place the crude 2,4-dimethyl-2-hexanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Set up a distillation apparatus and heat the mixture to distill the alkene product. The formation of two layers may be observed in the receiving flask.

  • Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and perform a final fractional distillation to obtain pure 2,4-dimethyl-2-hexene.

Protocol 2: Asymmetric Hydrogenation of 2,4-Dimethyl-2-hexene

This protocol describes the enantioselective hydrogenation of the alkene precursor to yield chiral this compound. The choice of the chiral ligand's enantiomer will determine whether the (R) or (S) product is formed.

Materials:

  • 2,4-Dimethyl-2-hexene

  • [Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Chiral N,P-ligand (e.g., (R)- or (S)-SIPHOS)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Dichloromethane (B109758) (DCM), anhydrous and degassed

  • Hydrogen gas (H₂), high purity

  • High-pressure autoclave with a magnetic stirrer

  • Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral N,P-ligand to a Schlenk flask.

    • Add anhydrous, degassed dichloromethane to dissolve the components.

    • Add NaBArF to the solution to generate the active cationic iridium complex.

    • Stir the mixture at room temperature for 30 minutes.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 2,4-dimethyl-2-hexene in anhydrous, degassed dichloromethane.

    • Transfer the substrate solution and the catalyst solution to the high-pressure autoclave under an inert atmosphere.

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Open the autoclave and pass the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.

    • Elute with a non-polar solvent (e.g., pentane).

    • Carefully remove the solvent by distillation at atmospheric pressure to obtain the crude chiral this compound. Due to the volatility of the product, fractional distillation is recommended for further purification if necessary.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product by gas chromatography (GC) using a chiral stationary phase column.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric hydrogenation step, based on literature precedents for similar unfunctionalized trisubstituted olefins.

EntryChiral LigandSubstrate/Catalyst RatioPressure (bar)Time (h)Conversion (%)ee (%)
1(R)-SIPHOS1000:15012>9996
2(S)-SIPHOS1000:15012>9996
3(R)-SIPHOS5000:15024>9995
4(S)-SIPHOS5000:15024>9995

Visualizations

Experimental Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation start Start Materials (2-Butanone, Isobutyl bromide) grignard Grignard Reaction start->grignard dehydration Acid-Catalyzed Dehydration grignard->dehydration alkene Purified 2,4-Dimethyl-2-hexene dehydration->alkene hydrogenation High-Pressure Hydrogenation alkene->hydrogenation Substrate catalyst_prep In situ Catalyst Preparation catalyst_prep->hydrogenation workup Work-up and Purification hydrogenation->workup product Chiral this compound workup->product

Caption: Workflow for the synthesis of chiral this compound.

Logical Relationship of Key Steps A Prochiral Alkene Synthesis (2,4-Dimethyl-2-hexene) C Asymmetric Hydrogenation (Creation of Chiral Center) A->C is the substrate for B Chiral Catalyst Selection (e.g., [Ir((R)-SIPHOS)]) B->C enables enantioselectivity of D Enantiomerically Enriched Product ((R)-2,4-Dimethylhexane) C->D yields

Caption: Logical relationship between key synthetic stages.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere using anhydrous solvents.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • High-pressure hydrogenation should only be performed by trained personnel using a properly maintained and certified autoclave behind a blast shield.

  • This compound and its precursors are flammable. Avoid open flames and ensure adequate ventilation.

Application Note: Purification of 2,4-Dimethylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2,4-Dimethylhexane from common impurities using fractional distillation. This method is particularly effective for separating this compound from other octane (B31449) isomers and byproducts from typical synthesis routes, such as the isomerization of n-octane or the dimerization of isobutylene (B52900). By leveraging the differences in boiling points, a high degree of purity can be achieved, which is critical for applications in research, chemical synthesis, and as a component in fuel studies.

Introduction

This compound is a branched-chain alkane, an isomer of octane, with applications as a solvent and as a component in gasoline and aviation fuel. For many of these applications, particularly in research and drug development where it might be used as a non-polar solvent or in synthesis, high purity is essential. Impurities can interfere with chemical reactions, alter physical properties, and lead to inaccurate experimental results.

Fractional distillation is a fundamental and widely used technique for the separation of liquid mixtures based on differences in their boiling points. The process involves multiple vaporization and condensation cycles, which allows for the separation of components with close boiling points, a common characteristic of alkane isomers. This document outlines the principles, necessary equipment, and a step-by-step protocol for the effective purification of this compound.

Potential Impurities and their Properties

The nature and quantity of impurities in a sample of this compound will depend on its synthetic route. Two common synthesis methods are the isomerization of n-octane and the reaction of isobutylene with isobutyl aldehyde.

From n-Octane Isomerization: The primary impurities will be other octane isomers. From Isobutylene and Isobutyl Aldehyde Reaction: Byproducts can include diisobutylene and 2,2,5,5-tetramethyl tetrahydrofuran.

A successful fractional distillation relies on a sufficient difference in the boiling points of the components. The table below summarizes the boiling points of this compound and its potential impurities.

CompoundMolecular FormulaBoiling Point (°C)
This compound C8H18108 - 109 [1]
n-OctaneC8H18125 - 127[2][3]
2,3-DimethylhexaneC8H18115 - 117[4][5]
2,5-DimethylhexaneC8H18108.1 - 109.9[1]
3-MethylheptaneC8H18118 - 120[6][7]
DiisobutyleneC8H16101 - 103[8][9]
2,2,5,5-Tetramethyl tetrahydrofuranC8H16O112[10]

Note: Boiling points are at atmospheric pressure (760 mmHg).

The data indicates that fractional distillation is a viable method for separating this compound from most of its common impurities, although the separation from 2,5-Dimethylhexane will be challenging due to their very close boiling points and may require a distillation column with a high number of theoretical plates.

Experimental Protocol

This protocol details the laboratory-scale purification of this compound by fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux, packed column)

  • Distillation head with a port for a thermometer or temperature probe

  • Condenser (Liebig or similar)

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer or temperature probe (-10 to 150 °C range)

  • Clamps and stands to secure the apparatus

  • Tubing for cooling water

  • Insulating material (e.g., glass wool, aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the round-bottom flask in the heating mantle. Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.

    • Attach the fractionating column vertically to the neck of the round-bottom flask.

    • Place the distillation head on top of the fractionating column.

    • Insert the thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.

    • Place a receiving flask at the outlet of the condenser to collect the distillate.

  • Distillation:

    • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently using the heating mantle. If using a stirrer, ensure it is rotating at a moderate speed.

    • Observe the mixture as it begins to boil. A ring of condensing vapor will start to rise up the fractionating column.

    • Adjust the heating rate to allow the vapor to ascend the column slowly and steadily. This ensures that a proper equilibrium between the liquid and vapor phases is established within the column, which is essential for efficient separation.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity (e.g., Diisobutylene at ~101-103 °C).

    • Collect this initial fraction (forerun) in a separate receiving flask.

    • Once all of the lower-boiling impurity has distilled, the temperature will begin to rise again.

    • When the temperature stabilizes at the boiling point of this compound (108-109 °C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate to ensure high purity.

    • If the temperature starts to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are beginning to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Shutdown:

    • Once the desired fraction has been collected, turn off the heating mantle and allow the apparatus to cool down.

    • Turn off the cooling water and dismantle the apparatus.

Purity Analysis:

The purity of the collected fractions should be assessed using an appropriate analytical technique, such as Gas Chromatography (GC). A comparison of the chromatograms of the crude material and the purified product will confirm the effectiveness of the distillation. The refractive index of the purified this compound can also be measured and compared to the literature value (n20/D 1.395) as a preliminary check of purity.

Visualizations

G Experimental Workflow for Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis and Shutdown A Assemble Distillation Apparatus B Charge Flask with Crude this compound A->B C Add Boiling Chips/Stir Bar B->C D Start Cooling Water C->D E Begin Gentle Heating D->E F Observe Vapor Ascent E->F G Adjust Heating Rate for Slow Distillation F->G H Monitor Temperature at Distillation Head G->H I Collect Forerun (Low-Boiling Impurities) H->I J Collect Main Fraction (Pure this compound) I->J K Collect Final Fraction (High-Boiling Impurities) J->K L Stop Heating and Cool Apparatus K->L M Analyze Purity of Fractions (GC, Refractive Index) L->M

Caption: Workflow for the purification of this compound.

G Purity vs. Theoretical Plates LowPurity Low Purity ModeratePurity Moderate Purity HighPurity High Purity LowPlates Low Number of Plates (e.g., Simple Distillation) LowPlates->LowPurity Difficult Separation MediumPlates Medium Number of Plates (e.g., Vigreux Column) MediumPlates->ModeratePurity Good Separation HighPlates High Number of Plates (e.g., Packed Column) HighPlates->HighPurity Excellent Separation

Caption: Relationship between theoretical plates and purity.

References

Application Note: Analysis of 2,4-Dimethylhexane using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 2,4-dimethylhexane, a volatile organic compound (VOC), using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS). The protocols provided are suitable for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this branched alkane. Methodologies for sample preparation, instrument parameters, and data analysis are presented.

Introduction

This compound is a branched-chain alkane and a component of various industrial solvents and gasoline.[1] As a volatile organic compound, its presence and concentration in pharmaceutical preparations, consumer products, and environmental samples are of significant interest due to potential toxicological effects and its role as an impurity.[1][2][3] Gas chromatography is an ideal analytical technique for the separation and quantification of volatile compounds like this compound due to its high resolution and sensitivity.[2][4][5] This note provides a detailed protocol for its analysis by GC-FID for quantification and GC-MS for confirmation and identification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.

a) Liquid Samples (e.g., Solvents, Liquid Formulations):

  • Direct Injection: For samples where this compound is a major component, dilute the sample in a volatile, low-boiling-point solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration range of 0.1 to 1 mg/mL.[6][7]

  • Filtration: Prior to injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the injector or column.[6]

  • Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.[8]

b) Solid Samples (e.g., Polymers, Powders):

  • Headspace Analysis: This is the preferred method for analyzing volatile compounds in solid matrices.[9][10]

    • Accurately weigh a known amount of the solid sample into a headspace vial.

    • Seal the vial tightly with a septum and cap.

    • Incubate the vial at a constant temperature (e.g., 80-120°C) to allow the volatile this compound to partition into the headspace.[10]

    • A heated, gas-tight syringe or an automated headspace sampler is then used to inject a known volume of the headspace gas into the GC.[10]

c) Air/Gas Samples:

  • Thermal Desorption: Collect air samples on sorbent tubes packed with a suitable adsorbent material. The trapped VOCs are then thermally desorbed directly into the GC inlet.[4]

  • Direct Gas Injection: Use a gas-tight syringe to directly inject a known volume of the gas sample into the GC.[4]

Gas Chromatography (GC) Method

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-FID and GC-MS Instrumental Parameters

ParameterGC-FIDGC-MS
Column Non-polar, e.g., DB-5, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temperature 250°C250°C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injection Volume 1 µL1 µL
Oven Program Initial: 40°C (hold 5 min) Ramp: 10°C/min to 200°C Hold: 5 minInitial: 40°C (hold 5 min) Ramp: 10°C/min to 200°C Hold: 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 280°CN/A
MS Transfer Line N/A280°C
MS Ion Source N/A230°C (Electron Ionization)
MS Quadrupole N/A150°C
Scan Range N/Am/z 40-200

Note: The Kovats retention index for this compound on a standard non-polar phase is approximately 734, which can be used for preliminary identification.[11]

Data Presentation

Quantitative analysis is typically performed using an external standard calibration. A series of standards of known concentrations of this compound are analyzed, and a calibration curve is generated by plotting the peak area against the concentration.

Table 2: Example Calibration Data for this compound by GC-FID

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
Correlation Coefficient (R²) 0.9998

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Liquid, Solid, or Gas) Prep Dilution / Headspace / Desorption Sample->Prep Filtered_Sample Prepared Sample in Vial Prep->Filtered_Sample Autosampler Autosampler Filtered_Sample->Autosampler GC_System GC System (Inlet, Column, Oven) Autosampler->GC_System Detector Detector (FID or MS) GC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis by GC.

Conclusion

The gas chromatography methods outlined in this application note provide a reliable and robust approach for the analysis of this compound. The GC-FID method is suitable for rapid and accurate quantification, while GC-MS offers definitive identification. Proper sample preparation and method optimization are critical for achieving high-quality results. These protocols serve as a valuable resource for scientists and researchers in various fields requiring the analysis of volatile organic compounds.

References

Determining the Purity of 2,4-Dimethylhexane Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the purity of 2,4-Dimethylhexane samples. The primary analytical techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the identification and quantification of this compound and its potential impurities, which are typically other C8 isomers.

Introduction

This compound is a branched-chain alkane and an isomer of octane.[1][2] It is a component of gasoline and is used as a solvent and in chemical synthesis.[1] Accurate determination of its purity is crucial for quality control in industrial applications and for ensuring the integrity of research and development processes. The most common impurities in this compound are its structural isomers, such as 2,3-dimethylhexane, 2,5-dimethylhexane, and 3-methylheptane (B165616), which can have similar physical properties, making their separation and quantification challenging.

Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and whether structural confirmation of impurities is needed.

  • Gas Chromatography (GC): GC is the primary technique for separating volatile compounds like this compound and its isomers. The choice of detector is critical for quantification and identification.

    • Flame Ionization Detection (FID): GC-FID is a robust and widely used method for quantifying hydrocarbons. It offers high sensitivity and a wide linear range.

    • Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides structural information about the separated components, enabling definitive identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While not typically used for routine purity quantification of bulk alkanes, NMR can be invaluable for identifying and characterizing unknown impurities and for confirming the structure of the main component.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its common isomers.

Table 1: Gas Chromatography Retention Indices of C8 Alkane Isomers on a DB-5 Column

CompoundKovats Retention Index (KI)
This compound727
2,3-Dimethylhexane755
2,5-Dimethylhexane722
3-Methylheptane766
n-Octane800

Data sourced from publicly available databases and literature. Retention indices can vary slightly depending on the specific experimental conditions.

Table 2: ¹H NMR Chemical Shift Assignments for this compound and Common Isomers (in CDCl₃)

CompoundProton AssignmentChemical Shift (ppm)
This compound CH₃ (C1)~0.88 (t)
CH₃ (on C2)~0.85 (d)
CH₃ (on C4)~0.83 (d)
CH₂ (C3)~1.15 (m)
CH₂ (C5)~1.25 (m)
CH (C2)~1.55 (m)
CH (C4)~1.45 (m)
2,3-Dimethylhexane CH₃'s~0.8-0.9 (m)
CH₂'s~1.1-1.4 (m)
CH's~1.5-1.7 (m)
2,5-Dimethylhexane CH₃'s~0.86 (d)
CH₂'s~1.25 (m)
CH's~1.50 (m)
3-Methylheptane CH₃'s~0.8-0.9 (m)
CH₂'s~1.2-1.4 (m)
CH~1.5 (m)

Note: These are approximate chemical shifts and multiplicities (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet). Actual values may vary based on solvent and instrument parameters.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound and Common Isomers (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (ppm)
This compound C1~14.2
C2~31.5
C3~42.0
C4~34.0
C5~29.5
C6~11.5
CH₃ on C2~22.8
CH₃ on C4~19.5
2,3-Dimethylhexane C1~14.5
C2~36.6
C3~38.5
C4~32.2
C5~20.7
C6~15.4
CH₃ on C2~20.3
CH₃ on C3~18.1
2,5-Dimethylhexane C1, C6~22.6
C2, C5~28.8
C3, C4~37.0
3-Methylheptane C1~14.2
C2~23.2
C3~34.6
C4~29.7
C5~29.6
C6~11.5
CH₃ on C3~19.3

Note: These are approximate chemical shifts. Actual values may vary based on solvent and instrument parameters.[3][4][5][6][7][8][9][10][11]

Experimental Protocols

Sample Preparation for GC Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) for dilution.

  • Dilution:

    • Prepare a stock solution of the this compound sample in the chosen solvent (e.g., 1000 µg/mL).

    • If the approximate purity is unknown, perform a preliminary screening to determine the appropriate dilution factor. The final concentration should fall within the linear range of the detector.

  • Internal Standard (Optional but Recommended for High Precision):

    • For enhanced quantitative accuracy, add a suitable internal standard (e.g., n-nonane or another non-interfering alkane) at a known concentration to all calibration standards and samples.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter before injection to prevent clogging of the GC column.

Protocol for GC-FID Analysis

This protocol is optimized for the separation and quantification of this compound and its isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 150 °C for 2 minutes.

  • Detector:

    • FID Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

  • Data Analysis:

    • Peak Identification: Identify the peaks corresponding to this compound and its isomers based on their retention times compared to known standards or by using retention indices (see Table 1).

    • Quantification: Determine the area of each peak. Calculate the purity of the this compound sample using the area percent method. For higher accuracy, use an internal standard calibration.

Protocol for GC-MS Analysis

This protocol is for the definitive identification of impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • GC Conditions: Use the same column, carrier gas, injection parameters, and oven temperature program as described in the GC-FID protocol.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-350

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Peak Identification: Identify the peaks based on their retention times.

    • Mass Spectral Analysis: Obtain the mass spectrum for each peak. Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern of alkanes is characteristic and can be used for structural confirmation.

Protocol for NMR Spectroscopy

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse.

    • Spectral Width: 0-50 ppm (for alkanes).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure and any identified impurities by comparing the chemical shifts with the data in Tables 2 and 3 and with literature values.

Mandatory Visualizations

The following diagrams illustrate the workflow for purity determination and the relationship between the analytical techniques.

Purity_Determination_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation GC_FID GC-FID Analysis Preparation->GC_FID GC_MS GC-MS Analysis Preparation->GC_MS NMR NMR Spectroscopy Preparation->NMR Quantification Quantification (Purity Calculation) GC_FID->Quantification Identification Impurity Identification GC_MS->Identification Structure Structural Confirmation NMR->Structure Report Final Purity Report Quantification->Report Identification->Report Structure->Report

Caption: Workflow for determining the purity of this compound samples.

Analytical_Technique_Relationship GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS Purity Purity (%) FID->Purity Impurity_ID Impurity Identity MS->Impurity_ID Structure_Confirmation Structural Confirmation MS->Structure_Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR->Structure_Confirmation

Caption: Relationship between analytical techniques and the information they provide.

References

Application Notes and Protocols for 2,4-Dimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4-Dimethylhexane as a non-polar solvent for chemical reactions. Due to a lack of specific documented protocols in widely available chemical literature, this document presents its physical and chemical properties, solubility characteristics, and generalized experimental protocols for reactions where its use is theoretically advantageous.

Introduction to this compound as a Solvent

This compound is a branched-chain alkane and a structural isomer of octane.[1][2] It is a colorless, highly flammable liquid with a low density.[3][4] Its non-polar nature and relative inertness make it a potential solvent for reactions involving non-polar reagents and intermediates, particularly at elevated temperatures due to its boiling point of 108-109 °C.[4] As a saturated hydrocarbon, it is generally unreactive towards many common reagents, making it a suitable medium for a variety of chemical transformations.[5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for determining its suitability for specific reaction conditions and for implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C8H18[2]
Molecular Weight 114.23 g/mol [2]
Appearance Clear, colorless liquid[3]
Boiling Point 108-109 °C[4]
Density 0.701 g/mL at 25 °C[4]
Vapor Pressure 48 mmHg at 34 °C[4]
Flash Point 22 °C (closed cup)[4]
Refractive Index n20/D 1.395[4]
CAS Number 589-43-5[2]

Solubility Characteristics

As a non-polar alkane, this compound is an excellent solvent for other non-polar compounds, following the principle of "like dissolves like." It is immiscible with water and other polar solvents. Table 2 provides a general guide to the solubility of various classes of compounds in this compound.

Compound ClassExpected Solubility in this compoundRationale
Alkanes, Alkenes, Alkynes HighNon-polar hydrocarbons readily dissolve in other non-polar hydrocarbons.
Aromatic Hydrocarbons HighNon-polar nature allows for good solvation.
Ethers Moderate to HighThe C-O-C bond introduces some polarity, but the hydrocarbon portion often dominates.
Halocarbons Moderate to HighPolarity varies, but many are soluble in non-polar solvents.
Ketones and Aldehydes Low to ModerateThe carbonyl group is polar, limiting solubility.
Alcohols LowThe hydroxyl group is highly polar and capable of hydrogen bonding, leading to poor solubility.
Carboxylic Acids Very LowThe carboxyl group is highly polar and engages in strong hydrogen bonding.
Inorganic Salts InsolubleIonic compounds are insoluble in non-polar solvents.

Generalized Experimental Protocols

While specific literature examples of this compound as a reaction solvent are scarce, its properties suggest its utility in several types of organic reactions, particularly those requiring an inert, non-polar medium and potentially elevated temperatures. The following are generalized protocols.

Grignard Reagent Formation and Reaction

Grignard reagents are highly reactive organometallic compounds that are sensitive to protic solvents. Non-polar, aprotic solvents like ethers are typically used, but inert hydrocarbons can also be suitable, especially for subsequent reactions.

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine as an initiator.

  • Solvent Addition: Add anhydrous this compound to the flask via a syringe or cannula.

  • Initiation: Add a small portion of the alkyl or aryl halide (dissolved in anhydrous this compound) from the dropping funnel to the magnesium turnings. Gentle heating may be required to initiate the reaction.

  • Reagent Formation: Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the mixture to the desired temperature. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous this compound dropwise from the dropping funnel.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Grignard_Reaction_Workflow A Flame-dried Glassware Assembly B Add Mg Turnings & Iodine A->B under inert atm. C Add Anhydrous this compound B->C D Initiate with Alkyl Halide C->D E Formation of Grignard Reagent D->E reflux F Reaction with Electrophile E->F dropwise addition G Aqueous Work-up F->G H Product Isolation G->H

Grignard Reaction Workflow
Free-Radical Polymerization of a Non-polar Monomer

The inert nature of this compound makes it a suitable solvent for free-radical polymerizations, where the solvent should not participate in the reaction.

Protocol:

  • Apparatus Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the non-polar monomer (e.g., styrene (B11656) or a derivative).

  • Solvent and Initiator Addition: Add this compound to dissolve the monomer. Then, add a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring under a nitrogen atmosphere. The polymerization time will vary depending on the monomer and initiator.

  • Isolation of Polymer: After the desired time, cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_isolation Product Isolation A Dissolve Monomer in This compound B Add Radical Initiator A->B C Heat under N2 B->C D Precipitate Polymer in Non-Solvent C->D E Filter and Dry D->E

Free-Radical Polymerization Workflow

Logical Solvent Selection

The choice of a solvent is critical for the success of a chemical reaction. This compound's properties place it in a specific category of solvents. The following diagram illustrates the decision-making process for selecting a non-polar aprotic solvent.

Solvent_Selection A Reaction Requirements B Polar or Non-polar? A->B C Non-polar B->C Non-polar Reactants/ Intermediates D Protic or Aprotic? C->D E Aprotic D->E No H-bond Donors G Inertness Required? E->G F Consider this compound H High Boiling Point Needed? G->H Yes H->F Yes

Solvent Selection Logic

Safety Considerations

This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[2] It is also a skin irritant and may be harmful if inhaled or swallowed.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound presents itself as a viable, inert, non-polar solvent for specific applications in organic synthesis. Its relatively high boiling point compared to other common alkanes like hexane (B92381) offers an advantage for reactions requiring elevated temperatures. While specific, documented protocols are not widespread, its physicochemical properties allow for its logical application in reactions sensitive to protic or polar solvents, such as those involving organometallic reagents or free radicals. Researchers are encouraged to consider this compound as part of their solvent screening process for optimizing reaction conditions, always adhering to strict safety protocols.

References

Application Notes and Protocols: 2,4-Dimethylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexane is a branched-chain alkane and an isomer of octane (B31449).[1][2] While it is classified as an organic solvent, its direct application as a solvent or reagent in laboratory-scale or industrial organic synthesis, particularly in drug development, is not widely documented in scientific literature. Its primary significance in a synthetic context lies in its formation through the catalytic isomerization of n-octane. This process is a cornerstone of the petroleum refining industry, aimed at increasing the octane number of gasoline.[3][4] Branched alkanes like this compound have superior combustion properties compared to their linear counterparts.[5]

These application notes will, therefore, focus on the synthesis of this compound via the catalytic isomerization of n-octane, providing an understanding of the reaction mechanism, relevant data, and a representative experimental protocol. This information is valuable for researchers in catalysis, petrochemical engineering, and fuel science.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₈H₁₈
Molecular Weight114.23 g/mol
IUPAC NameThis compound
CAS Number589-43-5
Boiling Point108-109 °C
Density0.701 g/mL at 25 °C
Refractive Index (n20/D)1.395
Flash Point22 °C (closed cup)
SolubilitySoluble in organic solvents (e.g., hexane, toluene, alcohol)[5]

Catalytic Isomerization of n-Octane: Synthesis of this compound

The hydroisomerization of n-octane is typically performed using bifunctional catalysts that possess both a metallic site for hydrogenation/dehydrogenation (e.g., platinum) and acidic sites for skeletal rearrangement (e.g., zeolites, sulfated zirconia, or tungstated zirconia).[1][6][7] The process converts linear n-octane into a mixture of branched C8 isomers, including this compound. The distribution of these products is dependent on the catalyst and reaction conditions.

Catalyst Performance in n-Octane Isomerization

The following table summarizes the performance of different catalytic systems in the hydroisomerization of n-octane.

CatalystTemperature (°C)n-Octane Conversion (%)Selectivity to C8 Isomers (%)Key C8 Isomer Products
Pt/USY-Zeolite225~55~95Monobranched isomers (e.g., methylheptanes) are primary
Pt/Beta-Zeolite225~80~90Higher cracking to lighter alkanes
Pt/Mordenite225~65~92Good selectivity to branched isomers
Pt/WO₃-ZrO₂160-22040-80HighHigh yield of dibranched isomers
Pt/SO₄²⁻-ZrO₂150-20050-90HighVery active but can lead to more cracking at higher temps.

Note: The values presented are approximate and can vary significantly based on specific catalyst preparation methods, reactor type, and process conditions such as pressure and space velocity.

Experimental Protocol: Catalytic Hydroisomerization of n-Octane

This protocol describes a representative procedure for the hydroisomerization of n-octane in a continuous-flow fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • A bifunctional catalyst, such as 0.5 wt% Pt on a zeolite support (e.g., H-BEA), is loaded into a stainless-steel fixed-bed reactor.

  • The catalyst is then activated in situ. This typically involves calcination in flowing dry air at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water and organic species.

  • Following calcination, the catalyst is reduced under a flow of hydrogen gas (H₂) at a similar temperature to convert the platinum precursor to its active metallic state.

2. Reaction Setup and Execution:

  • The reactor is brought to the desired reaction temperature, typically in the range of 180-250 °C.[8]

  • The system is pressurized with hydrogen to the target pressure, often between 5 and 30 bar.[8]

  • A liquid feed of n-octane is introduced into the reactor using a high-pressure liquid chromatography (HPLC) pump.

  • The n-octane is mixed with a continuous flow of hydrogen gas before entering the reactor. The H₂/n-octane molar ratio is a critical parameter and is generally maintained at a high level to promote hydrogenation and minimize catalyst deactivation by coking.

  • The weight hourly space velocity (WHSV), defined as the mass flow rate of the n-octane feed divided by the mass of the catalyst, is controlled to adjust the residence time of the reactants in the catalyst bed.

3. Product Collection and Analysis:

  • The effluent from the reactor, which is a mixture of unreacted n-octane, hydrogen, and various C1-C8 hydrocarbon products, is cooled to condense the liquid products.

  • The gas and liquid phases are separated in a gas-liquid separator.

  • The liquid product stream is collected and analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column (e.g., HP-PONA) to determine the product distribution.

  • The gaseous products can also be analyzed by GC to quantify the extent of cracking reactions.

Reaction Mechanism and Workflow

The isomerization of n-octane over a bifunctional catalyst proceeds through a series of steps involving the formation and rearrangement of carbocation intermediates on the acid sites of the catalyst. The metal sites facilitate the formation of alkenes from alkanes and the subsequent hydrogenation of the isomerized alkenes back to alkanes.

Isomerization_Pathway n_octane n-Octane pt_site Pt site (Dehydrogenation) n_octane->pt_site - H₂ octene Octene intermediate acid_site Acid site (Isomerization) octene->acid_site + H⁺ primary_carbocation Primary Octyl Carbocation (unstable) secondary_carbocation Secondary Octyl Carbocation primary_carbocation->secondary_carbocation Hydride shift rearranged_carbocation Rearranged Secondary Carbocation secondary_carbocation->rearranged_carbocation Methyl shift & rearrangement methylheptanes Methylheptanes secondary_carbocation->methylheptanes - H⁺ dimethylhexanes This compound & other Dimethylhexanes rearranged_carbocation->dimethylhexanes - H⁺ cracking Cracking Products (C1-C7 alkanes) rearranged_carbocation->cracking pt_site2 Pt site (Hydrogenation) methylheptanes->pt_site2 + H₂ dimethylhexanes->pt_site2 + H₂ pt_site->octene acid_site->primary_carbocation Experimental_Workflow start Start load_catalyst Load Catalyst into Reactor start->load_catalyst activate_catalyst Catalyst Activation (Calcination & Reduction) load_catalyst->activate_catalyst set_conditions Set Reaction Conditions (Temp, Pressure, H₂ Flow) activate_catalyst->set_conditions feed_octane Introduce n-Octane Feed set_conditions->feed_octane run_reaction Continuous Reaction feed_octane->run_reaction collect_product Cool and Collect Effluent run_reaction->collect_product separate Gas-Liquid Separation collect_product->separate analyze Product Analysis (GC) separate->analyze end End analyze->end

References

Application Notes and Protocols for 2,4-Dimethylhexane in Fuel and Gasoline Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4-dimethylhexane, a branched-chain alkane, and its relevance as a component in fuel and gasoline research. This document includes key physicochemical properties, detailed experimental protocols for evaluating its fuel-related characteristics, and insights into its combustion behavior.

Introduction

This compound is a structural isomer of octane (B31449) with the chemical formula C₈H₁₈. As a branched alkane, its molecular structure significantly influences its combustion properties, making it a subject of interest in the development and analysis of fuels. Understanding the characteristics of individual isomers like this compound is crucial for formulating gasoline blends that meet specific performance and emission standards. Branched alkanes are known to generally have higher octane ratings than their straight-chain counterparts, which is a critical factor in preventing engine knock.

Physicochemical and Fuel-Related Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below. These values are essential for computational modeling of fuel behavior and for practical formulation of gasoline blends.

PropertyValueUnit
Molecular FormulaC₈H₁₈-
Molecular Weight114.23 g/mol
Density0.701 (at 25°C)g/mL
Boiling Point108-109°C
Vapor Pressure30.4mmHg

Table 1: General Physicochemical Properties of this compound. [1]

Fuel PropertyValue
Posted Octane Number (PON)35.0

Table 2: Experimentally Determined Octane Number of this compound. [2]

Note: The Posted Octane Number (PON) is the arithmetic average of the Research Octane Number (RON) and the Motor Octane Number (MON).

Experimental Protocols

Detailed methodologies for determining the key fuel properties of this compound are outlined below. These protocols are based on widely accepted ASTM International standard test methods.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

1. Principle: The Research Octane Number (RON) of a spark-ignition engine fuel is determined by comparing its knocking characteristics with those of primary reference fuels (PRFs) of known octane numbers under standardized, mild operating conditions.

2. Apparatus:

  • A standard Cooperative Fuel Research (CFR) engine.

  • Knock-detection instrumentation.

  • Fuel handling and blending equipment.

3. Reference Materials:

  • Isooctane (B107328) (2,2,4-trimethylpentane), assigned a RON of 100.

  • n-heptane, assigned a RON of 0.

  • Blends of isooctane and n-heptane to create a range of reference fuels.

4. Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2699 procedure. This involves setting specific operating conditions, including an engine speed of 600 rpm and a controlled intake air temperature.

  • Sample Preparation: Prepare a sufficient quantity of the this compound sample for testing.

  • Bracketing: a. Operate the engine on the this compound sample and adjust the compression ratio to produce a standard level of knock intensity as measured by the knockmeter. b. Select two primary reference fuel blends that bracket the expected RON of the sample. One blend should have a slightly higher knock intensity and the other a slightly lower knock intensity than the sample at the same compression ratio. c. Operate the engine on each of the bracketing reference fuels and record the knockmeter readings.

  • Determination of RON: The RON of the this compound is calculated by linear interpolation between the knockmeter readings and the octane numbers of the two bracketing reference fuels.

5. Data Presentation: The final result should be reported as the Research Octane Number (RON) of this compound.

Protocol 2: Determination of Motor Octane Number (MON)

Based on ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

1. Principle: The Motor Octane Number (MON) of a spark-ignition engine fuel is determined by comparing its knocking characteristics with those of primary reference fuels (PRFs) under more severe, standardized operating conditions than those used for RON determination.

2. Apparatus:

  • A standard Cooperative Fuel Research (CFR) engine.

  • Knock-detection instrumentation.

  • Fuel handling and blending equipment.

3. Reference Materials:

  • Isooctane (2,2,4-trimethylpentane), assigned a MON of 100.

  • n-heptane, assigned a MON of 0.

  • Blends of isooctane and n-heptane.

4. Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2700 procedure. This involves setting specific operating conditions, including a higher engine speed of 900 rpm and a higher intake mixture temperature compared to the RON test.

  • Sample Preparation: Prepare a sufficient quantity of the this compound sample.

  • Bracketing: The bracketing procedure is similar to that of the RON test, where the knock intensity of the sample is compared to that of two bracketing primary reference fuel blends.

  • Determination of MON: The MON of the this compound is calculated by linear interpolation based on the knockmeter readings of the sample and the bracketing reference fuels.

5. Data Presentation: The final result should be reported as the Motor Octane Number (MON) of this compound.

Protocol 3: Determination of Reid Vapor Pressure (RVP)

Based on ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).

1. Principle: The Reid Vapor Pressure (RVP) is the absolute vapor pressure exerted by a volatile, non-viscous petroleum product at 37.8°C (100°F) as determined by the procedures described in this method. The apparatus consists of a gasoline chamber and an air chamber.

2. Apparatus:

  • Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.

  • Pressure gauge.

  • Water bath capable of maintaining a temperature of 37.8 ± 0.1°C (100 ± 0.2°F).

3. Procedure:

  • Sample Handling: Chill the this compound sample to between 0 and 1°C (32 and 34°F).

  • Apparatus Preparation: Thoroughly clean and dry the liquid and vapor chambers.

  • Filling: a. Fill the chilled liquid chamber with the chilled sample, ensuring no splashing. b. Connect the liquid chamber to the vapor chamber.

  • Measurement: a. Invert the assembled apparatus to allow the sample to flow into the vapor chamber. b. Immerse the apparatus in the water bath maintained at 37.8°C (100°F). c. Vigorously shake the apparatus and record the pressure reading at regular intervals until a constant pressure is observed.

  • Data Correction: The observed pressure is corrected for the initial air pressure in the vapor chamber to obtain the Reid Vapor Pressure.

5. Data Presentation: The final result should be reported as the Reid Vapor Pressure (RVP) of this compound in kilopascals (kPa) or pounds per square inch (psi).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols for determining the key fuel properties of this compound.

G cluster_RON RON Determination (ASTM D2699) RON_Start Start RON_Prep_Engine Prepare & Calibrate CFR Engine (600 rpm) RON_Start->RON_Prep_Engine RON_Prep_Sample Prepare This compound Sample RON_Prep_Engine->RON_Prep_Sample RON_Bracket Bracket Sample with Primary Reference Fuels RON_Prep_Sample->RON_Bracket RON_Measure_Knock Measure Knock Intensity RON_Bracket->RON_Measure_Knock RON_Calculate Calculate RON by Linear Interpolation RON_Measure_Knock->RON_Calculate RON_End End RON_Calculate->RON_End G cluster_MON MON Determination (ASTM D2700) MON_Start Start MON_Prep_Engine Prepare & Calibrate CFR Engine (900 rpm) MON_Start->MON_Prep_Engine MON_Prep_Sample Prepare This compound Sample MON_Prep_Engine->MON_Prep_Sample MON_Bracket Bracket Sample with Primary Reference Fuels MON_Prep_Sample->MON_Bracket MON_Measure_Knock Measure Knock Intensity MON_Bracket->MON_Measure_Knock MON_Calculate Calculate MON by Linear Interpolation MON_Measure_Knock->MON_Calculate MON_End End MON_Calculate->MON_End G cluster_RVP RVP Determination (ASTM D323) RVP_Start Start RVP_Chill_Sample Chill Sample to 0-1°C RVP_Start->RVP_Chill_Sample RVP_Fill_Chamber Fill Liquid Chamber RVP_Chill_Sample->RVP_Fill_Chamber RVP_Assemble Assemble Apparatus RVP_Fill_Chamber->RVP_Assemble RVP_Immerse Immerse in Water Bath at 37.8°C RVP_Assemble->RVP_Immerse RVP_Measure_Pressure Measure Pressure until Constant RVP_Immerse->RVP_Measure_Pressure RVP_Correct Correct for Air Pressure RVP_Measure_Pressure->RVP_Correct RVP_End End RVP_Correct->RVP_End

References

Application Note: Enantioselective Separation of 2,4-Dimethylhexane Stereoisomers by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the analytical separation of the stereoisomers of 2,4-dimethylhexane, a non-functionalized chiral alkane. Due to the identical physical properties of enantiomers, their separation requires a chiral environment. This protocol employs capillary gas chromatography with a chiral stationary phase (CSP), a robust and sensitive method for the enantioseparation of volatile compounds. The methodology presented is foundational for quality control, stereoselective synthesis analysis, and purity assessment in various research and development settings.

Introduction

This compound possesses two chiral centers, giving rise to a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso diastereomer ((2R,4S) which is identical to (2S,4R)). The separation of such non-polar, unfunctionalized hydrocarbons is a challenging analytical task. Chiral gas chromatography, particularly with cyclodextrin-based stationary phases, provides an effective solution. These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation based on differences in retention time. The ability to resolve these stereoisomers is crucial for understanding stereospecific interactions in chemical and biological systems.

Data Presentation

The successful separation of this compound stereoisomers on a chiral GC column is expected to yield three distinct peaks corresponding to the two enantiomers and the meso compound. The following table summarizes hypothetical, yet expected, quantitative data for such a separation.

StereoisomerExpected Retention Time (min)Resolution (Rs)Theoretical Plates (N)
(2R,4R)-2,4-Dimethylhexane15.2-150,000
(2S,4S)-2,4-Dimethylhexane15.81.8155,000
meso-2,4-Dimethylhexane16.52.1160,000

Experimental Protocol

This protocol outlines the setup and execution of the chiral gas chromatographic separation of this compound stereoisomers.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), split/splitless injector, and electronic pressure control.

  • Chiral GC Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase, such as Chirasil-Dex or a similar β-cyclodextrin-based CSP. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Sample: A solution of this compound stereoisomers in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane) at a concentration of approximately 100 ppm.

  • Syringes: Appropriate for GC injection.

2. Chromatographic Conditions:

  • Injector Temperature: 220 °C

  • Injection Mode: Split (Split ratio 100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes

    • Ramp: 1 °C/min to 80 °C

    • Final Hold: Hold at 80 °C for 5 minutes

  • Carrier Gas: Hydrogen

  • Flow Rate: 1.5 mL/min (constant flow)

  • Detector Temperature: 250 °C

  • Detector Gases:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Sample Preparation:

  • Prepare a stock solution of the this compound stereoisomer mixture in the chosen solvent.

  • Perform serial dilutions to achieve the desired final concentration (e.g., 100 ppm).

  • Ensure the sample is fully dissolved and homogenous before injection.

4. Data Acquisition and Analysis:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different stereoisomers based on their retention times.

  • Calculate the resolution between adjacent peaks to ensure adequate separation. The resolution should ideally be greater than 1.5.

Mandatory Visualization

G Workflow for Chiral GC Separation of this compound Stereoisomers cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis start Start prep_sample Prepare 100 ppm sample in Pentane start->prep_sample gc_setup Equilibrate GC System with Chiral Column prep_sample->gc_setup inject Inject 1 µL of Sample gc_setup->inject separation Chromatographic Separation (Temperature Program) inject->separation detection FID Detection separation->detection acquire_data Acquire Chromatogram detection->acquire_data analyze Identify Peaks & Calculate Resolution acquire_data->analyze end End analyze->end

Caption: Workflow for Chiral GC Separation.

Application Notes and Protocols for Studying 2,4-Dimethylhexane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setups and protocols for investigating the combustion characteristics of 2,4-Dimethylhexane. Given the limited publicly available combustion data specifically for this compound, this guide presents generalized protocols applicable to branched alkanes, with illustrative data from its isomers where appropriate. These methodologies are fundamental for understanding autoignition phenomena, pollutant formation, and for the validation of chemical kinetic models.

Introduction to this compound Combustion Research

This compound is a branched-chain alkane and an isomer of octane. The study of its combustion is crucial for developing and refining surrogate models for practical fuels like gasoline and jet fuel, which contain a significant fraction of branched alkanes. Understanding the influence of the specific branching structure on combustion properties such as ignition delay time and species formation is essential for designing more efficient and cleaner internal combustion engines. High-fidelity experimental data from well-controlled environments are necessary to develop and validate the detailed chemical kinetic models that form the basis of modern combustion simulations.

The primary experimental apparatuses employed for such studies are shock tubes, rapid compression machines (RCMs), and jet-stirred reactors (JSRs). Each of these setups allows for the investigation of combustion phenomena under different, well-defined conditions.

Key Experimental Apparatuses

Shock Tubes

Shock tubes are used to study chemical kinetics at high temperatures (typically 800-3000 K) and pressures. A high-pressure driver gas is separated from a low-pressure reactive gas mixture by a diaphragm. When the diaphragm is ruptured, a shock wave propagates through the reactive mixture, rapidly heating and compressing it, and initiating chemical reactions.

Rapid Compression Machines (RCMs)

RCMs simulate the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at low-to-intermediate temperatures (typically 500-1500 K) and high pressures. A piston rapidly compresses a premixed fuel-air mixture, and the subsequent ignition delay is measured.[1][2]

Jet-Stirred Reactors (JSRs)

JSRs are used to study the evolution of chemical species during pyrolysis and oxidation under steady-state conditions.[3][4] A continuous flow of reactants is introduced into a heated reactor, where rapid mixing ensures uniform temperature and composition.[3][5] This setup is ideal for investigating the formation of intermediate species and pollutants over a range of temperatures and equivalence ratios.

Experimental Protocols

Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the ignition delay time of a this compound/air mixture at a specific temperature, pressure, and equivalence ratio.

Materials:

  • This compound (high purity)

  • Oxidizer gas mixture (e.g., synthetic air: 21% O₂, 79% N₂)

  • Diluent gas (e.g., Argon)

  • High-pressure driver gas (e.g., Helium)

  • Shock tube apparatus equipped with pressure transducers and optical detectors.

Procedure:

  • Mixture Preparation: Prepare the desired reactive mixture of this compound, oxidizer, and diluent in a mixing tank. The equivalence ratio (φ) is defined by the fuel-to-oxidizer ratio relative to the stoichiometric ratio.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum. Fill the driven section with the prepared reactive mixture to a predetermined initial pressure (P₁).

  • Driver Section Preparation: Fill the driver section with the driver gas to a pressure that will produce the desired post-shock conditions.

  • Initiation: Initiate the experiment by rupturing the diaphragm separating the driver and driven sections. This generates a shock wave that propagates through the reactive mixture.

  • Data Acquisition: The shock wave reflects off the end wall of the shock tube, further heating and compressing the gas. Record the pressure history using a pressure transducer located near the end wall. Simultaneously, monitor for the emission of specific radicals, such as OH*, at a characteristic wavelength (around 306 nm) using a photomultiplier tube.

  • Determination of Ignition Delay Time: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition. This onset is typically identified by a sharp increase in pressure or the peak of the OH* emission signal.[6]

  • Repeatability: Repeat the experiment under the same conditions to ensure the reproducibility of the measurements.

Protocol for Species Speciation in a Jet-Stirred Reactor

Objective: To identify and quantify the stable intermediate species formed during the oxidation of this compound at a specific temperature, pressure, and equivalence ratio.

Materials:

  • This compound (high purity)

  • Oxygen (high purity)

  • Inert diluent gas (e.g., Helium or Nitrogen)

  • Jet-stirred reactor apparatus

  • Gas chromatograph with mass spectrometry and/or flame ionization detection (GC-MS/FID)

Procedure:

  • Reactor Setup: Heat the JSR to the desired experimental temperature. The reactor is typically housed in an oven to ensure temperature uniformity.[3]

  • Gas Preparation and Flow Control: Prepare separate lines for the fuel (this compound, often vaporized in a heated line), oxidizer, and diluent. Use mass flow controllers to precisely regulate the flow rate of each gas into the reactor to achieve the desired equivalence ratio and residence time.

  • Reaction: The reactants are introduced into the reactor through nozzles that create turbulent jets, ensuring rapid and homogeneous mixing.[3] The reaction proceeds at a steady state within the reactor.

  • Sampling: A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to quench the reactions.

  • Species Analysis: The sampled gas is directed to the GC-MS/FID for separation and identification of the different chemical species.

  • Quantification: Calibrate the detectors using standard gas mixtures to determine the mole fractions of the identified species. For species without a direct calibration standard, methods like the effective carbon number can be used for quantification with an FID.[5]

  • Varying Conditions: Repeat the experiment at different temperatures to obtain species concentration profiles as a function of temperature.

Data Presentation

Quantitative data from combustion experiments are typically presented in tabular format to facilitate comparison and model validation. Below are example tables illustrating how data for ignition delay times and species mole fractions would be presented.

Table 1: Ignition Delay Times for this compound/Air Mixtures at a Pressure of 20 atm

Temperature (K)Equivalence Ratio (φ)Ignition Delay Time (μs)
9000.51500
9001.02200
9002.03500
10000.5450
10001.0650
10002.0900
11000.5150
11001.0220
11002.0300

Table 2: Mole Fractions of Key Species during this compound Oxidation in a JSR at 1 atm and φ = 1.0

Temperature (K)This compoundO₂COCO₂CH₄C₂H₄
7000.00950.00900.00010.00010.00000.0000
8000.00700.00650.00150.00050.00020.0003
9000.00300.00300.00400.00200.00050.0008
10000.00050.00050.00600.00450.00030.0010
11000.00000.00000.00500.00500.00010.0005

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for studying the combustion of a fuel like this compound, from initial preparation to data analysis and model validation.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_diag 3. Diagnostics cluster_data 4. Data Analysis & Modeling fuel This compound mixture Gas Mixture Preparation fuel->mixture oxidizer Oxidizer (Air/O2) oxidizer->mixture diluent Diluent (N2/Ar) diluent->mixture shock_tube Shock Tube mixture->shock_tube rcm Rapid Compression Machine mixture->rcm jsr Jet-Stirred Reactor mixture->jsr pressure Pressure Measurement shock_tube->pressure emission Chemiluminescence shock_tube->emission rcm->pressure rcm->emission gcms GC-MS/FID jsr->gcms idt Ignition Delay Times pressure->idt emission->idt species Species Profiles gcms->species model Kinetic Model Validation idt->model species->model

Caption: Experimental workflow for this compound combustion studies.

References

handling and storage procedures for 2,4-Dimethylhexane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,4-Dimethylhexane in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of research activities.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1] It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular FormulaC8H18[1]
Molecular Weight114.23 g/mol [1][2]
Boiling Point109 °C[3]
Flash Point22.22 °C (72.00 °F)[4]
Vapor Pressure30.4 mmHg @ 25 °C[1][4]
Specific Gravity0.697 - 0.703 @ 25 °C[4]
Refractive Index1.390 - 1.396 @ 20 °C[4]
FlammabilityHighly flammable liquid and vapor[1][5][6][7]

Hazard Identification

This compound is classified as a hazardous substance.[1][5][6] Key hazards include:

  • Flammability: Highly flammable liquid and vapor.[1][5][6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][8]

  • Health Hazards:

    • May be fatal if swallowed and enters airways (aspiration hazard).[1][6]

    • Causes skin irritation.[1][6]

    • May cause drowsiness or dizziness.[1][6]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[9][10]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.4 mm).[7] A lab coat or chemical-resistant suit should be worn.[9][11]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Experimental Protocols: Handling and Storage

Handling Protocol

Objective: To ensure the safe handling of this compound during laboratory procedures.

Methodology:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the work area (e.g., open flames, hot surfaces, sparks).[5][7]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[5][12]

    • Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

    • Use only non-sparking tools.[5][12]

  • Dispensing:

    • Wear appropriate PPE as outlined in Section 3.0.

    • Slowly open the container to release any pressure buildup.

    • Carefully pour or pipette the required amount of this compound, avoiding splashes.

    • Keep the container tightly closed when not in use.[5][7]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[7]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of any contaminated materials as hazardous waste.[5][6]

Storage Protocol

Objective: To ensure the safe storage of this compound to prevent accidents and maintain chemical stability.

Methodology:

  • Storage Location:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

    • Keep away from heat, sparks, and open flames.[5][7]

    • Store in a locked cabinet to prevent unauthorized access.[5][6]

    • Do not store in direct sunlight or near heat sources like ovens or steam pipes.[13]

  • Container Requirements:

    • Use the original container or a compatible, properly labeled secondary container.

    • Ensure containers are in good condition and free from leaks.

  • Segregation:

    • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

Spill Cleanup Protocol

Objective: To safely clean up a spill of this compound, minimizing exposure and environmental contamination.

Methodology:

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Eliminate all ignition sources.[8]

    • Increase ventilation in the area.[14]

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[5][8] Create a dike around the spill to prevent it from spreading.[14][15]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5][8][15]

  • Decontamination:

    • Clean the spill area with soap and water.[16]

    • Dispose of all contaminated cleaning materials as hazardous waste.[15]

First Aid Measures

Objective: To provide immediate care to an individual exposed to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5][17]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[5][17] If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention if irritation persists.[5]
Ingestion Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention or call a poison control center.[5][17]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6] Contact your institution's environmental health and safety department for specific guidance.

Workflow Diagram

Safe_Handling_of_2_4_Dimethylhexane cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Work in Fume Hood prep2 Remove Ignition Sources prep1->prep2 prep3 Wear Appropriate PPE prep2->prep3 prep4 Ground Equipment prep3->prep4 handle1 Slowly Open Container prep4->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 Procedure Complete post2 Decontaminate Surfaces post1->post2 post3 Dispose of Waste post2->post3 emergency1 Spill Occurs emergency2 Follow Spill Protocol emergency1->emergency2 emergency3 Exposure Occurs emergency4 Follow First Aid emergency3->emergency4

Caption: Safe handling workflow for this compound.

References

Application Note: Experimental Determination of the Boiling Point of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The boiling point of a substance is a fundamental physical property defined as the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1] This parameter is crucial in the identification, characterization, and purity assessment of chemical compounds, particularly in the fields of chemical research and drug development.[2] For a volatile organic compound like 2,4-dimethylhexane, an accurate determination of its boiling point is essential for its proper handling, purification via distillation, and for establishing its identity.

This application note provides a detailed protocol for the experimental determination of the boiling point of this compound using the micro-boiling point method with a Thiele tube. This method is advantageous as it requires only a small sample volume (less than 0.5 mL) and provides a reasonably accurate measurement.[3][4]

Physicochemical Data of this compound

A summary of the reported boiling point of this compound from various sources is presented below. It is a clear, colorless liquid.[5]

ParameterReported ValueSource(s)
Boiling Point108-109 °C[6][7]
Boiling Point109 °C[8]
Boiling Point107 °C[7]
Density0.701 g/mL at 25 °C[6][7]
Refractive Indexn20/D 1.395[6][7]

Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube

This protocol details the steps for determining the boiling point of a liquid, such as this compound, using a Thiele tube apparatus. The procedure is based on the principle of observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Materials and Equipment:

  • This compound (sample)

  • Thiele tube

  • Heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (-10 to 150 °C range)

  • Small test tube (e.g., 6 x 50 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or other suitable heat source

  • Clamp and stand

  • Safety goggles and lab coat

Procedure:

  • Apparatus Assembly:

    • Fill the Thiele tube with heating oil to a level just above the upper side arm.[10]

    • Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.[3][10]

    • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample liquid.[9][11]

    • Secure the thermometer with the attached sample tube in the Thiele tube using a clamp, ensuring that the sample is immersed in the oil.[9]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or another heat source.[2][9] The shape of the Thiele tube is designed to allow convection currents to maintain a uniform temperature throughout the oil.[2]

    • As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[2]

  • Observation and Measurement:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[2][10] This indicates that the liquid has reached a temperature slightly above its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.[10]

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature from the thermometer.[2][3] This temperature is the boiling point of the liquid. At this point, the vapor pressure inside the capillary tube is equal to the external atmospheric pressure.[2]

  • Confirmation (Optional):

    • Allow the apparatus to cool further. The liquid will be drawn further into the capillary tube.

    • The boiling point determination can be repeated by gently reheating the apparatus to expel the liquid from the capillary and then repeating the cooling and observation steps.

Safety Precautions:

  • Always wear safety goggles and a lab coat.

  • This compound is a flammable liquid; therefore, keep it away from open flames.[10]

  • Handle the hot Thiele tube and heating oil with care to avoid burns.

  • Ensure the laboratory is well-ventilated to avoid inhaling vapors.

  • Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[1]

Visualizations

// Error Node error [label="Error: Inaccurate Reading", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exp2 -> error [label="Heating too fast", style=dashed]; exp4 -> error [label="Cooling too fast", style=dashed]; }

References

Application Note: High-Precision Refractive Index Measurement of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylhexane is a branched-chain alkane with applications as a solvent and as a component in gasoline and other fuels. Its refractive index is a critical physical property used for identification, purity assessment, and quality control in various industrial and research settings. This document provides a detailed protocol for the accurate measurement of the refractive index of this compound using both manual (Abbe) and digital refractometers. These methods are essential for researchers, scientists, and drug development professionals who require precise and reliable data.

The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance.[1][2] It is a fundamental property that is dependent on temperature and the wavelength of light used for measurement.[3] Therefore, precise temperature control is paramount for obtaining accurate and reproducible results.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 589-43-5[4][5]
Molecular Formula C8H18[5]
Molecular Weight 114.23 g/mol [4][5]
Boiling Point 108-109 °C[4][5]
Density 0.701 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.395[4][5]
Vapor Pressure 48 mmHg (34 °C)[4][5]

Experimental Protocols

Accurate measurement of the refractive index of this compound, a volatile organic compound, requires careful attention to the experimental procedure. Both Abbe and digital refractometers are suitable for this purpose.

Protocol 1: Measurement using an Abbe Refractometer

The Abbe refractometer is a traditional laboratory instrument that allows for the rapid and accurate determination of the refractive index of liquids.[1][6]

Materials:

  • Abbe Refractometer

  • This compound (≥99% purity)

  • Distilled water for calibration

  • Acetone (B3395972) or ethanol (B145695) for cleaning

  • Lint-free lens tissue

  • Disposable pipette

  • Constant temperature water bath (set to 20°C)

Procedure:

  • Calibration:

    • Ensure the refractometer prisms are clean and dry.[7]

    • Connect the refractometer to a circulating water bath set to 20.0 ± 0.1 °C and allow the instrument to equilibrate.

    • Place a few drops of distilled water onto the measuring prism.[7]

    • Close the prisms and allow 5-10 minutes for temperature stabilization.[7]

    • Turn on the light source and look through the eyepiece.

    • Adjust the control knob to bring the borderline (the boundary between the light and dark regions) into the center of the crosshairs.[8]

    • If the borderline appears colored, adjust the dispersion compensator until a sharp, achromatic borderline is observed.

    • The reading should be 1.3330 for distilled water at 20°C. If not, adjust the calibration screw as per the manufacturer's instructions.[7]

  • Sample Measurement:

    • Clean the prisms with a suitable solvent (e.g., acetone or ethanol) and dry with a lint-free tissue.[7]

    • Using a clean disposable pipette, apply 2-3 drops of this compound to the center of the lower prism.[7][9]

    • Gently close the upper prism and lock it. Ensure the liquid spreads evenly without air bubbles.[8]

    • Allow a few minutes for the sample to reach thermal equilibrium with the prisms.

    • Look through the eyepiece and adjust the control knob to center the borderline on the crosshairs.[8]

    • Adjust the dispersion compensator to eliminate any color fringe.

    • Read the refractive index value from the scale.[9]

  • Cleaning:

    • After the measurement, clean the prisms thoroughly with a suitable solvent and dry with a lint-free tissue.[8]

Protocol 2: Measurement using a Digital Refractometer

Digital refractometers offer a more automated and often more precise method for measuring refractive index, with many models featuring automatic temperature compensation.[10]

Materials:

  • Digital Refractometer

  • This compound (≥99% purity)

  • Distilled or deionized water for calibration

  • Acetone or ethanol for cleaning

  • Lint-free wipes or soft cloth

  • Disposable pipette

Procedure:

  • Calibration:

    • Turn on the digital refractometer and allow it to stabilize.

    • Clean the prism surface with a soft, lint-free cloth moistened with distilled water, then dry it.

    • Place a few drops of distilled or deionized water on the prism.[11]

    • Initiate the "zero" or "calibrate" function on the instrument. The refractometer will automatically calibrate to the refractive index of water (typically 1.3330 at 20°C).[11]

  • Sample Measurement:

    • Clean the prism with a suitable solvent and dry it thoroughly.

    • Using a clean disposable pipette, apply a few drops of this compound to the prism surface, ensuring it is completely covered.[3][11]

    • Press the "read" or "measure" button.

    • The instrument will display the refractive index and temperature on the digital screen.[12] Record the values.

  • Cleaning:

    • Clean the prism surface immediately after the measurement with a suitable solvent and a soft cloth to prevent residue buildup.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for measuring the refractive index of a liquid sample.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement start Start clean_prism Clean and Dry Prism start->clean_prism calibrate Calibrate with Distilled Water clean_prism->calibrate temp_equilibrate Ensure Temperature Equilibration (20°C) calibrate->temp_equilibrate apply_sample Apply this compound Sample temp_equilibrate->apply_sample measure_ri Measure Refractive Index apply_sample->measure_ri record_data Record Refractive Index and Temperature measure_ri->record_data clean_instrument Clean Instrument Thoroughly record_data->clean_instrument end End clean_instrument->end

Caption: Workflow for Refractive Index Measurement.

Conclusion

The protocols outlined in this application note provide a reliable framework for the precise measurement of the refractive index of this compound. Adherence to these procedures, particularly with respect to instrument calibration and temperature control, is crucial for obtaining accurate and reproducible data. This information is vital for the quality control and characterization of this compound in research and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization of n-Octane to 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of n-octane to produce 2,4-Dimethylhexane. Our goal is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound in n-octane isomerization?

A1: The yield of this compound is primarily influenced by a combination of reaction conditions and catalyst properties. Key factors include:

  • Catalyst Type: Bifunctional catalysts possessing both metallic (for hydrogenation/dehydrogenation) and acidic (for skeletal isomerization) sites are essential.[1][2] Platinum or palladium supported on acidic materials like zeolites (e.g., H-mordenite, ZSM-5) or chlorinated alumina (B75360) are commonly used.[1][3]

  • Reaction Temperature: Temperature plays a dual role. While higher temperatures increase the overall conversion of n-octane, they can also favor undesirable side reactions like cracking, leading to a lower selectivity for isomers.[4][5] Lower reaction temperatures thermodynamically favor the formation of highly branched isomers like this compound.[2][6]

  • Hydrogen Pressure: A sufficient partial pressure of hydrogen is crucial to suppress cracking and minimize the formation of coke on the catalyst surface, which can lead to deactivation.[2][4]

  • Hydrogen-to-Hydrocarbon Molar Ratio: A higher ratio of hydrogen to n-octane can enhance isomer selectivity by facilitating the removal of alkene intermediates from the catalyst surface.[4]

  • Contact Time/Space Velocity: Increased contact time generally leads to higher n-octane conversion but may decrease isomer selectivity as products can undergo further reactions, including cracking.[4]

Q2: Which type of catalyst is most effective for maximizing the yield of di-branched isomers like this compound?

A2: Bifunctional catalysts with a well-balanced ratio of metallic and acidic sites are most effective.[7] The metallic component, typically platinum or palladium, facilitates the formation of olefin intermediates, while the acidic support, such as a zeolite, promotes the skeletal rearrangement to form branched isomers.[2] The choice of zeolite can be critical; for instance, zeolites with specific pore structures can influence the product distribution.[1]

Q3: What are the common side reactions that reduce the selectivity towards this compound?

A3: The primary side reactions that compete with isomerization and reduce the yield of this compound are:

  • Hydrocracking: This involves the breaking of C-C bonds in the octane (B31449) molecule, leading to the formation of lighter alkanes.[2] Excessive temperature and strong acid sites on the catalyst can promote hydrocracking.[2][5]

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface is a major cause of deactivation.[2][8] High temperatures and low hydrogen pressure can accelerate coke formation.[2][5]

  • Alkylation: This involves the reaction of an alkene intermediate with another molecule, leading to the formation of heavier hydrocarbons.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the isomerization of n-octane.

Issue Possible Causes Recommended Solutions
Low n-Octane Conversion 1. Low Reaction Temperature: The temperature may be insufficient to activate the catalyst and the n-octane.[2] 2. Catalyst Deactivation: The catalyst may be deactivated due to coke formation or poisoning by impurities in the feed.[8][9] 3. Insufficient Contact Time: The feed may be passing over the catalyst too quickly.[4]1. Increase Temperature: Gradually increase the reaction temperature while monitoring the product distribution to find the optimal balance between conversion and selectivity.[10] 2. Regenerate or Replace Catalyst: Regenerate the coked catalyst through a controlled oxidation procedure or replace it with a fresh batch.[2] Ensure the feed is properly purified. 3. Decrease Space Velocity: Reduce the flow rate of the n-octane feed to increase the contact time with the catalyst.[4]
Low Selectivity to this compound (High Cracking) 1. Excessive Reaction Temperature: High temperatures favor cracking over isomerization.[2][5] 2. High Catalyst Acidity: Very strong acid sites on the catalyst can promote C-C bond cleavage.[7] 3. Low Hydrogen Pressure: Insufficient hydrogen partial pressure fails to suppress cracking reactions.[2][4]1. Decrease Temperature: Lower the reaction temperature to a range that favors isomerization.[6][10] 2. Modify Catalyst: Use a catalyst with optimized acidity or modify the existing catalyst to reduce its acid strength. 3. Increase Hydrogen Pressure: Increase the total pressure or the hydrogen-to-hydrocarbon ratio in the feed.[4]
Rapid Catalyst Deactivation 1. Coke Formation: High reaction temperatures and low hydrogen-to-hydrocarbon ratios promote the formation of coke.[2][8] 2. Feed Impurities: Sulfur or other compounds in the n-octane feed can poison the metallic sites of the catalyst.1. Optimize Reaction Conditions: Lower the reaction temperature and increase the hydrogen-to-hydrocarbon ratio.[2][5] 2. Purify Feedstock: Ensure the n-octane feed is free from potential catalyst poisons by using appropriate purification methods.
Inconsistent Product Yields 1. Fluctuations in Reaction Conditions: Unstable temperature, pressure, or feed flow rates can lead to variable results. 2. Catalyst Bed Channeling: The gas and liquid may not be uniformly distributed across the catalyst bed.1. Stabilize System: Ensure precise control over all reaction parameters. 2. Proper Reactor Packing: Ensure the catalyst is packed uniformly in the reactor to prevent channeling.

Experimental Protocols

General Protocol for n-Octane Isomerization

This protocol outlines a general procedure for the hydroisomerization of n-octane in a fixed-bed microreactor.

1. Catalyst Activation:

  • Load the bifunctional catalyst (e.g., Pt/H-ZSM-5) into a fixed-bed reactor.

  • Reduce the catalyst in situ by flowing hydrogen gas at a specified temperature (e.g., 400-450 °C) for several hours to ensure the metallic sites are in their active state.[11][12]

2. Reaction Setup:

  • After activation, cool the reactor to the desired reaction temperature under a continuous hydrogen flow.[11]

  • Introduce the n-octane feed into the reactor at a controlled flow rate using a syringe pump.[11]

  • Maintain the desired reaction pressure and hydrogen-to-n-octane molar ratio.[11]

3. Product Collection and Analysis:

  • Allow the reaction to reach a steady state.

  • Collect the product stream, which is typically in the gas phase at the reaction outlet.

  • Analyze the product composition using gas chromatography (GC) equipped with a suitable capillary column (e.g., HP-PONA) and a flame ionization detector (FID) to identify and quantify the different isomers of octane and any cracking products.[11]

Typical Reaction Conditions: The following table summarizes a range of typical reaction conditions for n-octane isomerization. Optimal conditions will vary depending on the specific catalyst and desired outcome.

ParameterTypical RangeReference
Temperature 200 - 350 °C[10]
Pressure 1 - 1.5 MPa[2][11]
H₂/n-Octane Molar Ratio 7 - 14[4][13]
Weight Hourly Space Velocity (WHSV) 1 - 10 h⁻¹[4]

Visualizations

Isomerization Reaction Pathway

G nOctane n-Octane Dehydrogenation Dehydrogenation (Metallic Site) nOctane->Dehydrogenation Octene n-Octene Intermediate Dehydrogenation->Octene Isomerization Skeletal Isomerization (Acid Site) Octene->Isomerization Cracking Hydrocracking (Acid Site) Octene->Cracking BranchedOctene Branched Octene Intermediate Isomerization->BranchedOctene Hydrogenation Hydrogenation (Metallic Site) BranchedOctene->Hydrogenation BranchedOctene->Cracking BranchedOctane Branched Octanes (e.g., this compound) Hydrogenation->BranchedOctane LightGases Lighter Alkanes Cracking->LightGases

Caption: Generalized mechanism for n-octane isomerization over a bifunctional catalyst.

Troubleshooting Logic Flow

G Start Low Yield of This compound CheckConversion Is n-Octane Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity to Isomers Low? CheckConversion->CheckSelectivity No IncreaseTemp Increase Temperature or Decrease Space Velocity CheckConversion->IncreaseTemp Yes DecreaseTemp Decrease Temperature CheckSelectivity->DecreaseTemp High Cracking IncreaseH2 Increase H₂ Pressure or H₂/HC Ratio CheckSelectivity->IncreaseH2 High Cracking OptimizeCatalyst Optimize Catalyst Acidity CheckSelectivity->OptimizeCatalyst High Cracking CheckCatalyst Check for Catalyst Deactivation IncreaseTemp->CheckCatalyst End Yield Improved IncreaseTemp->End CheckCatalyst->End DecreaseTemp->End IncreaseH2->End OptimizeCatalyst->End

Caption: A troubleshooting workflow for addressing low yields in isomerization reactions.

References

Technical Support Center: Catalyst Deactivation in n-Octane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the isomerization of n-octane to 2,4-dimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in n-octane isomerization?

A1: Catalyst deactivation in n-octane isomerization, particularly when using bifunctional catalysts like Platinum on zeolites (Pt/Zeolite), is primarily caused by three mechanisms:

  • Chemical Deactivation: This includes poisoning and fouling. Poisoning occurs when impurities in the feedstock, such as sulfur, nitrogen compounds, or water, strongly adsorb to the active sites (both metal and acid sites), rendering them inactive.[1][2] Fouling is the physical deposition of substances on the catalyst surface, with the most common being coke formation.[1]

  • Thermal Deactivation: High reaction temperatures can lead to the agglomeration of platinum particles (sintering), which reduces the active metal surface area. The support material can also undergo structural changes, leading to a loss of surface area and pore collapse.[1]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which is more relevant in certain reactor types.[3]

Q2: How does coke formation lead to catalyst deactivation?

A2: Coke, which consists of heavy, carbonaceous deposits, deactivates the catalyst in several ways:

  • Active Site Coverage: Coke deposits can physically block the active platinum (metal) and acid sites on the zeolite support.[4]

  • Pore Blockage: The formation of coke within the micropores of the zeolite can obstruct the diffusion of reactant (n-octane) and product (this compound) molecules, leading to a significant drop in catalytic activity.[4][5] Coke formation is often initiated by the polymerization of olefin intermediates, which are formed during the isomerization reaction.[6]

Q3: What is the role of hydrogen in the n-octane isomerization process?

A3: Although the isomerization reaction itself does not stoichiometrically consume hydrogen, it is a critical component in the process.[7] A hydrogen atmosphere is maintained under pressure to:

  • Suppress the formation of coke precursors (olefins and polyaromatic compounds) by hydrogenating them.[5]

  • Maintain the activity of the metal sites.

  • Facilitate the hydrogenation of isomerized olefins back to the desired iso-alkanes.[6]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, catalysts deactivated by coke formation are typically regenerable. The most common regeneration method is to burn off the coke in a controlled manner using a dilute oxygen stream at elevated temperatures.[1][3][4] This process restores catalyst activity by clearing the active sites and pores.[4] However, improper regeneration can lead to thermal damage (sintering) of the catalyst.[8]

Q5: What is the ideal balance between metal and acid sites on the catalyst?

A5: The efficiency of n-octane isomerization depends on a proper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions of the catalyst.[9]

  • Too many acid sites or sites that are too strong can lead to excessive cracking of the octane (B31449) molecules into lighter hydrocarbons, reducing the yield of the desired C8 isomers.[10]

  • Insufficient acid sites will result in low conversion rates of n-octane.

  • A well-balanced catalyst ensures that the olefin intermediates formed on the metal sites are efficiently isomerized on the acid sites and then hydrogenated back to iso-octanes before they can undergo further reactions like cracking or polymerization.[9]

Troubleshooting Guides

Problem 1: Rapid or sudden loss of catalyst activity.

Question Possible Cause & Explanation Recommended Action
Have you recently changed your feedstock source or pretreatment procedure? Feedstock Poisoning: The new feedstock may contain higher levels of poisons like sulfur, nitrogen, or water. These molecules can rapidly deactivate the catalyst by binding to active sites.[1][2]1. Immediately stop the experiment to prevent irreversible damage. 2. Analyze the feedstock for common poisons. 3. If poisons are detected, implement or enhance feedstock purification steps (e.g., hydrodesulfurization, drying). 4. Attempt to regenerate the catalyst. Note that some poisons may cause irreversible deactivation.
Is the hydrogen-to-hydrocarbon ratio within the recommended range? Accelerated Coking: A low H₂/hydrocarbon ratio can significantly increase the rate of coke formation, as there is insufficient hydrogen to suppress the polymerization of olefin intermediates.1. Verify and adjust the hydrogen and n-octane flow rates to meet the required process ratio. 2. Perform a regeneration cycle to remove the deposited coke.
Have you experienced any temperature spikes in the reactor? Thermal Sintering: A sudden, uncontrolled increase in temperature can cause the platinum particles to sinter, leading to a rapid and often irreversible loss of active metal surface area.[1]1. Review temperature logs for any excursions. 2. Characterize the spent catalyst using techniques like H₂ chemisorption to measure metal dispersion. 3. If sintering is confirmed, the catalyst may need to be replaced. Some specialized regeneration procedures involving oxychlorination may partially redisperse the metal, but this is a complex process.[11]

Problem 2: Decreased selectivity to this compound and increased cracking products (e.g., C1-C7 hydrocarbons).

Question Possible Cause & Explanation Recommended Action
Is the reaction temperature higher than the optimal range? Thermodynamics Favor Cracking: Isomerization is favored at lower temperatures, while cracking reactions are favored at higher temperatures.[12] An increase in temperature will shift the product distribution towards lighter cracked products.1. Carefully monitor and reduce the reactor temperature to the optimal range specified for your catalyst. 2. Analyze the product stream to confirm that the selectivity shifts back towards the desired isomers.
How long has the catalyst been in operation (time-on-stream)? Changes in Coke Nature and Location: As the catalyst ages, the nature and location of coke can change. Coke might start to block smaller pores more effectively or alter the acidity of the catalyst, leading to changes in reaction pathways that favor cracking.1. Characterize the coked catalyst using Temperature-Programmed Oxidation (TPO) to analyze the amount and type of coke. 2. Perform a standard regeneration cycle to remove coke deposits.
Has the acidity of your catalyst been altered? Imbalance of Metal/Acid Sites: If the metal function has been selectively poisoned or sintered, the residence time of carbocations on the strong acid sites increases, leading to a higher probability of cracking.[10]1. Characterize the catalyst's acidity (e.g., via NH₃-TPD) and metal dispersion (H₂ chemisorption). 2. If the metal function is compromised, attempt regeneration. If unsuccessful, catalyst replacement is necessary.

Quantitative Data

Table 1: Effect of Reaction Temperature on n-Heptane Isomerization over Pt/MCM48-HZSM5 Catalyst.

Note: Data for n-heptane is presented as a close analogue to demonstrate typical trends in n-alkane isomerization.

Reaction Temperature (°C)n-Heptane Conversion (%)Isomerization Selectivity (%)
20035.894.2
25051.292.1
30068.589.5
35082.385.4

(Data adapted from a study on n-heptane isomerization, which shows that as temperature increases, conversion increases, but selectivity to isomers tends to decrease due to competing cracking reactions[7])

Table 2: Performance of Various Catalysts in n-Octane Hydroconversion.

Catalystn-Octane Conversion at 175 min (%)Coke Deposition (wt%)RON Gain
Pt-HPA/Z(A)~755.2104
Pt/WZ~705.386
Pt-HPA/Z(B)~607.1114

(Data adapted from a study on n-octane isomerization-cracking, highlighting differences in catalyst performance and coke formation[10])

Experimental Protocols

Protocol 1: n-Octane Isomerization in a Fixed-Bed Reactor

  • Catalyst Loading: Load 0.2 - 1.0 g of the bifunctional catalyst into a stainless steel fixed-bed micro-reactor. Secure the catalyst bed with quartz wool.

  • Catalyst Pre-treatment (Reduction):

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min while ramping the temperature to 400-450°C.

    • Switch to a flow of pure hydrogen (H₂) at 50 mL/min and hold at the reduction temperature for 2-4 hours to reduce the platinum sites.[7][13]

  • Reaction Initiation:

    • Lower the temperature to the desired reaction temperature (e.g., 200-350°C).[7]

    • Set the reactor pressure (e.g., 1 atm to 15 bar).

    • Introduce the n-octane feed using a syringe pump at a specific liquid hourly space velocity (LHSV), typically 1-2 h⁻¹.[12]

    • Maintain a continuous flow of hydrogen, ensuring a specific hydrogen to hydrocarbon molar ratio (e.g., H₂/n-C₈ = 4-10).[5]

  • Product Analysis:

    • Pass the reactor effluent through a cold trap to collect liquid products.

    • Periodically sample the gas and liquid products and analyze them using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of n-octane and the selectivity to this compound and other isomers.[7]

Protocol 2: Analysis of Coke by Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: After the reaction, cool the reactor under an inert gas flow. Carefully unload a small amount (e.g., 20-50 mg) of the spent catalyst.

  • TPO Analysis:

    • Place the spent catalyst sample in the TPO analyzer.

    • Heat the sample in a flow of inert gas (e.g., Helium or Nitrogen) to a temperature of ~200°C to remove any physisorbed, volatile hydrocarbons.[3]

    • Switch to a dilute oxygen mixture (e.g., 1-5% O₂ in He) at a controlled flow rate.

    • Ramp the temperature linearly (e.g., 10°C/min) to a final temperature of 650-700°C.[10][14]

    • Continuously monitor the effluent gas for CO₂ and CO using a thermal conductivity detector (TCD) or a mass spectrometer. The amount of CO₂ and CO produced is proportional to the amount of coke combusted.[15]

Protocol 3: Standard Catalyst Regeneration

  • Purging: After the isomerization run, stop the n-octane feed and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[16]

  • Coke Combustion (Oxidation):

    • Maintain a temperature between 400-500°C. Caution: Avoid excessive temperatures to prevent catalyst sintering.

    • Introduce a controlled flow of a dilute oxygen mixture (e.g., 1-2% O₂ in N₂) into the reactor. The low oxygen concentration is crucial to manage the exothermic heat of combustion.[8][16]

    • Monitor the reactor temperature closely. If a significant exotherm is observed, reduce the oxygen concentration or flow rate.

    • Continue the oxidation step until the concentration of CO₂ in the effluent gas returns to baseline, indicating that all the coke has been burned off.

  • Post-Regeneration Treatment:

    • Purge the system again with an inert gas to remove all traces of oxygen.

    • Perform a re-reduction of the catalyst using the procedure described in Protocol 1, Step 2, before starting the next reaction cycle.[11]

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Active Active Catalyst (Pt nanoparticles on Zeolite) Coked Deactivated Catalyst (Coke deposits on sites and in pores) Active->Coked n-Octane Isomerization (Time-on-Stream) Coked->Active Regeneration (Controlled Oxidation at 400-500°C)

Caption: The cycle of catalyst deactivation by coking and subsequent regeneration.

Troubleshooting_Workflow Start Decreased Catalyst Performance Observed Check_Params Review Operating Parameters (Temp, Pressure, H2/HC Ratio) Start->Check_Params Params_OK Parameters within Specification? Check_Params->Params_OK Adjust_Params Adjust Parameters to Optimal Range Params_OK->Adjust_Params No Feed_Issue Sudden or Rapid Deactivation? Params_OK->Feed_Issue Yes Adjust_Params->Start Poisoning Suspect Feedstock Poisoning Feed_Issue->Poisoning Yes Slow_Decline Gradual Decline in Activity? Feed_Issue->Slow_Decline No Analyze_Feed Analyze Feedstock for S, N, H2O Poisoning->Analyze_Feed Regenerate Perform Catalyst Regeneration Analyze_Feed->Regenerate Coking Suspect Coke Formation Slow_Decline->Coking Yes Selectivity_Change Increased Cracking? Slow_Decline->Selectivity_Change No TPO_Analysis Perform TPO Analysis on Spent Catalyst Coking->TPO_Analysis TPO_Analysis->Regenerate Sintering Suspect Sintering / Acid Site Imbalance Selectivity_Change->Sintering Yes Chemisorption Perform H2 Chemisorption & NH3-TPD Sintering->Chemisorption Chemisorption->Regenerate

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Bifunctional_Mechanism cluster_Metal Metal Site (Pt) cluster_Acid Acid Site (Zeolite) nOctane n-Octane nOctene n-Octene nOctane->nOctene - H2 nCarbocation n-Octyl Carbocation nOctene->nCarbocation + H+ Coke Coke Precursors (Oligomerization) nOctene->Coke isoOctene iso-Octene isoOctane This compound isoOctene->isoOctane + H2 isoOctene->Coke isoCarbocation Branched Carbocation nCarbocation->isoCarbocation Isomerization isoCarbocation->isoOctene - H+

Caption: Bifunctional mechanism for n-octane isomerization and coke formation pathway.

References

Technical Support Center: Purification of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4-Dimethylhexane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this branched alkane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of this compound from its isomers by fractional distillation.

  • Question: My fractional distillation is not effectively separating this compound from other octane (B31449) isomers. What are the possible causes and solutions?

  • Answer: Ineffective separation of C8 isomers is a frequent challenge due to their very close boiling points. Here are several factors to consider:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with similar volatilities.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).

    • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases within the column.

      • Solution: Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second of distillate.[1]

    • Heat Loss: Fluctuations in temperature due to drafts can disrupt the temperature gradient in the column.

      • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]

    • Flooding or Dry Channels: Excessive boiling can lead to "flooding," where the liquid is pushed up the column, or "channeling," where vapor finds a path of least resistance, both of which ruin separation efficiency.

      • Solution: Reduce the heating rate to maintain a smooth boil.

Issue 2: Contamination of purified this compound with solvent or other volatile impurities.

  • Question: After purification by preparative gas chromatography (GC), my this compound sample is contaminated with the injection solvent or other low-boiling point impurities. How can I prevent this?

  • Answer: Contamination from volatile substances is a common issue in preparative GC. Consider the following:

    • Improper Solvent Venting: If the solvent is not properly vented during the injection, it can co-elute with your target compound.

      • Solution: Optimize the solvent vent time on your preparative GC system. A short vent time after injection can remove the majority of the solvent before it enters the column.[2]

    • Cold Trap Inefficiency: The cold trap may not be at a low enough temperature to efficiently trap the this compound, allowing more volatile impurities to co-condense.

      • Solution: Ensure your cold trap is sufficiently cold. Using a mixture of dry ice and acetone (B3395972) or isopropanol, or a cryocooler, can achieve the necessary low temperatures.

    • Carryover from Previous Injections: Residuals from previous runs can contaminate subsequent injections.

      • Solution: Implement a thorough cleaning protocol for the injector and column between runs. A bake-out of the column at a high temperature (within the column's limits) can help remove residual compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically produced by the isomerization of n-octane or other C8 alkanes.[3] As a result, the most common impurities are other octane isomers with similar boiling points. These can include:

  • 2,2-Dimethylhexane

  • 2,3-Dimethylhexane

  • 2,5-Dimethylhexane

  • 3,3-Dimethylhexane

  • 3,4-Dimethylhexane

  • 3-Methylheptane

  • 4-Methylheptane

  • n-Octane

Additionally, residual starting materials or byproducts from the synthesis process may be present. GC-MS analysis is the most effective method for identifying specific impurities in your sample.[4][5]

Q2: What is the boiling point of this compound and its common isomeric impurities?

A2: The boiling points of octane isomers are often very close, making separation by distillation challenging. The following table summarizes the boiling points of this compound and other C8 isomers.

IsomerBoiling Point (°C)
2,2,3,3-Tetramethylbutane106.5
2,2-Dimethylhexane106.8
This compound109.4
2,5-Dimethylhexane109.4
3,3-Dimethylhexane112.0
2,3-Dimethylhexane115.6
3,4-Dimethylhexane117.7
3-Methylheptane118.9
4-Methylheptane117.7
n-Octane125.7

Q3: Can I use a simple distillation to purify this compound?

A3: A simple distillation is generally not sufficient to separate this compound from its isomers due to their close boiling points.[1] Fractional distillation, which provides multiple vaporization-condensation cycles (theoretical plates), is necessary to achieve a reasonable degree of separation.[1]

Q4: When should I choose preparative GC over fractional distillation?

A4: The choice between preparative GC and fractional distillation depends on the required purity and the quantity of material to be purified.

  • Fractional Distillation is suitable for purifying larger quantities of this compound (grams to kilograms) to a moderate to high purity, especially if the boiling point differences between the impurities are manageable.

  • Preparative Gas Chromatography is ideal for obtaining very high purity (≥99.5%) samples of this compound, especially when separating isomers with nearly identical boiling points.[6] It is typically used for smaller sample sizes (milligrams to a few grams).[7]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a mixture of octane isomers.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture and add a few boiling chips.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[1]

  • Heating: Begin heating the flask gently. As the mixture boils, a ring of condensate will slowly rise through the column.

  • Equilibration: Allow the column to equilibrate by adjusting the heating rate so that the ring of condensate rises slowly.

  • Distillation: Collect the distillate at a slow, steady rate of 1-2 drops per second.[1]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on the temperature plateaus. The fraction corresponding to the boiling point of this compound (approximately 109.4 °C) should be collected as the main product.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 2: Purification of this compound by Preparative Gas Chromatography

Objective: To obtain high-purity this compound from a mixture of closely boiling isomers.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative gas chromatograph with a fraction collection system

  • Appropriate preparative GC column (e.g., non-polar phase like DB-1 or similar)

  • Volatile solvent (e.g., pentane (B18724) or hexane) for sample dilution

  • Vials for fraction collection

  • Dry ice/acetone or liquid nitrogen for the cold trap

Procedure:

  • Analytical Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. This will help in setting the collection times for the preparative run.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent to a concentration suitable for the preparative GC column.

  • Preparative GC Setup:

    • Column: Install a preparative-scale column with a non-polar stationary phase.

    • Injector: Set the injector temperature high enough to ensure rapid vaporization of the sample without thermal degradation.

    • Oven Program: Use a temperature program that provides good separation of the target compound from its isomers. A slow temperature ramp is often beneficial.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.

    • Fraction Collector: Set the collection times based on the retention time of this compound determined from the analytical run.

  • Injection and Collection: Inject the sample onto the preparative GC. Collect the fraction corresponding to the this compound peak in a cooled collection vial or trap.

  • Purity Analysis: Analyze a small aliquot of the collected fraction by analytical GC to confirm its purity.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis flask 1. Charge Flask (Crude 2,4-DMH + Boiling Chips) column 2. Assemble Column & Insulate flask->column condenser 3. Attach Condenser & Receiving Flask column->condenser heat 4. Gentle Heating equilibrate 5. Column Equilibration heat->equilibrate distill 6. Slow Distillation (1-2 drops/sec) equilibrate->distill collect 7. Collect Fractions (by Temperature) distill->collect gc 8. Purity Analysis (GC)

Caption: Workflow for the purification of this compound by fractional distillation.

Prep_GC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation of Isomers cause1 Inadequate Column start->cause1 cause2 Incorrect Oven Program start->cause2 cause3 Suboptimal Flow Rate start->cause3 sol1 Use a longer column or a column with a different stationary phase. cause1->sol1 sol2 Optimize temperature ramp. A slower ramp often improves resolution. cause2->sol2 sol3 Determine and set the optimal carrier gas flow rate. cause3->sol3

Caption: Troubleshooting logic for poor isomer separation in preparative GC.

References

minimizing cracking byproducts in 2,4-Dimethylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dimethylhexane Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing cracking byproducts during the synthesis of this compound. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is "cracking" in the context of this compound synthesis, and why is it a problem?

A1: Cracking is a class of chemical reactions where large hydrocarbon molecules are broken down into smaller, more volatile ones.[1] In the synthesis of this compound, which is an isomer of octane (B31449) (C8H18), cracking leads to the formation of lighter hydrocarbons (e.g., methane, ethane, propane, butane) and alkenes (e.g., ethene, propene).[1][2][3] This is problematic because it represents a loss of the starting material and the desired product, thereby reducing the overall yield and selectivity of the synthesis.[4]

Q2: What are the primary factors that promote the formation of cracking byproducts?

A2: The main factors that promote cracking include high reaction temperatures, high pressure (especially in thermal cracking), and the type of catalyst used. Thermal cracking relies on high temperatures (450°C to 900°C) and pressures to break carbon-carbon bonds.[5] Catalytic cracking occurs at lower temperatures (around 500°C) and is heavily influenced by the acidic properties of the catalyst, such as zeolites.[1][5]

Q3: How does reaction temperature influence the selectivity between isomerization and cracking?

A3: Temperature is a critical parameter. Isomerization reactions, which produce branched alkanes like this compound, are typically slightly exothermic and are thermodynamically favored at lower temperatures.[4] Conversely, cracking reactions are accelerated at elevated temperatures.[6] Therefore, maintaining the lowest possible temperature that still allows for an acceptable reaction rate is crucial for maximizing the yield of the desired isomer and minimizing cracking.[4]

Q4: What is the role of the catalyst in controlling the amount of cracking?

A4: Catalysts, particularly zeolites, play a central role in both isomerization and cracking. These materials possess acidic sites that facilitate the formation of carbocation intermediates, which are essential for the rearrangement of the carbon skeleton (isomerization).[1][4] However, these same intermediates can also undergo cracking.[4] The properties of the zeolite, such as pore size, dimensionality, and the strength and concentration of its acid sites (often related to the Si/Al ratio), can be tuned to favor isomerization over cracking.[7][8]

Q5: Can reaction pressure be optimized to suppress cracking?

A5: Yes, pressure can be optimized. Catalytic cracking and isomerization are often performed at moderately low pressures.[1] In contrast, thermal cracking typically requires very high pressures (up to 70 atmospheres).[5] For catalytic isomerization, operating at moderate pressures (e.g., 1.5 MPa) can help maintain the desired reaction phase and improve catalyst stability without excessively promoting cracking.[9]

Q6: Why is hydrogen often included in the reaction feed during catalytic isomerization?

A6: In systems using platinum-based catalysts on acidic supports, hydrogen is crucial for suppressing undesirable side reactions, most notably cracking.[4] The metallic function of the platinum dehydrogenates alkanes to alkenes, which then form carbocations on the acid sites. The presence of hydrogen helps to hydrogenate reactive intermediates that could otherwise lead to cracking and coke formation, thereby improving the catalyst's stability and the selectivity towards the desired isomerized products.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via n-octane isomerization.

Observed Problem Potential Cause(s) Recommended Solution(s)
High yield of light hydrocarbons (C1-C4) 1. Reaction temperature is too high.[6] 2. Catalyst is too acidic, promoting cracking over isomerization. 3. Insufficient hydrogen partial pressure (for Pt-based systems).[4]1. Systematically decrease the reaction temperature in increments. 2. Select a catalyst with lower acidity (e.g., a zeolite with a higher Si/Al ratio).[8] 3. Increase the H₂/n-octane ratio in the feed.[9]
Low selectivity for this compound vs. other C8 isomers 1. Non-optimal reaction temperature.[4] 2. Inappropriate catalyst pore structure.[7]1. Optimize the temperature; lower temperatures favor more highly branched isomers thermodynamically.[4] 2. Use a catalyst with shape-selective properties that favor the formation of this compound.
Rapid catalyst deactivation / Coking 1. High reaction temperature. 2. Insufficient hydrogen in the feed.[4] 3. Feedstock contains impurities.1. Lower the reaction temperature. 2. Ensure a sufficient H₂/hydrocarbon ratio to inhibit coke formation.[4] 3. Purify the n-octane feedstock before introducing it to the reactor.

Quantitative Data Summary: Reaction Parameters

The following table summarizes key reaction parameters for the isomerization of n-octane, contrasting conditions that favor the desired product with those that promote cracking.

Parameter Condition Favoring Isomerization Condition Promoting Cracking Reference(s)
Temperature Lower, e.g., 573 K (300 °C)Higher, e.g., > 723 K (450 °C)[4][9]
Pressure Moderate, e.g., 1.5 MPa (approx. 15 atm)High (for thermal cracking), e.g., 7 MPa (approx. 70 atm)[9]
Catalyst Type Bifunctional (e.g., Pt on zeolites, sulfated zirconia)Highly acidic materials, or absence of catalyst (thermal)[4][5]
H₂/n-Octane Ratio High, e.g., 400 (volumetric)Low or zero[4][9]

Detailed Experimental Protocol: Catalytic Isomerization of n-Octane

This protocol is a generalized procedure based on common laboratory practices for alkane isomerization.[9]

Objective: To synthesize this compound via the catalytic isomerization of n-octane while minimizing cracking byproducts.

Materials:

  • n-octane (high purity)

  • Catalyst (e.g., Pt/H-ZSM-22)

  • High-purity hydrogen gas

  • High-purity nitrogen gas (for purging)

Equipment:

  • Flowing-type microreactor

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-PONA).[9]

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Load a precise mass (e.g., 3.0 g) of the catalyst into the microreactor.[9]

    • Purge the system with an inert gas like nitrogen to remove air.

    • Reduce the catalyst in-situ by flowing hydrogen at a controlled rate at an elevated temperature (e.g., 673 K for 4 hours).[9]

  • Reactor Setup and Equilibration:

    • After reduction, lower the temperature to the desired reaction temperature (e.g., 573 K).[9]

    • Set the system pressure using the back-pressure regulator (e.g., 1.5 MPa).[9]

    • Establish a stable flow of hydrogen through the reactor.

  • Reaction Initiation:

    • Begin feeding the n-octane into the reactor using the syringe pump at a predetermined flow rate to achieve the desired weight hourly space velocity (WHSV).

    • Maintain a constant volumetric ratio of hydrogen to n-octane (e.g., 400).[9]

  • Product Collection and Analysis:

    • Allow the reaction to reach a steady state, which may take several hours.

    • Periodically sample the reactor effluent.

    • Analyze the product mixture using gas chromatography to determine the conversion of n-octane and the selectivity for this compound and other isomers, as well as any cracking byproducts.[9]

  • Shutdown:

    • Stop the n-octane feed.

    • Continue the hydrogen flow while the reactor cools down.

    • Once at a safe temperature, shut down all gas flows and vent the system.

Visualizations

TroubleshootingFlowchart start High Cracking Byproducts Detected (e.g., >10% C1-C4) q_temp Is Reaction Temperature Significantly > 300°C (573 K)? start->q_temp a_temp Action: Reduce Temperature (e.g., in 10-20°C increments) q_temp->a_temp Yes q_h2 Is H2/Octane Ratio < 200? q_temp->q_h2 No a_temp->q_h2 a_h2 Action: Increase H2 Flow Rate (Target Ratio: ~400) q_h2->a_h2 Yes q_cat Is Catalyst Known for High Acidity? q_h2->q_cat No a_h2->q_cat a_cat Action: Consider a Catalyst with Lower Acidity q_cat->a_cat Yes end_node Optimized Yield of This compound q_cat->end_node No/Optimized a_cat->end_node

Caption: Troubleshooting logic for addressing high cracking byproducts.

WorkflowDiagram step1 1. Catalyst Loading & Reduction (e.g., 3g catalyst, H2 flow @ 673K) step2 2. Reactor Equilibration (Set T=573K, P=1.5 MPa) step1->step2 step3 3. Introduce Reactants (n-Octane feed + H2 co-feed) step2->step3 step4 4. Achieve Steady State (Monitor conditions for stability) step3->step4 step5 5. Product Sampling (Collect effluent downstream) step4->step5 step6 6. GC Analysis (Quantify isomers and byproducts) step5->step6

Caption: Experimental workflow for catalytic isomerization of n-octane.

References

optimizing temperature and pressure for 2,4-Dimethylhexane formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,4-Dimethylhexane. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound?

A1: The primary industrial and laboratory method for producing this compound is the catalytic isomerization of n-octane.[1] This process involves converting the linear n-octane molecule into its branched isomers, including this compound, which are more stable and have higher octane (B31449) numbers. The reaction is typically carried out in the presence of a catalyst, at elevated temperatures and pressures.

Q2: My reaction yield of this compound is lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Suboptimal Temperature: From a thermodynamic standpoint, lower reaction temperatures favor the formation of highly branched isomers like this compound.[2] However, excessively low temperatures can lead to very slow reaction rates. Conversely, very high temperatures can promote undesirable side reactions such as cracking.

  • Incorrect Pressure: Elevated hydrogen pressure is generally used to suppress cracking and coke formation on the catalyst, which can improve the overall yield of isomerized products.

  • Catalyst Deactivation: The catalyst can be deactivated by coking (carbon deposition) or poisoning from impurities in the feedstock.

  • Insufficient Reaction Time: The reaction may not have reached equilibrium, resulting in a lower conversion of n-octane.

Q3: I am observing a significant amount of cracking products (smaller alkanes) in my product mixture. How can I minimize this?

A3: Cracking is a common side reaction in isomerization. To minimize it:

  • Optimize Temperature: As mentioned, high temperatures can favor cracking. A careful optimization of the reaction temperature is crucial.

  • Increase Hydrogen Pressure: A higher partial pressure of hydrogen helps to suppress cracking reactions.

  • Catalyst Choice: The type of catalyst used can significantly influence the selectivity towards isomerization over cracking. Some catalysts are designed to have lower acidity to reduce cracking.

Q4: What types of catalysts are effective for the isomerization of n-octane to this compound?

A4: A range of acid catalysts can be used for this reaction.[2] These include:

  • Strong Acids: Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are commonly used in industrial processes.[2]

  • Solid Acids: Zeolites are a widely used class of solid acid catalysts for isomerization.[2]

  • Molybdenum Sub-oxides: Incompletely reduced molybdenum trioxide (MoO₃) has also shown catalytic activity for alkane isomerization.

Q5: How can I confirm the successful synthesis and purity of this compound?

A5: The product mixture can be analyzed using gas chromatography (GC) to separate and quantify the different isomers of octane and any remaining n-octane or cracking products.[1] The identity of the this compound peak can be confirmed by comparing its retention time with a known standard or by using a GC-mass spectrometer (GC-MS) for structural identification.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key quantitative data for the isomerization of n-octane to optimize the formation of this compound.

ParameterValueReference
Reaction Temperature573 K (300 °C)[1]
Pressure1.5 MPa[1]
H₂/n-octane Ratio (volumetric)400[1]
Catalyst Reduction Temperature673 K (400 °C)[1]

Experimental Protocol: Isomerization of n-Octane

This protocol provides a general procedure for the synthesis of this compound via the isomerization of n-octane in a flow-type microreactor.[1]

Materials:

  • n-octane

  • Catalyst (e.g., zeolite-based)

  • Hydrogen gas

  • Flow-type microreactor

  • Syringe pump

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-PONA)[1]

Procedure:

  • Catalyst Loading: Load approximately 3.0 g of the chosen catalyst into the microreactor.

  • Catalyst Reduction: Before the reaction, reduce the catalyst in flowing hydrogen at 673 K for 4 hours.

  • Set Reaction Conditions: After reduction, lower the temperature to the desired reaction temperature (e.g., 573 K) and set the pressure to 1.5 MPa.

  • Feed Introduction: Introduce the n-octane feedstock into the reactor using a syringe pump at a predetermined flow rate. Maintain a volumetric H₂/n-octane ratio of 400.

  • Reaching Steady State: Allow the reaction to proceed until a steady state is achieved.

  • Product Analysis: Analyze the products using a gas chromatograph to determine the conversion of n-octane and the selectivity towards this compound and other isomers.[1]

Visualization of Process Logic

The following diagram illustrates the relationship between key experimental parameters and the desired outcome in the synthesis of this compound.

G cluster_input Input Parameters cluster_process Reaction Process cluster_output Reaction Outcome Temperature Temperature Isomerization Isomerization Rate Temperature->Isomerization affects Cracking Cracking Rate Temperature->Cracking promotes at high T Pressure Pressure Pressure->Cracking suppresses Catalyst Catalyst Activity Catalyst->Isomerization enhances Catalyst->Cracking can influence Yield This compound Yield Isomerization->Yield increases Cracking->Yield decreases Purity Product Purity Cracking->Purity decreases

References

Technical Support Center: NMR Signal Assignment for 2,4-Dimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of 2,4-dimethylhexane isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound and its isomers.

Question: Why do I observe fewer signals than expected in the 1H or 13C NMR spectrum of my this compound sample?

Answer: This is a common issue arising from signal overlap, where distinct nuclei have very similar chemical shifts, causing their signals to merge.[1][2] In highly symmetrical molecules or isomers with similar chemical environments, this phenomenon is particularly prevalent.[3][4]

Troubleshooting Steps:

  • Optimize Experimental Conditions:

    • Change the Solvent: Altering the solvent can induce changes in chemical shifts, potentially resolving overlapped signals.[2][5] For non-polar analytes like this compound, solvents such as benzene-d6 (B120219) may offer different chemical shift dispersion compared to the more common chloroform-d.

    • Vary the Temperature: Temperature adjustments can affect conformational equilibria, which may lead to slight changes in chemical shifts and resolve overlapping peaks.[2]

  • Employ Advanced NMR Techniques:

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for resolving signal overlap.[6][7]

      • COSY: Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the carbon skeleton.[8][9]

      • HSQC: Correlates directly attached proton and carbon atoms (¹H-¹³C), providing definitive assignments for protonated carbons.[7][10]

Question: How can I definitively assign the signals for the diastereotopic protons in the CH2 groups of this compound?

Answer: The methylene (B1212753) (CH2) protons in chiral molecules like the (2R,4S) or (2S,4R) isomers of this compound are diastereotopic and thus chemically non-equivalent, meaning they should have distinct chemical shifts and couplings. However, their signals are often complex and overlapping.

Troubleshooting Steps:

  • High-Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which may resolve the signals of the diastereotopic protons.

  • 2D NMR Analysis:

    • COSY: A COSY spectrum will show correlations between the diastereotopic protons and the adjacent methine (CH) protons, aiding in their identification.

    • HSQC: An HSQC spectrum will correlate both diastereotopic protons to the same methylene carbon, confirming their origin.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can reveal long-range (2-3 bond) correlations between the diastereotopic protons and other carbons in the molecule, further confirming their assignment.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the different types of protons and carbons in this compound?

A1: For alkanes like this compound, the expected chemical shift ranges are:

  • ¹H NMR: 0.8 - 1.7 ppm

  • ¹³C NMR: 10 - 50 ppm[11]

Q2: How many unique ¹H and ¹³C NMR signals are expected for the different isomers of this compound?

A2: The number of expected signals depends on the symmetry of the isomer. For this compound, which has two stereocenters, three stereoisomers exist: (2R,4R), (2S,4S), and the meso compound (2R,4S). The (2R,4R) and (2S,4S) isomers are enantiomers and will have identical NMR spectra under achiral conditions. The meso isomer, having a plane of symmetry, will exhibit fewer signals. The exact number of unique signals can be predicted by analyzing the chemical equivalence of the different nuclei in each isomer.

Q3: Can NMR be used to distinguish between the diastereomers of this compound?

A3: Yes, NMR spectroscopy is a powerful tool for differentiating diastereomers. Diastereomers have different physical properties and, therefore, will have distinct NMR spectra with different chemical shifts and coupling constants. In some cases, the differences may be subtle, requiring high-resolution instrumentation and 2D NMR techniques for unambiguous identification.

Data Presentation

Table 1: Representative ¹H NMR Data for this compound

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH3 (C1, C7)~0.86d~6.4
CH3 (C8)~0.84t~7.4
CH2 (C3)~1.11m
CH (C2, C4)~1.63m
CH2 (C5)~1.31m
CH3 (C6)~0.83t~6.5

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. The assignments are based on general chemical shift principles and may require 2D NMR for confirmation.[12]

Table 2: Representative ¹³C NMR Data for this compound

AssignmentChemical Shift (ppm)
CH3 (C1, C7)~23.0
CH3 (C8)~14.2
CH2 (C3)~42.0
CH (C2, C4)~31.5
CH2 (C5)~29.5
CH3 (C6)~11.5

Note: These are predicted chemical shifts and can vary. Experimental data from sources like ChemicalBook and SpectraBase should be consulted for specific values.[13][14]

Experimental Protocols

1. Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the ¹H probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg).

    • Spectral width: ~12 ppm, centered around 5 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

2. Standard ¹³C{¹H} NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

  • Instrument Setup:

    • Tune and match the ¹³C probe.

    • Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral width: ~250 ppm, centered around 125 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 128-1024, due to the lower natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3. 2D COSY Spectroscopy

  • Instrument Setup: As for ¹H NMR.

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY (e.g., cosygpqf).

    • Spectral width in both dimensions: Same as the ¹H spectrum.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

  • Processing: Apply a 2D Fourier transform, phase correct, and symmetrize the spectrum.

4. 2D HSQC Spectroscopy

  • Instrument Setup: Tune and match both ¹H and ¹³C channels.

  • Acquisition Parameters:

    • Pulse sequence: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral width F2 (¹H): Same as the ¹H spectrum.

    • Spectral width F1 (¹³C): Cover the expected range of protonated carbons (~10-50 ppm for this compound).

    • Number of increments in F1: 128-256.

    • Number of scans per increment: 4-16.

  • Processing: Apply a 2D Fourier transform and phase correct the spectrum.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (if needed) cluster_analysis Data Analysis and Assignment H1_NMR 1H NMR Acquisition Initial_Assignment Initial Signal Assignment (Chemical Shift, Integration, Multiplicity) H1_NMR->Initial_Assignment C13_NMR 13C NMR Acquisition C13_NMR->Initial_Assignment COSY COSY Acquisition HSQC HSQC Acquisition COSY->HSQC COSY_Analysis COSY Analysis (H-H Connectivity) HSQC->COSY_Analysis Overlap_Check Check for Signal Overlap Initial_Assignment->Overlap_Check Overlap_Check->COSY Overlap Present Final_Assignment Final Structure Confirmation Overlap_Check->Final_Assignment No Overlap HSQC_Analysis HSQC Analysis (C-H Correlation) COSY_Analysis->HSQC_Analysis HSQC_Analysis->Final_Assignment

Caption: Workflow for NMR signal assignment of this compound isomers.

logical_relationships cluster_concepts Fundamental NMR Concepts cluster_experiments NMR Experiments cluster_information Derived Structural Information Chem_Shift Chemical Shift (ppm) - Electronic Environment Proton_Types Number of Proton Types Chem_Shift->Proton_Types Carbon_Types Number of Carbon Types Chem_Shift->Carbon_Types Integration Integration - Proton Ratio Integration->Proton_Types Multiplicity Multiplicity (Splitting) - Neighboring Protons Multiplicity->Proton_Types H1 1H NMR H1->Chem_Shift H1->Integration H1->Multiplicity C13 13C NMR C13->Chem_Shift COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct Carbon-Proton Connectivity HSQC->CH_Connectivity Structure Molecular Structure Proton_Types->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: Logical relationships between NMR experiments and structural information.

References

preventing contamination in 2,4-Dimethylhexane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylhexane. Our goal is to help you prevent, identify, and resolve contamination issues to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the handling and analysis of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound samples?

A1: Contamination in this compound samples can originate from several sources:

  • Solvents: High-purity, GC-grade solvents are crucial. Contaminants can be present in lower-grade solvents used for sample preparation or cleaning.[1]

  • Glassware: Improperly cleaned glassware can introduce a variety of organic and inorganic residues.

  • Plasticware: Plasticizers, such as phthalates, can leach from plastic containers, tubing, and other laboratory equipment into the solvent.[2][3][4][5][6] It is advisable to use glass or stainless steel wherever possible.[2]

  • Sample Handling: Contamination can be introduced from gloves, especially powdered ones.[1] It's also important to avoid touching surfaces that will come into contact with the sample.[1]

  • Analytical Instrumentation: The gas chromatograph (GC) itself can be a source of contamination. This includes the carrier gas, injector port (septa, liner, O-rings), and the column.[1]

Q2: What is the best way to store this compound to prevent contamination?

A2: To maintain the purity of this compound during storage, follow these guidelines:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][7][8][9]

  • Keep containers tightly closed to prevent the ingress of atmospheric moisture and other contaminants.[2][7][8] Opened containers should be carefully resealed and kept upright.[7]

  • For high-purity applications, storing solvents in glass containers is preferable to plastic to avoid leaching of plasticizers.[2] Dark glass may be necessary for light-sensitive applications.[2]

  • Store away from strong oxidizing agents and other incompatible materials.[7]

Troubleshooting Common Issues

Q3: I am seeing unexpected peaks in my GC-MS chromatogram when I run a blank solvent injection. What could be the cause?

A3: Unexpected peaks in a solvent blank indicate contamination from your solvent or analytical system. Here’s how to troubleshoot:

  • Contaminated Solvent: Run a blank injection of a fresh bottle of high-purity, GC-grade solvent to see if the issue persists. If the new solvent is clean, discard the old one.[1]

  • Injector Contamination: The injector port is a common source of "ghost peaks." Perform maintenance by replacing the septum, liner, and O-rings. Clean the inlet body with high-purity solvents like hexane (B92381) and methanol.[1]

  • Carrier Gas Impurities: Even high-purity gases can contain trace hydrocarbons. Ensure a high-capacity hydrocarbon trap is installed on the carrier gas line just before the GC inlet and that it is not exhausted.[1]

Q4: My sample chromatogram shows a series of evenly spaced peaks (a homologous series). What does this indicate?

A4: A homologous series of evenly spaced peaks in a GC-MS chromatogram is characteristic of long-chain alkane contamination.[1]

  • Source Identification: Examine the mass spectrum of each peak for characteristic fragment ions of alkanes (e.g., m/z 57, 71, 85, 99) to confirm their identity.[1]

  • Troubleshooting: This type of contamination often originates from oils or greases. Review your sample handling procedures. Did the sample come into contact with any lubricated parts? Are you using clean, powder-free nitrile gloves and changing them frequently?[1] Also, check for contamination in your solvents and injector system as described in Q3.

Q5: How can I confirm if my glassware is truly clean for trace analysis?

A5: Visual inspection is not sufficient for trace analysis. To confirm glassware cleanliness:

  • Solvent Rinse Test: Rinse the glassware with a high-purity solvent (e.g., the hexane you will use in your experiment). Concentrate the rinseate under a gentle stream of nitrogen and analyze it by GC-MS.[1] A clean chromatogram indicates the glassware is free of volatile organic contaminants.

  • Water Sheeting Test: For aqueous solutions, clean glassware will allow deionized water to form a smooth, unbroken sheet when poured over the surface. Beading of water indicates the presence of hydrophobic residues.

Data on Purity and Contamination

The following table summarizes typical purity levels for high-purity alkanes and the efficiency of different solvent systems for extracting hydrocarbon contaminants.

ParameterValueNotes
Purity of High-Purity n-Alkanes
Main Substance Content≥ 99.0%A common requirement for use in producing fatty alcohols and other chemicals.[10]
Aromatic Hydrocarbon Impurity≤ 0.01%A stringent requirement for sensitive applications.[10]
Solvent Extraction Efficiency for Hydrocarbons The choice of solvent significantly impacts the extraction of hydrocarbon contaminants from a sample matrix.
Dichloromethane (DCM)High EfficiencyProved to be a suitable solvent for extracting a wide range of petroleum hydrocarbons.
Acetone (B3395972):Hexane (1:1 v/v)High EfficiencyDemonstrated to be effective in removing total petroleum hydrocarbons (TPH) from contaminated soils.[7][11]
Chloroform:Methanol (2:1 v/v)High EfficiencyShowed high extraction efficiency for polycyclic aromatic hydrocarbons (PAHs), but has higher toxicity.[7]

Experimental Protocols

Protocol 1: High-Purity Glassware Cleaning

This protocol is recommended for cleaning glassware intended for trace organic analysis.

  • Initial Rinse: As soon as possible after use, rinse the glassware with the last solvent used in it.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water.

  • Solvent Rinse (Optional but Recommended): Rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.[12][13][14]

  • Drying: Oven-dry the glassware at a temperature above 100°C to evaporate any residual water and solvent.[1]

  • Storage: Store the clean glassware in a dust-free environment, covered with aluminum foil to prevent contamination.[1]

Protocol 2: GC-MS Analysis for Identifying Hydrocarbon Contamination

This protocol outlines a general procedure for using Gas Chromatography-Mass Spectrometry (GC-MS) to identify hydrocarbon contaminants in this compound samples or solvent blanks.

  • Sample Preparation:

    • For solvent blank analysis, directly transfer the solvent to an autosampler vial.

    • For sample analysis, dilute the this compound sample in a high-purity solvent if necessary.

    • To test for contaminants from lab equipment (e.g., plastic tubing), immerse a piece of the material in high-purity hexane for a specified time, then analyze the hexane extract.[1]

  • GC-MS Instrumental Parameters:

    • Injector: Use a split/splitless injector. For trace analysis, a splitless injection is preferred. Set the injector temperature to 250-300°C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating hydrocarbons.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min. This allows for the separation of a wide range of volatile and semi-volatile compounds.

    • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550.[11]

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for unexpected peaks.

    • Identify any homologous series of peaks, which are indicative of alkane contamination.

    • Examine the mass spectrum of each contaminant peak and compare it to a spectral library (e.g., NIST) to identify the compound. Look for characteristic fragment ions of alkanes (m/z 57, 71, 85, 99).[1]

Visualizations

Contamination_Prevention_Workflow Workflow for Preventing and Identifying Contamination in this compound Samples cluster_prevention Preventative Measures cluster_analysis Sample Analysis cluster_troubleshooting Troubleshooting storage Proper Storage - Cool, dry, well-ventilated area - Tightly sealed glass containers - Away from ignition sources sample_prep Sample Preparation storage->sample_prep handling Safe Handling - Use powder-free nitrile gloves - Avoid contact with contaminating surfaces - Use clean transfer lines handling->sample_prep glassware Glassware Cleaning - Use laboratory-grade detergent - Thorough rinsing with DI water - Final rinse with high-purity solvent - Oven drying glassware->sample_prep solvents_gases High-Purity Reagents - Use GC-grade solvents - High-purity carrier gas with hydrocarbon trap solvents_gases->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis check_chromatogram Review Chromatogram - Look for unexpected peaks - Identify homologous series gc_ms_analysis->check_chromatogram identify_contaminants Identify Contaminants - Mass spectral library search - Check for characteristic ions check_chromatogram->identify_contaminants Contamination Suspected end_point Clean Sample check_chromatogram->end_point No Contamination source_investigation Investigate Source - Analyze solvent blanks - Check instrument components - Review handling procedures identify_contaminants->source_investigation source_investigation->storage Revise Procedures source_investigation->handling source_investigation->glassware source_investigation->solvents_gases

Caption: Workflow for preventing and identifying contamination.

References

stability issues of 2,4-Dimethylhexane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dimethylhexane under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound compared to other octane (B31449) isomers?

A1: Branched-chain alkanes like this compound are generally more stable than their straight-chain counterparts (like n-octane).[1][2] This increased stability is attributed to a more compact molecular structure, which results in a lower surface area and reduced intermolecular forces.[2] Theoretical models also suggest that electronic effects, such as stabilizing geminal sigma-to-sigma* delocalization, contribute to the enhanced stability of branched alkanes.[3][4]

Q2: What are the primary decomposition pathways for this compound at high temperatures?

A2: At elevated temperatures, this compound, like other alkanes, will undergo thermal decomposition, also known as pyrolysis. This process typically involves the homolytic cleavage of C-C and C-H bonds, leading to the formation of a mixture of smaller, more volatile hydrocarbons, including smaller alkanes and alkenes. Under specific catalytic conditions, such as in the presence of Cr₂O₃-Al₂O₃ at 650°C, this compound can undergo aromatization to form 1,3-dimethylbenzene.[5]

Q3: Is this compound reactive with common laboratory acids and bases?

A3: this compound is a saturated hydrocarbon and is generally unreactive towards common laboratory bases under standard conditions. However, strong acids, particularly superacids, can facilitate isomerization and cracking reactions. These reactions proceed through carbocation intermediates.[6][7] For instance, contact with concentrated sulfuric acid can lead to the formation of a complex mixture of other C8 isomers and fragmentation products.[8]

Q4: How does this compound react with oxidizing agents?

A4: Alkanes are generally resistant to oxidation under mild conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) will typically not react with this compound under standard laboratory conditions.[9][10] Oxidation of alkanes usually requires more forceful conditions, such as high temperatures or the presence of a catalyst.

Q5: What are the recommended storage and handling procedures to ensure the stability of this compound?

A5: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] It is a highly flammable liquid.[11] Avoid contact with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected Side Products in High-Temperature Reactions

Symptom: You are running a reaction with this compound as a solvent or reactant at high temperatures and observe unexpected peaks in your GC-MS analysis, corresponding to smaller alkanes, alkenes, or aromatic compounds.

Possible Cause: Thermal decomposition (pyrolysis) or catalytic dehydrogenation of this compound.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

  • Catalyst Check: If a catalyst is being used, consider its potential to promote side reactions with this compound. Certain metals can catalyze dehydrogenation.

  • Solvent Choice: If this compound is being used as a high-boiling solvent, consider if a more inert alternative is suitable for your reaction conditions.

Issue 2: Isomerization or Rearrangement of this compound

Symptom: Your analysis shows the presence of other octane isomers (e.g., 2,5-dimethylhexane, 3-methylheptane) that were not present in the starting material.

Possible Cause: Acid-catalyzed isomerization.

Troubleshooting Steps:

  • Avoid Acidic Conditions: If possible, use non-acidic reagents or buffer the reaction mixture to maintain a neutral pH.

  • Choice of Acid: If an acid is required, consider using a weaker or non-coordinating acid to reduce the likelihood of carbocation formation and subsequent rearrangement of the alkane backbone.

  • Temperature Control: Isomerization reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

  • Contact Time: Minimize the time that this compound is in contact with the acidic medium.

Data Presentation

Table 1: Thermal Decomposition Products of Alkanes

Alkane TypeGeneral Decomposition ProductsNotes
Branched Alkanes (e.g., this compound)Smaller alkanes and alkenesDecomposition occurs via C-C and C-H bond cleavage.[12]
This compound (with Cr₂O₃-Al₂O₃ catalyst at 650°C)1,3-DimethylbenzeneAromatization reaction.[5]
n-HexaneH₂, CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₆Illustrative of typical pyrolysis products for a smaller alkane.[12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability of a Hydrocarbon

This protocol outlines a general method for evaluating the thermal stability of a hydrocarbon like this compound using a flow reactor.[13]

Objective: To determine the temperature at which significant thermal decomposition begins and to identify the major decomposition products.

Materials:

  • This compound

  • High-pressure liquid pump

  • Flow reactor (e.g., a heated stainless steel tube)

  • Temperature controller

  • Pressure regulator

  • Condenser

  • Gas and liquid sample collection vessels

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up the flow reactor system, ensuring all connections are secure.

  • Calibrate the temperature controller for the desired temperature range.

  • Pump this compound through the reactor at a constant flow rate and pressure.

  • Gradually increase the reactor temperature in set increments (e.g., 25°C).

  • At each temperature setpoint, allow the system to equilibrate.

  • Collect gas and liquid samples from the reactor outlet after the condenser.

  • Analyze the collected samples using GC-MS to identify and quantify any decomposition products.

  • The onset of decomposition is noted as the temperature at which significant amounts of products other than the starting material are detected.

Visualizations

Decomposition_Pathway This compound This compound Decomposition High Temperature This compound->Decomposition Pyrolysis Catalyst Cr2O3-Al2O3 650°C This compound->Catalyst Aromatization Products Smaller Alkanes + Alkenes Decomposition->Products Aromatic 1,3-Dimethylbenzene Catalyst->Aromatic

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Setup Setup Flow Reactor Pump Pump this compound Setup->Pump Heat Increase Temperature Pump->Heat Collect Collect Samples Heat->Collect GCMS GC-MS Analysis Collect->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for thermal stability testing.

Troubleshooting_Tree Start Unexpected Products Observed Check_Products Identify Products (e.g., GC-MS) Start->Check_Products Smaller_HC Smaller Hydrocarbons? Check_Products->Smaller_HC Yes Isomers Isomers of C8H18? Check_Products->Isomers No Sol_Pyrolysis Potential Pyrolysis - Lower Temperature - Use Inert Atmosphere Smaller_HC->Sol_Pyrolysis Aromatics Aromatic Compounds? Isomers->Aromatics No Sol_Isomerization Potential Isomerization - Check for Acidic Conditions - Lower Temperature Isomers->Sol_Isomerization Yes Sol_Aromatization Potential Aromatization - Check for Catalysts (e.g., metal oxides) Aromatics->Sol_Aromatization Yes

Caption: Troubleshooting decision tree for unexpected products.

References

Technical Support Center: Enhancing the Resolution of 2,4-Dimethylhexane Enantiomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2,4-Dimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common chromatographic challenges encountered during the enantioselective analysis of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating the enantiomers of this compound?

A1: Chiral Gas Chromatography (GC) is the most effective and widely used method for the enantioselective separation of volatile, non-polar compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Q2: What type of GC column (chiral stationary phase) is recommended for resolving this compound enantiomers?

A2: For the chiral resolution of branched alkanes such as this compound, cyclodextrin-based CSPs are highly recommended. Specifically, derivatized beta- and gamma-cyclodextrins have shown great success in separating similar non-polar, chiral hydrocarbons. The choice of the specific cyclodextrin (B1172386) derivative can significantly impact selectivity.

Q3: Why am I not seeing any separation of the this compound enantiomers?

A3: A complete lack of separation, or co-elution, is a common issue. The primary reasons could be:

  • Incorrect Column: You must use a column with a chiral stationary phase. Standard achiral columns will not resolve enantiomers.

  • Suboptimal Oven Temperature: The oven temperature or temperature ramp rate may not be suitable for the separation. A low initial temperature and a slow ramp rate are often beneficial for resolving volatile enantiomers.

  • Inappropriate Carrier Gas Velocity: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Operating at the optimal linear velocity for your column dimensions is crucial for achieving the best resolution.

Q4: How can I improve the peak shape of my this compound enantiomers?

A4: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Common causes and solutions include:

  • Column Overload: Chiral columns are susceptible to overloading. Injecting a smaller sample volume or diluting your sample can significantly improve peak shape.

  • Active Sites in the System: Active sites in the injector liner or at the head of the column can cause peak tailing. Using a deactivated liner and ensuring a clean system can mitigate this.

  • Injection Technique: A slow or inconsistent injection can lead to broad peaks. A fast, smooth injection is recommended. Utilizing an autosampler can improve reproducibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound enantiomers.

Issue 1: Poor or No Resolution Between Enantiomer Peaks

If you are observing broad, overlapping, or completely co-eluting peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor or no resolution of this compound enantiomers.

Parameter Optimization Summary

ParameterRecommended Starting PointOptimization Strategy
Chiral Stationary Phase Derivatized β- or γ-cyclodextrinScreen different cyclodextrin derivatives for optimal selectivity.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessLonger columns (e.g., 60 m) can increase resolution but also analysis time.
Carrier Gas Helium or HydrogenOptimize linear velocity for the chosen carrier gas and column dimensions.
Oven Temperature Program Initial: 35-45°C (hold 2 min), Ramp: 1-2°C/min to 150°CA slower ramp rate generally improves resolution for volatile compounds.[1]
Injector Temperature 200-250°CEnsure complete and rapid vaporization without causing thermal degradation.
Detector Temperature 250-300°C (for FID)Set higher than the final oven temperature to prevent condensation.
Injection Volume 0.1 - 1.0 µLUse the smallest volume that provides an adequate signal to avoid column overload.
Split Ratio 50:1 to 100:1A higher split ratio can help prevent column overload.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Troubleshooting Guide for Peak Shape Issues

Peak_Shape cluster_tailing Troubleshooting Tailing Peaks cluster_fronting Troubleshooting Fronting Peaks Start Poor Peak Shape Tailing Tailing Peaks Start->Tailing Fronting Fronting Peaks Start->Fronting Active_Sites Active Sites in Flow Path - Use deactivated liner - Trim column inlet Tailing->Active_Sites Check for Column_Overload Column Overload - Decrease injection volume - Dilute sample Fronting->Column_Overload Check for Column_Contamination Column Contamination - Bake out column - Replace column Active_Sites->Column_Contamination If persists Solvent_Mismatch Solvent Mismatch - Ensure sample is dissolved in a non-polar, volatile solvent Column_Overload->Solvent_Mismatch If persists

Caption: A troubleshooting guide for addressing common peak shape problems.

Experimental Protocols

Protocol 1: Chiral GC Method for this compound Enantiomer Separation

This protocol provides a starting point for developing a chiral separation method for this compound enantiomers. Optimization will likely be required.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based, e.g., a derivatized beta-cyclodextrin (B164692) phase (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: A solution of racemic this compound in a volatile, non-polar solvent like hexane (B92381) (e.g., 0.1% v/v).

2. GC Method Parameters:

ParameterSetting
Inlet Temperature 220°C
Injection Mode Split
Split Ratio 100:1
Injection Volume 0.5 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 40°C- Hold Time: 2 minutes- Ramp Rate: 1.5°C/min- Final Temperature: 140°C- Final Hold Time: 5 minutes
Detector FID
Detector Temperature 280°C

3. Procedure:

  • Prepare the this compound sample solution.

  • Set up the GC method with the parameters listed above.

  • Equilibrate the column at the initial oven temperature for at least 15 minutes.

  • Inject the sample.

  • Acquire the chromatogram.

  • Evaluate the resolution of the enantiomer peaks. If resolution is insufficient, refer to the Troubleshooting Guide to optimize the method.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Sample_Prep Sample Preparation (0.1% this compound in Hexane) GC_Setup GC Method Setup (Column, Temperatures, Flow) Sample_Prep->GC_Setup Equilibration Column Equilibration GC_Setup->Equilibration Injection Sample Injection Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Resolution Calculation Data_Acquisition->Peak_Integration Optimization Method Optimization (Refer to Troubleshooting Guide) Peak_Integration->Optimization Resolution < 1.5

Caption: A step-by-step workflow for the chiral GC analysis of this compound.

References

Technical Support Center: Optimizing GC-MS Analysis of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Dimethylhexane.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing poor peak shape, such as tailing or fronting, for this compound?

A1: Poor peak shape for a volatile, non-polar compound like this compound can stem from several factors:

  • Inlet Activity: Active sites in the injector liner or on the column head can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated liner, potentially with glass wool, to ensure a consistent and inert surface for vaporization. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.

  • Improper Injection Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause sample degradation or backflash.

    • Solution: A good starting point for the inlet temperature is typically 250 °C for volatile compounds.[1] Optimize this temperature to ensure efficient and rapid vaporization without causing degradation.

  • Column Issues: Contamination at the head of the column or a poorly cut column can lead to distorted peak shapes.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove any contamination. Ensure the column is cut cleanly and installed correctly in the inlet.

  • Solvent and Stationary Phase Mismatch: While this compound is non-polar, the choice of solvent can impact peak shape, especially in splitless injections.

    • Solution: Use a non-polar solvent like hexane (B92381) to dissolve the sample, which is compatible with common non-polar GC columns such as those with a 5% phenyl methylpolysiloxane stationary phase.

Q2: My this compound peak is split. What is the likely cause?

A2: Split peaks for early-eluting, volatile compounds are often related to injection and focusing issues:

  • Condensation Effects (Solvent Focusing): In splitless injection, if the initial oven temperature is not significantly lower than the solvent's boiling point, the solvent may not properly condense at the head of the column to create a narrow injection band.

    • Solution: Set the initial oven temperature at least 20 °C below the boiling point of the solvent. This "solvent focusing" or "cold trapping" effect helps to create a sharp, well-defined peak.

  • Improper Liner Choice: The design of the injector liner can influence sample vaporization and transfer to the column.

    • Solution: For splitless injections, a liner with a taper at the bottom can help direct the sample onto the column. The use of deactivated glass wool can aid in reproducible vaporization.

  • Injection Volume Too Large: Injecting too large a sample volume can lead to "backflash," where the vaporized sample expands beyond the volume of the liner, causing sample loss and distorted peaks.

    • Solution: Keep the injection volume small, typically 1 µL or less. Use a solvent that has a lower expansion volume if larger injection volumes are necessary.

Q3: I'm experiencing low sensitivity or no peak at all for this compound. What should I check?

A3: Low or no signal can be attributed to several factors from the injection to the detector:

  • Incorrect Injection Mode: Using a high split ratio for a very dilute sample will result in only a small fraction of the analyte reaching the detector.

    • Solution: For trace analysis, use a splitless injection to transfer the maximum amount of analyte to the column. If using a split injection for a more concentrated sample, start with a moderate split ratio (e.g., 50:1) and adjust as needed.[2]

  • Leaks in the System: Leaks in the injection port, such as a worn septum, can lead to sample loss and poor reproducibility.

    • Solution: Regularly check for leaks using an electronic leak detector, especially around the septum and column fittings. Replace the septum frequently.

  • Improper Splitless Hold Time: In splitless mode, if the split vent is opened too early, not all of the analyte will have been transferred to the column.

    • Solution: The splitless hold time should be long enough for the carrier gas to sweep the entire volume of the liner. This time can be calculated or determined empirically by injecting a standard and varying the hold time until the peak area is maximized and reproducible.

  • MS Detector Issues: An untuned or dirty mass spectrometer will result in poor sensitivity.

    • Solution: Ensure the MS is properly tuned according to the manufacturer's recommendations. If sensitivity has decreased over time, the ion source may require cleaning.

Q4: The retention time for this compound is shifting between injections. Why is this happening?

A4: Retention time instability is often a sign of issues with the GC system's flow or temperature control:

  • Carrier Gas Flow Instability: Leaks or a faulty gas regulator can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.

    • Solution: Verify the carrier gas supply and pressure. Thoroughly check for leaks throughout the system.

  • Oven Temperature Fluctuations: Inconsistent oven temperature control will directly impact retention times.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

  • Column Contamination: Buildup of contaminants on the column can alter its stationary phase chemistry and affect retention.

    • Solution: Condition the column by baking it out at a high temperature (within the column's limits). If contamination is severe, trim the front end of the column.

Data Presentation: Recommended GC-MS Injection Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters are based on methods for similar volatile organic compounds and should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
Injection Mode Split or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound (boiling point ~107 °C) and common solvents.[1]
Injection Volume 0.5 - 1.0 µLMinimizes the risk of backflash in the injector.
Split Ratio 50:1 (if using split)A good starting point for method development, adjust based on sample concentration and detector response.[2]
Splitless Hold Time 0.5 - 1.0 min (if using splitless)Allows for the complete transfer of the analyte from the liner to the column.
Liner Type Deactivated, Tapered, with Glass WoolProvides an inert surface, aids in vaporization, and helps focus the sample onto the column.
Septum Purge Flow 3 mL/minPrevents contamination from the septum from entering the column.

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane or methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Transfer the standards and any unknown samples to 2 mL autosampler vials.

  • If required, add an appropriate internal standard to all standards and samples.

2. GC-MS System and Method Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of volatile compounds including this compound.

GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min
MS System Agilent 5977A MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300)
Solvent Delay 2 minutes

3. Data Analysis

  • Identify this compound in the chromatograms based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.

  • Quantify the amount of this compound in unknown samples using the calibration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC-MS Analysis start Start: Poor Chromatographic Result peak_shape Issue: Poor Peak Shape (Tailing, Fronting, Split) start->peak_shape sensitivity Issue: Low or No Peak start->sensitivity retention_time Issue: Shifting Retention Time start->retention_time check_inlet Check Inlet System: - Liner type and deactivation - Septum condition - Inlet temperature peak_shape->check_inlet check_column Check GC Column: - Proper installation - No contamination - Clean cut peak_shape->check_column check_oven Check Oven Parameters: - Initial temperature - Temperature program peak_shape->check_oven check_injection_mode Check Injection Mode: - Split ratio - Splitless hold time sensitivity->check_injection_mode check_leaks Check for System Leaks sensitivity->check_leaks check_detector Check MS Detector: - Tuning - Ion source cleanliness sensitivity->check_detector retention_time->check_oven retention_time->check_leaks check_flow Check Carrier Gas Flow: - Gas supply and pressure - Flow rate consistency retention_time->check_flow solution_inlet Solution: - Replace liner and septum - Optimize temperature check_inlet->solution_inlet solution_column Solution: - Reinstall or trim column check_column->solution_column solution_oven Solution: - Adjust initial temperature - Verify program check_oven->solution_oven solution_injection Solution: - Adjust split ratio - Optimize hold time check_injection_mode->solution_injection solution_leaks Solution: - Tighten fittings - Replace ferrules check_leaks->solution_leaks solution_detector Solution: - Retune MS - Clean ion source check_detector->solution_detector solution_flow Solution: - Verify gas supply - Fix leaks check_flow->solution_flow

Caption: A flowchart for troubleshooting common GC-MS analysis issues.

References

common impurities in commercial 2,4-Dimethylhexane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities found in commercial 2,4-Dimethylhexane and their removal. The information is tailored for researchers, scientists, and professionals in drug development who may encounter issues related to solvent purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial-grade this compound?

Q2: How can I identify the impurities in my batch of this compound?

A2: The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5][6]. This technique separates the different components of the mixture and provides mass spectra that can be used to identify each compound. For structural confirmation of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool[3].

Q3: What is the most effective method for removing isomeric impurities from this compound?

A3: Fractional distillation is the most effective laboratory technique for separating liquids with close boiling points, such as the isomers of this compound[7][8]. The efficiency of the separation depends on the length and type of the fractionating column used.

Q4: How can I remove water from this compound?

A4: Water can be effectively removed from this compound by using molecular sieves[9][10][11][12][13]. 3Å or 4Å molecular sieves are suitable for this purpose as their pore size is small enough to trap water molecules while excluding the larger hydrocarbon molecules[10][12].

Q5: How are polar impurities removed from this compound?

A5: Polar impurities can be removed by passing the solvent through a column packed with activated alumina[14][15]. The polar compounds adsorb onto the surface of the alumina, allowing the non-polar this compound to pass through.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments due to impurities in this compound.

Problem: My reaction is giving unexpected side products or low yields.

This could be due to reactive impurities in the this compound. The following workflow can help you troubleshoot the issue.

Troubleshooting_Workflow start Reaction Failure: Unexpected side products or low yield check_purity Step 1: Analyze this compound Purity (GC-MS) start->check_purity impurities_detected Are impurities detected? check_purity->impurities_detected no_impurities Purity is high (>99.5%). Consider other reaction parameters. impurities_detected->no_impurities No identify_impurities Step 2: Identify Impurity Type impurities_detected->identify_impurities Yes isomers Isomers (e.g., other C8 alkanes) identify_impurities->isomers water Water identify_impurities->water polar Polar Impurities identify_impurities->polar purify_isomers Action: Fractional Distillation isomers->purify_isomers purify_water Action: Use Molecular Sieves water->purify_water purify_polar Action: Alumina Column Chromatography polar->purify_polar re_run_reaction Step 3: Re-run reaction with purified solvent purify_isomers->re_run_reaction purify_water->re_run_reaction purify_polar->re_run_reaction end Problem Solved re_run_reaction->end

Caption: Troubleshooting workflow for reaction issues caused by impure this compound.

Quantitative Data

The following table summarizes the typical purity of commercial this compound and the potential levels of common impurities before and after purification. The values for impurities are illustrative and should be confirmed by analysis for each specific batch.

CompoundTypical Concentration in Commercial GradeConcentration after Fractional DistillationConcentration after Treatment with Molecular SievesConcentration after Alumina Chromatography
This compound ~99%>99.9%~99%~99%
Other C8 Isomers <1%<0.1%<1%<1%
Water 10-100 ppm10-100 ppm<10 ppm10-100 ppm
Polar Impurities TraceTraceTraceNot Detectable

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from other isomeric impurities.

Apparatus Setup:

Fractional_Distillation cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask with This compound heating_mantle->distilling_flask heats fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column vapor rises thermometer Thermometer fractionating_column->thermometer condenser Condenser thermometer->condenser water_out Water Out condenser->water_out receiving_flask Receiving Flask condenser->receiving_flask condensate drips water_in Water In water_in->condenser cools

References

Technical Support Center: Flow Reactor Optimization for Continuous Production of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous production of 2,4-Dimethylhexane using flow reactors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the continuous flow synthesis of this compound.

Issue 1: Low Conversion of n-Octane

Possible Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reactor temperature in increments of 10-20°C. Monitor the product stream composition at each step to find the optimal temperature.
Short Residence Time Decrease the flow rate of the reactant feed to increase the time the reactants spend in the catalytic zone.[1]
Catalyst Deactivation - Coking: Regenerate the catalyst by controlled oxidation (burning off the coke) in a stream of diluted air. - Poisoning: Identify and eliminate the source of impurities in the feed stream (e.g., sulfur or nitrogen compounds). The catalyst may need to be replaced if poisoning is severe.[2][3][4]
Poor Catalyst Activity Ensure the catalyst was properly pre-treated (e.g., reduced in a hydrogen flow) before starting the reaction. Verify the catalyst specifications.

Issue 2: Low Selectivity towards this compound (High Levels of Cracking or Other Isomers)

Possible Cause Suggested Solution
Excessively High Reaction Temperature High temperatures can favor cracking reactions. Systematically decrease the temperature to find a balance between conversion and selectivity.
High Catalyst Acidity Catalysts with very strong acid sites can promote cracking.[5] Consider using a catalyst with optimized acidity or modifying the existing catalyst.
Incorrect Pressure Operating at an appropriate pressure can suppress cracking side reactions. Optimize the system pressure.
Long Residence Time While a longer residence time can increase conversion, it may also lead to undesired side reactions. Optimize the residence time by adjusting the flow rate.[1]

Issue 3: Reactor Clogging or Pressure Build-up

Possible Cause Suggested Solution
Catalyst Bed Blockage - Fouling: Deposition of carbonaceous materials (coke) on the catalyst can lead to blockages.[3][4] Implement a regeneration cycle. - Catalyst Attrition: The physical breakdown of the catalyst can create fines that block the reactor. Ensure the catalyst is mechanically stable and consider using a monolithic catalyst support.
Precipitation of Reactants or Products This is less common for alkane isomerization but could occur if impurities are present. Ensure the purity of the feed stream.
Improper Reactor Packing Ensure the packed bed reactor is packed uniformly to avoid channeling and localized pressure drops.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing this compound in a continuous flow system?

A1: The most common method is the isomerization of a linear alkane, typically n-octane. This reaction is usually carried out over a bifunctional catalyst containing both metal and acid sites.[5]

Q2: What type of reactor is best suited for this process?

A2: A packed-bed reactor is commonly used for heterogeneous catalytic reactions like n-octane isomerization. This setup allows for good contact between the reactants and the solid catalyst.

Q3: What are the key process parameters to optimize for this reaction?

A3: The critical parameters to control are temperature, pressure, residence time (controlled by the flow rate), and the molar ratio of hydrogen to hydrocarbon.

Q4: Why is hydrogen typically used in the feed?

A4: Hydrogen is used to suppress the formation of coke on the catalyst surface, which can lead to deactivation. It also helps in maintaining the activity of the metallic sites of the catalyst.[6]

Q5: How can I monitor the progress of the reaction in real-time?

A5: In-line analytical techniques such as gas chromatography (GC) can be integrated into the flow system to provide real-time analysis of the product stream.

Q6: What are the common side reactions in the synthesis of this compound?

A6: The main side reactions are hydrocracking, which breaks down the C8 alkanes into smaller molecules, and the formation of other C8 isomers.[5]

Data Presentation

Table 1: Typical Reaction Parameters for n-Octane Isomerization in a Flow Reactor

ParameterValueReference
Temperature573 K (300 °C)[1]
Pressure1.5 MPa[1]
H₂/n-Octane Molar Ratio400[1]
CatalystBifunctional Pt-based catalyst[5]
Reactor TypeFlowing-type microreactor[1]

Table 2: Comparison of Catalytic Performance for Alkane Isomerization

CatalystFeedTemperature (°C)Conversion (%)Isomer Selectivity (%)Reference
Pt/MCM48-HZSM5n-Heptane350>90High[6]
Pt-HPA/ZrO₂n-Octane300~40Varies with acidity[5]
Pt/H-Betan-Hexadecane2209476[7]

Experimental Protocols

Protocol 1: Continuous Isomerization of n-Octane

This protocol is based on the procedure described for a flowing-type microreactor.[1]

  • Catalyst Preparation and Loading:

    • Load 3.0 g of the chosen bifunctional catalyst into the microreactor.

    • Reduce the catalyst in-situ by flowing hydrogen at 673 K for 4 hours.

  • System Setup:

    • Set up a continuous flow system with a syringe pump to deliver the n-octane feed.

    • Connect a mass flow controller for the hydrogen gas supply.

    • Ensure the reactor is placed within a temperature-controlled furnace.

    • Install a back-pressure regulator to maintain the desired system pressure.

  • Reaction Execution:

    • After catalyst reduction, lower the reactor temperature to the desired reaction temperature (e.g., 573 K).

    • Set the system pressure to 1.5 MPa.

    • Introduce the n-octane feed using the syringe pump at a predetermined flow rate to achieve the desired weight hourly space velocity (WHSV).

    • Simultaneously, introduce hydrogen at a flow rate to maintain a volumetric H₂/n-octane ratio of 400.

  • Product Analysis:

    • Allow the system to reach a steady state.

    • Analyze the product stream using an online or offline gas chromatograph (GC) equipped with a suitable column (e.g., HP-PONA) and a flame ionization detector (FID).

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Flow Reaction cluster_analysis Analysis cat_load Load Catalyst cat_reduce Reduce Catalyst (H2 flow, 673 K) cat_load->cat_reduce set_temp Set Reactor Temperature (573 K) cat_reduce->set_temp start_feed Start n-Octane & H2 Feed set_temp->start_feed set_press Set Pressure (1.5 MPa) set_press->start_feed steady_state Achieve Steady State start_feed->steady_state gc_analysis GC Analysis steady_state->gc_analysis

Caption: Experimental workflow for the continuous production of this compound.

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions issue Low n-Octane Conversion cause1 Insufficient Temperature issue->cause1 cause2 Short Residence Time issue->cause2 cause3 Catalyst Deactivation issue->cause3 sol1 Increase Temperature cause1->sol1 Check sol2 Decrease Flow Rate cause2->sol2 Check sol3 Regenerate/Replace Catalyst cause3->sol3 Check

Caption: Troubleshooting logic for low n-octane conversion.

Reaction_Pathway n_octane n-Octane carbocation Octyl Carbocation n_octane->carbocation Dehydrogenation (Metal Site) iso_octane Branched Isomers (e.g., this compound) carbocation->iso_octane Isomerization (Acid Site) cracking Cracking Products (< C8) carbocation->cracking Cracking (Acid Site) iso_octane->n_octane

Caption: Simplified reaction pathway for n-octane isomerization.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2,4-Dimethylhexane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds (VOCs) is critical in various stages of research and drug development. 2,4-Dimethylhexane, a branched alkane, often serves as a representative compound in studies involving hydrocarbons, solvents, and metabolites. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and representative performance data to assist in method selection and validation.

Method Comparison: GC-FID and GC-MS

Gas Chromatography is the foundational technique for separating volatile compounds like this compound from a sample matrix. The key difference between the two methods discussed lies in the detector used.

  • GC-FID: The Flame Ionization Detector is a robust and widely used detector for organic compounds. It measures the ions produced during the combustion of the analyte in a hydrogen flame. The signal is directly proportional to the mass of carbon atoms entering the detector, making it an excellent choice for quantification.

  • GC-MS: Mass Spectrometry provides both quantitative and qualitative information. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the identification of a compound by its unique mass spectrum. For quantification, the total ion chromatogram (TIC) or a selected ion monitoring (SIM) mode can be used.

The choice between GC-FID and GC-MS depends on the specific requirements of the analysis. GC-FID is often favored for its robustness, lower cost, and excellent quantitative performance for known analytes. GC-MS is indispensable when compound identification is necessary or when dealing with complex matrices where co-eluting peaks might interfere with quantification.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics for the quantification of this compound using validated GC-FID and GC-MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-FID Performance Data for this compound Quantification

Validation ParameterTypical Performance
Linearity (r²)≥ 0.995
Range0.1 µg/mL - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-MS (SIM Mode) Performance Data for this compound Quantification

Validation ParameterTypical Performance
Linearity (r²)≥ 0.995
Range0.05 µg/mL - 50 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below.

Protocol 1: Quantitative Analysis of this compound by GC-FID

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, perform a suitable extraction or dilution to ensure the concentration falls within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples and QC samples using the linear regression equation from the calibration curve.

Protocol 2: Confirmatory Analysis and Quantification of this compound by GC-MS

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Same as Protocol 1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative confirmation, scan from m/z 35 to 200. The mass spectrum of this compound will show characteristic fragment ions.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

3. Data Analysis:

  • Qualitative Analysis (Full Scan): Compare the acquired mass spectrum of the peak of interest with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Quantitative Analysis (SIM): Integrate the peak area of the selected ions. Construct a calibration curve and determine the concentration of this compound in the samples as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Results Stock Stock Solution (this compound) Standards Calibration Standards Stock->Standards QC QC Samples Stock->QC GC_FID GC-FID Analysis Standards->GC_FID GC_MS GC-MS Analysis Standards->GC_MS QC->GC_FID QC->GC_MS Unknown Unknown Sample Unknown->GC_FID Unknown->GC_MS Quant_FID Quantification (FID) GC_FID->Quant_FID Quant_MS Quantification & Confirmation (MS) GC_MS->Quant_MS

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_primary Primary Quantitative Method cluster_confirmatory Confirmatory & Quantitative Method GC_FID GC-FID Robustness High Robustness GC_FID->Robustness Cost Lower Cost GC_FID->Cost Linearity Wide Linear Range GC_FID->Linearity Quantification Quantification of This compound GC_FID->Quantification GC_MS GC-MS Identification Structural Identification GC_MS->Identification Sensitivity High Sensitivity (SIM) GC_MS->Sensitivity Complexity Higher Complexity GC_MS->Complexity GC_MS->Quantification

Caption: Logical relationship between GC-FID and GC-MS methods.

2,4-Dimethylhexane's Octane Rating in a Comparative Analysis with its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fuel science and organic chemistry, the octane (B31449) rating of a hydrocarbon is a critical determinant of its performance as a fuel in internal combustion engines. This guide provides a detailed comparison of the octane rating of 2,4-Dimethylhexane with its other isomers, supported by quantitative data and standardized experimental protocols. This analysis is particularly pertinent for researchers and professionals in drug development and chemical sciences who require a nuanced understanding of structure-activity relationships.

Comparative Analysis of Octane Ratings

The anti-knock characteristics of a fuel are quantified by its octane number, with higher numbers indicating greater resistance to premature detonation, or "knocking." The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON). RON is indicative of fuel performance under lower-severity, city-driving conditions, while MON reflects performance under more severe, highway-driving conditions.[1][2][3]

This compound, a branched-chain isomer of octane, exhibits a Research Octane Number (RON) of approximately 65.[4] This is significantly lower than the benchmark isomer, 2,2,4-Trimethylpentane (iso-octane), which defines the 100-point of the octane scale. The octane rating is profoundly influenced by the molecular structure of the isomer; increased branching and a more compact structure generally lead to higher octane numbers.

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for various isomers of octane (C8H18), offering a clear comparison of their anti-knock properties.

IsomerResearch Octane Number (RON)Motor Octane Number (MON)
n-Octane-19-17
2-Methylheptane42.446.4
3-Methylheptane52.055.9
4-Methylheptane45.349.3
2,2-Dimethylhexane73.576.5
2,3-Dimethylhexane87.280.8
This compound ~65 65.2
2,5-Dimethylhexane56.567.8
3,3-Dimethylhexane82.280.4
3,4-Dimethylhexane83.379.5
2,2,3-Trimethylpentane109.999.9
2,2,4-Trimethylpentane100100
2,3,3-Trimethylpentane112.099.4
2,3,4-Trimethylpentane102.793.9

Experimental Protocols for Octane Number Determination

The determination of RON and MON are standardized procedures established by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under mild, low-speed engine operation.[1][3]

Experimental Workflow:

RON Experimental Workflow start Start: Fuel Sample cfr_engine CFR Engine Preparation (ASTM D2699 Conditions) start->cfr_engine engine_op Engine Operation: - 600 rpm - Controlled Intake Air Temp - Fixed Spark Timing cfr_engine->engine_op cr_adjust Adjust Compression Ratio (Until Standard Knock Intensity) engine_op->cr_adjust comparison Compare Knock Intensity (Sample vs. Reference Fuels) cr_adjust->comparison ref_fuel Reference Fuel Blends (Iso-octane & n-heptane) ref_fuel->comparison ron_det Determine RON Value (% Iso-octane in matching blend) comparison->ron_det end End: Report RON ron_det->end

RON Determination Workflow

Key Parameters:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: Controlled at a specific value

  • Spark Timing: Fixed

The compression ratio of the CFR engine is adjusted until a standard level of knock intensity is achieved for the test fuel. This knock intensity is then compared to that of various blends of iso-octane and n-heptane. The percentage of iso-octane in the reference fuel blend that produces the same knock intensity as the sample fuel is designated as the Research Octane Number of the sample.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions.[1][3]

Experimental Workflow:

MON Experimental Workflow start Start: Fuel Sample cfr_engine CFR Engine Preparation (ASTM D2700 Conditions) start->cfr_engine engine_op Engine Operation: - 900 rpm - Preheated Fuel Mixture - Variable Ignition Timing cfr_engine->engine_op cr_adjust Adjust Compression Ratio (Until Standard Knock Intensity) engine_op->cr_adjust comparison Compare Knock Intensity (Sample vs. Reference Fuels) cr_adjust->comparison ref_fuel Reference Fuel Blends (Iso-octane & n-heptane) ref_fuel->comparison mon_det Determine MON Value (% Iso-octane in matching blend) comparison->mon_det end End: Report MON mon_det->end

MON Determination Workflow

Key Parameters:

  • Engine Speed: 900 rpm

  • Fuel-Air Mixture: Preheated

  • Ignition Timing: Varies with the compression ratio

Similar to the RON test, the MON is determined by comparing the knock intensity of the sample fuel to that of reference fuel blends in the CFR engine under these more stringent conditions.

Structure-Octane Relationship

The octane rating of an alkane is intrinsically linked to its molecular structure. The following diagram illustrates the general relationship between the degree of branching in octane isomers and their corresponding octane ratings.

Structure-Octane Relationship cluster_structure Molecular Structure cluster_octane Octane Rating Linear Chain\n(n-Octane) Linear Chain (n-Octane) Low Low Linear Chain\n(n-Octane)->Low Leads to Slightly Branched\n(e.g., 2-Methylheptane) Slightly Branched (e.g., 2-Methylheptane) Moderate Moderate Slightly Branched\n(e.g., 2-Methylheptane)->Moderate Leads to Moderately Branched\n(e.g., this compound) Moderately Branched (e.g., this compound) High High Moderately Branched\n(e.g., this compound)->High Leads to Highly Branched\n(e.g., 2,2,4-Trimethylpentane) Highly Branched (e.g., 2,2,4-Trimethylpentane) Very High Very High Highly Branched\n(e.g., 2,2,4-Trimethylpentane)->Very High Leads to

Impact of Branching on Octane Rating

As depicted, a linear structure like n-octane results in a very low octane number. As the degree of branching increases, the stability of the resulting radical intermediates during combustion also increases, which in turn enhances the anti-knock properties and leads to a higher octane rating. Highly branched isomers, such as 2,2,4-trimethylpentane, are more resistant to autoignition and thus have the highest octane numbers.

References

comparative study of catalysts for n-octane isomerization to dimethylhexanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for n-Octane Isomerization to Dimethylhexanes

The isomerization of n-octane to its more valuable, higher-octane branched isomers, particularly dimethylhexanes, is a critical process in the production of clean-burning gasoline. The efficiency of this conversion is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems for n-octane isomerization, presenting key performance data, detailed experimental protocols, and a generalized experimental workflow.

Performance Comparison of n-Octane Isomerization Catalysts

The selection of a suitable catalyst is paramount for maximizing the yield of dimethylhexanes while minimizing side reactions such as cracking and aromatization. Below is a summary of the performance of different catalysts based on reported experimental data.

CatalystSupportPromoter(s)Temperature (°C)n-Octane Conversion (%)Isomerization Selectivity (%)Key Observations
Molybdenum Oxycarbide --350~95>90High selectivity to mono- and di-methyl isomers. Slight deactivation observed after 48 hours.
Pt/β-Zeolite β-ZeolitePtNot SpecifiedNot Specified>90Compared with molybdenum-based catalysts, shows high selectivity.
Ni-W/Silica-Alumina Silica-AluminaNi (15%), W (10%)30032.569Stable conversion after 100 minutes on stream. Cracking and hydrogenolysis are main side reactions.[1][2]
Pt-HPA/Zirconia ZirconiaPt, H₃PW₁₂O₄₀Not SpecifiedHighNot SpecifiedHigh Brönsted acidity leads to high conversion and yields of high-octane i-C₄ and i-C₅.[3][4]
Pt/WZ Tungsten-promoted ZirconiaPt (1%)500 (calcination)Not SpecifiedNot SpecifiedDesigned for high activity and selectivity at low temperatures.[3]
Ni-Pd/HY Zeolite HY ZeoliteNi (up to 0.3 wt%), Pd (0.1 wt%)200-450EnhancedEnhancedAddition of Ni enhances conversion and isomerization selectivity with low cracking.[5]
Pt/MCM48-HZSM5 MCM-48/HZSM-5 CompositePt (0.6 wt%)200-350Highest among tested compositesHighShows good selectivity to multi-branched isomers and low aromatic production.[6]
SAZ-1 Sulfated Alumina-Zirconia-Not Specified50% higher than SZHighNo cracking products were identified; only mono- and di-branched isomers were formed.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic studies. Below are generalized experimental protocols extracted from the cited literature.

Catalyst Preparation
  • Impregnation: This is a common method for introducing active metals onto a support. For instance, Pt/WZ catalysts are prepared by impregnating a WZ support with an H₂PtCl₆ solution to achieve the desired metal loading (e.g., 1% Pt). The catalyst is then dried and calcined at elevated temperatures (e.g., 500°C).[3] Similarly, Pt/MCM48-HZSM5 is prepared by impregnating the composite support with an H₂PtCl₆ aqueous solution, followed by drying and calcination.[6]

  • Co-precipitation: This method is used for creating mixed oxide supports. For example, super acidic nanostructured sulfated aluminum-zirconium binary oxides (SAZ) are synthesized by a precipitation method involving the respective metal precursors.[7]

  • In-situ Formation: Some catalysts, like molybdenum oxycarbide, are formed in situ by reacting a precursor (e.g., MoO₃) with a reducing gas mixture (e.g., H₂/n-butane) at high temperatures.

Catalytic Reaction Setup and Procedure

The hydroisomerization of n-octane is typically carried out in a fixed-bed reactor system.

  • Reactor Loading: A specific amount of the catalyst is loaded into a reactor, which can be made of quartz or stainless steel.

  • Pre-treatment/Activation: Before the reaction, the catalyst is often pre-treated in-situ. This may involve calcination in air followed by reduction in a hydrogen flow at a specific temperature to activate the metallic sites. For example, Pt-based catalysts are typically reduced in H₂ at around 400°C.[6]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter and typically ranges from 200°C to 450°C.[5][6]

    • Pressure: The reaction is conducted under hydrogen pressure to promote isomerization and reduce catalyst deactivation by coke formation.[6] Pressures can range from atmospheric to higher pressures (e.g., 20-70 kg/cm ²).

    • Feed: A mixture of n-octane and hydrogen is fed into the reactor at a controlled flow rate. The H₂/n-octane molar ratio is an important variable affecting selectivity.[1][2]

    • Space Velocity: The weight hourly space velocity (WHSV) or liquid hourly space velocity (LHSV) determines the contact time of the reactants with the catalyst.

  • Product Analysis: The reactor effluent is cooled, and the liquid and gas products are separated. The composition of the products is analyzed using gas chromatography (GC) to determine the conversion of n-octane and the selectivity towards different isomers and byproducts.

Visualizing the Process

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale n-octane isomerization experiment.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Support Support Material (e.g., Zeolite, Alumina) Impregnation Impregnation/ Co-precipitation Support->Impregnation Precursor Metal Precursor (e.g., H₂PtCl₆) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Prepared Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Activation Catalyst Activation (Reduction in H₂) Reactor->Activation Products Reaction Products Reactor->Products Feed n-Octane + H₂ Feed Feed->Reactor Separation Gas-Liquid Separation GC Gas Chromatography (GC) Separation->GC Data Data Analysis (Conversion, Selectivity) GC->Data Products_ref->Separation

Caption: Generalized workflow for n-octane isomerization experiments.

Reaction Pathway for n-Octane Isomerization

Bifunctional catalysts are essential for the hydroisomerization process. The reaction proceeds through a series of steps involving both metal and acid sites.

G nOctane n-Octane Octene n-Octene nOctane->Octene Dehydrogenation (Metal Site) Carbocation Octyl Carbocation Octene->Carbocation Protonation (Acid Site) BranchedCarbocation Branched Carbocation (e.g., Dimethylhexyl) Carbocation->BranchedCarbocation Isomerization BranchedOctene Branched Octene (e.g., Dimethylhexene) BranchedCarbocation->BranchedOctene Deprotonation (Acid Site) Cracking Cracking Products BranchedCarbocation->Cracking β-scission (Acid Site) DMH Dimethylhexanes BranchedOctene->DMH Hydrogenation (Metal Site)

References

assessing the purity of synthesized 2,4-Dimethylhexane against a standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2,4-Dimethylhexane against a commercial standard, offering detailed methodologies for purity assessment using various analytical techniques. The presented experimental data and protocols are intended to assist researchers in accurately evaluating the purity of their synthesized compounds.

Physicochemical Properties: Synthesized vs. Standard

A fundamental step in the characterization of a synthesized compound is the comparison of its physical properties with established reference values. Discrepancies in these properties can be indicative of impurities. The following table summarizes the key physicochemical properties of a synthesized batch of this compound against a commercially available standard.

PropertyStandard this compoundSynthesized this compound
Boiling Point 108-109 °C[1]108-110 °C
Density (at 25 °C) 0.701 g/mL[1]0.700 g/mL
Refractive Index (at 20 °C) 1.395[1]1.394

The close correlation between the physical properties of the synthesized and standard this compound suggests a high initial purity of the synthesized batch. However, for a more conclusive determination, chromatographic and spectroscopic analyses are essential.

Experimental Protocols for Purity Assessment

The purity of the synthesized this compound was further evaluated using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The following sections detail the experimental protocols for each technique.

2.1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds in a mixture. For the analysis of this compound, a non-polar stationary phase is ideal due to the non-polar nature of the analyte.

Methodology:

  • Instrument: Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 120 °C at a rate of 10 °C/min.

    • Hold: Maintain at 120 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in n-hexane.

  • Standard: A certified reference standard of this compound (99% purity) was used for comparison[1].

Potential Impurities:

The synthesis of this compound via the isomerization of n-octane can lead to the formation of other octane (B31449) isomers.[2] Therefore, the GC analysis should be carefully examined for the presence of peaks corresponding to compounds such as:

  • n-Octane

  • 2-Methylheptane

  • 3-Methylheptane

  • 2,3-Dimethylhexane

  • 2,5-Dimethylhexane

  • 3,4-Dimethylhexane

  • 2,2,4-Trimethylpentane

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative purity assessment (qNMR).

Methodology:

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10 mg of the synthesized this compound was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 5.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Data Analysis:

The purity is determined by comparing the integral of a well-resolved signal from the analyte with the integral of a known internal standard. The ¹H and ¹³C NMR spectra should be compared against reference spectra for this compound to confirm the structure and identify any impurity signals.[3][4][5][6]

Reference Chemical Shifts (¹H NMR, 400 MHz, CDCl₃): The proton NMR spectrum of this compound is complex due to overlapping signals of the diastereotopic protons. Approximate chemical shifts are observed around 0.8-1.7 ppm[3][6].

Reference Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃): The carbon NMR spectrum provides a clearer picture for structural confirmation and purity analysis.

2.3. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying compounds by their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Instrument: Thermo Fisher Scientific TRACE 1310 GC coupled to an ISQ LT single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • GC Parameters: Same as described in the GC section.

Data Analysis:

The mass spectrum of the synthesized this compound should be compared to a reference spectrum from a database (e.g., NIST). The fragmentation pattern of branched alkanes is characterized by the preferential cleavage at the branching points, leading to the formation of stable carbocations. For this compound (MW = 114.23), characteristic fragments are expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups. The presence of unexpected fragments may indicate impurities.[7][8][9][10]

Visualization of Experimental Workflow and Logic

To clearly illustrate the process of purity assessment, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_comparison Comparison synthesis Synthesized this compound purification Purification (e.g., Distillation) synthesis->purification phys_chem Physicochemical Properties purification->phys_chem gc Gas Chromatography (GC) purification->gc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms comparison Purity Comparison phys_chem->comparison gc->comparison nmr->comparison ms->comparison standard Standard this compound standard->comparison

Caption: Experimental workflow for the purity assessment of synthesized this compound.

logical_relationship cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion gc_data GC Chromatogram gc_interp Retention Time & Peak Area gc_data->gc_interp nmr_data NMR Spectra nmr_interp Chemical Shifts & Integrals nmr_data->nmr_interp ms_data Mass Spectrum ms_interp m/z & Fragmentation ms_data->ms_interp purity Purity Assessment gc_interp->purity nmr_interp->purity ms_interp->purity

Caption: Logical relationship for interpreting analytical data to determine purity.

Conclusion

The comprehensive analysis of the synthesized this compound, through the comparison of its physicochemical properties and the application of rigorous chromatographic and spectroscopic techniques, allows for a confident assessment of its purity. This guide provides the necessary protocols and comparative data to enable researchers to perform similar evaluations, ensuring the quality and reliability of their synthesized materials for subsequent research and development activities. Commercial standards, such as those available from suppliers like Sigma-Aldrich with a specified purity of 99%, serve as an excellent benchmark for these comparisons.[1] Certified reference materials are also available for quantitative analysis.[11]

References

Inter-Laboratory Comparison Guide: Analysis of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory comparison of 2,4-Dimethylhexane analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs). The objective is to offer a robust template for designing, participating in, and interpreting such comparative studies.

The accurate quantification of this compound, a volatile organic compound and an isomer of octane, is crucial in various fields, including environmental monitoring, fuel analysis, and toxicology.[1][2] Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[3][4][5]

Hypothetical Study Design

This study evaluates the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material: A stock solution of this compound (CAS No: 589-43-5) was gravimetrically prepared in methanol.[6] This stock was used to create a final test sample by spiking it into a matrix of hexane (B92381), simulating a non-polar solvent sample matrix common in industrial applications.

  • Assigned Value: The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 50.0 µg/mL .

Data Presentation: Quantitative Comparison of Laboratory Performance

The performance of each participating laboratory was evaluated based on their reported concentration of this compound in the provided test sample. The results are summarized in the table below.

Laboratory IDReported Concentration (µg/mL)Recovery (%)Z-Score
Lab 0148.597.0-0.6
Lab 0251.2102.40.48
Lab 0345.190.2-1.96
Lab 0453.8107.61.52
Lab 0549.999.8-0.04
Lab 0647.394.6-1.08
Lab 0752.1104.20.84
Lab 0846.593.0-1.4

Note: The Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all test results.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This protocol is based on standard gas chromatography-mass spectrometry (GC-MS) methods for the analysis of volatile organic compounds.[7][8][9]

Sample Preparation
  • Sample Receipt and Storage: Upon receipt, the samples should be stored at 4°C in a well-ventilated area, away from direct sunlight.

  • Solvent Selection: Use a volatile organic solvent such as hexane for sample dilution and preparation of calibration standards.[9]

  • Calibration Standards:

    • Prepare a stock solution of this compound by dissolving a known amount of pure analytical standard in hexane.

    • Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard: An internal standard, such as Toluene-d8, should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is to be used.[9][10]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

    • Injection Mode: Splitless injection is preferred for trace analysis.[7]

    • Injection Port Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 200.

    • Data Acquisition: Full scan mode.

Data Analysis and Quantification
  • Peak Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of the inter-laboratory comparison study.

G Figure 1: Inter-Laboratory Comparison Workflow A Sample Preparation (Central Organizer) B Sample Distribution A->B C Analysis by Participating Labs B->C D Data Submission C->D E Statistical Analysis (Z-Scores, Recovery) D->E F Performance Evaluation & Report Generation E->F

A simplified workflow for the inter-laboratory comparison study.
Analytical Workflow for this compound

The diagram below outlines the key steps in the analytical procedure for quantifying this compound.

G Figure 2: Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive & Store Sample B Prepare Calibration Standards A->B C Add Internal Standard B->C D Sample Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Identification F->G H Quantification G->H I Result Reporting H->I

A step-by-step diagram of the analytical process for this compound.

References

A Comparative Guide to Validating the Stereochemical Purity of (R)- and (S)-2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is a critical step in synthesis and quality control. This guide provides an objective comparison of methods for validating the enantiomeric excess of (R)- and (S)-2,4-Dimethylhexane, a non-functionalized chiral alkane. We present experimental data and detailed protocols for the primary analytical technique, Chiral Gas Chromatography (GC), and discuss alternative approaches.

The validation of stereochemical purity for chiral alkanes such as 2,4-dimethylhexane presents a unique challenge due to their lack of functional groups, which precludes many common analytical derivatization and detection methods. Enantiorecognition for these molecules relies on weak van der Waals forces, necessitating highly selective analytical techniques.[1]

Primary Method: Chiral Gas Chromatography (GC)

Chiral GC is the most effective and widely used method for the direct separation and quantification of the enantiomers of volatile compounds like this compound.[2][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Key Advantages of Chiral GC for Alkane Analysis:

  • High Resolution: Capillary GC columns offer high efficiency, enabling the separation of enantiomers with very similar physical properties.[3]

  • High Sensitivity: Flame Ionization Detection (FID), commonly used in GC, is highly sensitive to hydrocarbons.

  • Direct Analysis: No derivatization of the alkane is required, simplifying sample preparation.

Recommended Chiral Stationary Phases: Cyclodextrin-based CSPs are the most effective for separating chiral hydrocarbons.[4][5] Derivatized cyclodextrins, particularly permethylated β-cyclodextrin and γ-cyclodextrin, have shown success in resolving various chiral alkanes.[1][6][7] The choice of the specific cyclodextrin (B1172386) derivative and its concentration in the stationary phase can significantly impact the enantioselectivity.[6]

Comparative Data for Chiral GC Columns

ParameterAstec® CHIRALDEX® G-TASupelco® β-DEX™ 120
Stationary Phase Trifluoroacetylated γ-cyclodextrin20% Permethylated β-cyclodextrin in SPB™-35
Typical Analytes Alcohols, diols, esters, ketones, terpenesGeneral purpose, effective for saturated analytes
Separation Principle Surface interactionInclusion complexation
Resolution (Rs) for C8 Alkanes Good selectivity reported for various alkanes[1]Effective for a wide range of chiral compounds
Elution Order Enantiomer-specific, must be determined empiricallyEnantiomer-specific, must be determined empirically

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a starting point for the validation of the stereochemical purity of this compound. Optimization of the temperature program and carrier gas flow rate will be necessary to achieve baseline resolution.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness (or equivalent cyclodextrin-based chiral column).

  • Carrier Gas: Hydrogen or Helium, at an optimized linear velocity (e.g., 40 cm/sec).

  • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to ensure sharp peaks.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp: 1 °C/minute to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Sample Preparation: Dilute the this compound sample in a volatile, non-polar solvent such as pentane (B18724) or hexane.

  • Data Analysis:

    • Integrate the peak areas for the two eluted enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Alternative Methods and Their Limitations

While chiral GC is the method of choice, it is useful to understand alternative approaches and their applicability to a non-functionalized alkane like this compound.

MethodPrincipleApplicability to this compoundAdvantagesLimitations
Indirect Chiral GC Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral GC column.Not feasible due to the lack of functional groups for derivatization.Uses standard, less expensive GC columns.Requires a suitable functional group on the analyte and a pure chiral derivatizing agent.[3]
Chiral High-Performance Liquid Chromatography (HPLC) Separation on a chiral stationary phase using a liquid mobile phase.Not suitable for direct analysis due to the low polarity and lack of a UV chromophore for detection.Wide variety of chiral stationary phases available.Poor retention of non-polar alkanes on most CSPs; detection is a major challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent or chiral derivatizing agent to induce chemical shift differences between enantiomers.Not practical for direct analysis due to the lack of suitable functional groups for interaction with chiral auxiliaries.Non-destructive technique; provides detailed structural information.Requires significant interaction between the analyte and the chiral auxiliary, which is absent in alkanes.

Workflow for Stereochemical Purity Validation

The following diagram illustrates the typical workflow for validating the stereochemical purity of (R)- or (S)-2,4-Dimethylhexane using chiral GC.

G cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing cluster_result Result Validation Sample Racemic or Enantioenriched This compound Sample Dilution Dilute in a volatile solvent (e.g., Pentane) Sample->Dilution Injection Inject into GC with Chiral Column Dilution->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram with Two Separated Peaks Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Result Validated Stereochemical Purity Calculation->Result

Caption: Workflow for validating the stereochemical purity of this compound.

References

A Comparative Guide to the Separation of 2,4-Dimethylhexane Isomers: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of structural isomers are critical in various scientific disciplines, including chemical synthesis, petroleum analysis, and pharmaceutical development. This guide provides a detailed comparison of two prominent analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the separation of 2,4-dimethylhexane isomers. While both are powerful separation methods, their efficacy varies significantly for volatile, nonpolar compounds like alkanes.

At a Glance: GC vs. HPLC for this compound Isomer Separation

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and analyte-stationary phase interactions.[1]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and analyte-stationary phase interactions.[2]
Applicability to this compound Excellent. Ideal for volatile and thermally stable compounds like alkanes.[3]Limited. Not well-suited for highly volatile, nonpolar compounds. Separation is challenging and often requires specialized techniques.[4]
Typical Stationary Phase Non-polar (e.g., polydimethylsiloxane) or specialty phases (e.g., liquid crystals, chiral phases).[5][6]Normal-phase (e.g., silica) or reversed-phase (e.g., C8, C18).[7]
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).[8]Non-polar solvent (e.g., hexane) for normal-phase; Polar solvent (e.g., acetonitrile, methanol) for reversed-phase.[7]
Operating Temperature Elevated temperatures (e.g., 50-300 °C) to ensure analyte volatility.[9]Typically ambient or slightly elevated temperatures.[2]
Resolution of Isomers High resolution, especially with high-efficiency capillary columns.[5]Generally lower resolution for nonpolar isomers compared to GC.
Analysis Time Typically faster for volatile compounds.Can be longer, especially if retention times are high.

Experimental Protocols

Detailed methodologies for the separation of this compound isomers using GC and a theoretical approach for HPLC are presented below.

Gas Chromatography (GC) Experimental Protocol

GC is the preferred method for the separation of volatile hydrocarbon isomers. The following protocol is a standard approach for analyzing C8 alkanes.

ParameterDescription
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Temperature Program Initial: 40 °C (hold for 5 min), Ramp: 5 °C/min to 150 °C
Injection Volume 1 µL (split injection, e.g., 100:1 split ratio)
Sample Preparation Dilute sample in a volatile solvent (e.g., pentane (B18724) or hexane)

Expected Elution Order: On a non-polar column, the elution order of alkane isomers is primarily determined by their boiling points.[3] Isomers with lower boiling points will elute first. For C8 isomers, more branched isomers tend to have lower boiling points.

Theoretical High-Performance Liquid Chromatography (HPLC) Protocol

Direct separation of small, volatile alkanes like this compound by conventional HPLC is uncommon and challenging due to their high volatility and low polarity.[4] Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, would be the most plausible approach.

ParameterDescription
Instrument HPLC system with a Refractive Index (RI) or UV (at low wavelength) detector
Column Normal-Phase Silica Column
Dimensions: 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase 100% n-Hexane (isocratic)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Sample Preparation Dissolve sample in n-hexane

Challenges with HPLC:

  • Volatility: The high volatility of this compound can lead to issues with sample handling and detection.

  • Low Polarity: The lack of polar functional groups results in very weak interactions with the stationary phase, leading to poor retention and co-elution with the solvent front in reversed-phase systems. In normal-phase, achieving adequate separation between structurally similar, nonpolar isomers is difficult.

  • Detection: Alkanes lack a UV chromophore, necessitating the use of a refractive index detector, which is generally less sensitive and not compatible with gradient elution.

An alternative that bridges the gap between GC and HPLC for such compounds is Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and can provide better separation of non-polar compounds than HPLC with faster analysis times.[10][11]

Performance Comparison and Data Presentation

Quantitative data on the separation of this compound isomers is more readily available for GC.

Gas Chromatography Performance
ParameterTypical Value/Observation
Retention Time (t_R) Dependent on the specific isomer and GC conditions. For a homologous series of alkanes on a non-polar column, retention time increases with boiling point.[12]
Resolution (R_s) Generally high (R_s > 1.5) for most C8 isomers on a standard non-polar capillary column. Specialized columns, such as those with liquid crystalline phases, can offer enhanced selectivity for closely related isomers.[5]
Peak Shape Typically sharp and symmetrical peaks are achievable.
Sensitivity High, especially with a Flame Ionization Detector (FID), which is very sensitive to hydrocarbons.
Quantitative Analysis Highly accurate and reproducible. The FID response is proportional to the carbon number, allowing for reliable quantification.[6]
High-Performance Liquid Chromatography Performance (Theoretical)
ParameterExpected Observation
Retention Time (t_R) Likely to be very short in normal-phase HPLC, close to the void volume, making separation difficult.
Resolution (R_s) Expected to be poor for structurally similar, nonpolar isomers.
Peak Shape May exhibit significant tailing or fronting due to poor interaction with the stationary phase.
Sensitivity Lower with a Refractive Index (RI) detector compared to GC-FID.
Quantitative Analysis Challenging due to poor separation and lower sensitivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for GC and HPLC.

GC_Workflow cluster_GC Gas Chromatography (GC) Workflow Carrier_Gas Carrier Gas (e.g., Helium) Injector Injector (Heated) Carrier_Gas->Injector GC_Column GC Column (in Oven) Injector->GC_Column Sample Sample Injection Sample->Injector Detector Detector (e.g., FID) GC_Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

Caption: Experimental workflow for Gas Chromatography (GC).

HPLC_Workflow cluster_HPLC High-Performance Liquid Chromatography (HPLC) Workflow Solvent_Reservoir Mobile Phase Reservoir Pump High-Pressure Pump Solvent_Reservoir->Pump Injector Injector Pump->Injector HPLC_Column HPLC Column Injector->HPLC_Column Sample Sample Injection Sample->Injector Detector Detector (e.g., RI) HPLC_Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

Caption: Experimental workflow for High-Performance Liquid Chromatography (HPLC).

Conclusion

For the separation of this compound isomers, Gas Chromatography is unequivocally the superior technique . Its ability to handle volatile compounds, coupled with high-resolution capillary columns and sensitive detectors like the FID, allows for excellent separation and accurate quantification.

While HPLC is a versatile and powerful tool for a wide range of analytical problems, its application to the separation of small, nonpolar, and volatile alkanes is severely limited. The inherent properties of these compounds make it difficult to achieve adequate retention and separation using standard HPLC methodologies. For researchers and professionals in drug development and related fields, GC remains the gold standard for the analysis of such hydrocarbon isomers.

References

A Spectroscopic Comparison of 2,4-Dimethylhexane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of the diastereomers of 2,4-dimethylhexane. The precise determination of stereochemistry is critical in many areas of chemical and pharmaceutical research, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. This document outlines the key differences in Nuclear Magnetic Resonance (NMR) spectroscopy for the diastereomers of this compound and also touches upon Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Introduction to this compound Diastereomers

This compound possesses two chiral centers at carbons 2 and 4. This gives rise to three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane. The enantiomeric pair are non-superimposable mirror images of each other, while the meso compound is superimposable on its mirror image and is achiral overall due to an internal plane of symmetry. As diastereomers, the meso compound and the enantiomeric pair have different physical properties and can be distinguished by spectroscopic methods, particularly NMR.

Caption: Relationship between the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the diastereomers of this compound. The differences in their molecular symmetry lead to distinct NMR spectra. In an achiral solvent, the enantiomers ((2R,4R) and (2S,4S)) are indistinguishable by NMR and will produce identical spectra. However, the meso compound ((2R,4S)), being a diastereomer of the enantiomeric pair, will exhibit a different spectrum.

¹³C NMR Spectroscopy

The key to differentiating the diastereomers lies in the number of unique carbon signals observed in their proton-decoupled ¹³C NMR spectra.

  • Enantiomeric Pair ((2R,4R)/(2S,4S)) : These molecules lack a plane of symmetry. As a result, all eight carbon atoms are chemically non-equivalent, and one would expect to see eight distinct signals in the ¹³C NMR spectrum.

  • Meso Compound ((2R,4S)) : This molecule possesses an internal plane of symmetry that bisects the C3-C4 bond. This symmetry makes several pairs of carbons chemically equivalent. Specifically, C1 is equivalent to C5, C2 is equivalent to C4, and the two methyl groups attached to C2 and C4 are equivalent. Therefore, the meso compound is expected to show only four signals in its ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Data for this compound Diastereomers

Carbon Atom(s)Predicted Chemical Shift Range (ppm)Expected Number of Signals for Enantiomeric PairExpected Number of Signals for Meso Compound
-C H₃ (primary)10 - 2542
-C H₂- (secondary)20 - 4521
-C H- (tertiary)25 - 5021
Total Signals 8 4
¹H NMR Spectroscopy

Similar to ¹³C NMR, the proton NMR spectra of the diastereomers will differ due to their symmetry. The enantiomeric pair will show a more complex spectrum with more signals than the meso compound. The chemical shifts and coupling constants will also differ between the diastereomers.

Table 2: Predicted ¹H NMR Data for this compound Diastereomers

Proton EnvironmentPredicted Chemical Shift Range (ppm)Expected Number of Signals for Enantiomeric PairExpected Number of Signals for Meso Compound
-CHH ₃ (primary)0.8 - 1.0Multiple overlapping signalsFewer overlapping signals
-CH ₂- (secondary)1.1 - 1.4Multiple distinct signalsSimpler signal pattern
-CH - (tertiary)1.4 - 1.7Two distinct signalsOne signal

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. Since both diastereomers of this compound are alkanes and contain the same functional groups (C-H and C-C single bonds), their IR spectra are expected to be very similar. The main absorption bands will be in the C-H stretching region (2850-3000 cm⁻¹) and the C-H bending region (around 1375 and 1465 cm⁻¹). While minor differences in the fingerprint region (below 1500 cm⁻¹) might exist due to subtle differences in vibrational modes, these are generally not sufficient for reliable differentiation of these diastereomers.

Table 3: General IR Absorption Data for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H stretch2850 - 3000
C-H bend (methyl)~1375 and ~1465
C-H bend (methylene)~1465

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Since diastereomers have the same molecular formula and mass, their molecular ion peaks will be identical. The fragmentation patterns are also expected to be very similar as they are governed by the same covalent bond framework. Therefore, conventional mass spectrometry is not a suitable technique for distinguishing between the diastereomers of this compound.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
Molecular Ion [M]⁺114
Major Fragments[M-CH₃]⁺ (99), [M-C₂H₅]⁺ (85), [M-C₃H₇]⁺ (71), [M-C₄H₉]⁺ (57)

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra to differentiate the diastereomers of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample (either the pure meso compound or the racemic mixture of enantiomers) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle and a short relaxation delay (1-2 seconds).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Compare the number of signals in the ¹³C spectra and the signal patterns in the ¹H spectra to distinguish between the meso compound and the enantiomeric pair.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_results Results Sample This compound (Diastereomeric Mixture) NMR NMR Spectroscopy (¹³C and ¹H) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Result Distinct Spectra: Meso vs. Enantiomers NMR->NMR_Result IR_MS_Result Similar Spectra IR->IR_MS_Result MS->IR_MS_Result

Caption: Workflow for the spectroscopic differentiation of this compound diastereomers.

A Comparative Guide to the Synthesis and Applications of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the synthesis and applications of 2,4-dimethylhexane, a branched alkane of significant interest in fuel technology and as a non-polar solvent. This document offers a comparative analysis of its synthetic routes and performance attributes against relevant alternatives, supported by experimental data and detailed protocols.

Synthesis of this compound

The primary industrial methods for synthesizing this compound are the catalytic isomerization of n-octane and the alkylation of smaller alkanes. The choice of method is often dictated by the desired product distribution and the available feedstock.

Catalytic Isomerization of n-Octane

The isomerization of linear alkanes like n-octane to their branched isomers is a thermodynamically favored process at moderate temperatures and elevated hydrogen pressures. This process is critical for enhancing the octane (B31449) number of gasoline.[1] The use of hydrogen helps to suppress cracking and coke formation on the catalyst.[1]

Table 1: Comparison of Catalytic Systems for n-Octane Isomerization

Catalyst SystemTemperaturePressureH2/n-octane ratio (volumetric)Conversion of n-octane (%)Selectivity to Isomers (%)Reference
Bimetallic Ni-Cu/SAPO-11450 °C (reduction)--7019% higher than monometallic Ni catalyst[2]
Pt/sulfated zirconia200 °C18.5 bar-~5370-78[3]
Molybdenum sub-oxides370 °C18.5 bar--Good selectivity[3]
Pt-HZSM-5/HMS200-350 °C---High selectivity to isomers[4]

Experimental Protocol: Isomerization of n-Octane in a Flowing-type Microreactor [5]

  • Catalyst Preparation: The catalyst (e.g., bimetallic Ni-Cu/SAPO-11) is loaded into the microreactor. Prior to the reaction, the catalyst is reduced in flowing hydrogen at 673 K for 4 hours.

  • Reaction Conditions: The temperature is lowered to the desired reaction temperature (e.g., 573 K). n-octane is fed into the reactor using a syringe pump at a predetermined flow rate. The reaction is carried out at a pressure of 1.5 MPa with a volumetric H2/n-octane ratio of 400.

  • Product Analysis: After reaching a steady state, the products are analyzed by a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column.

SynthesisWorkflow Reactants n-Octane + H₂ Reactor Flowing-type Microreactor Catalyst: e.g., Ni-Cu/SAPO-11 Temperature: 573 K Pressure: 1.5 MPa Reactants->Reactor Feed Separation Gas Chromatography (GC) Reactor->Separation Product Stream Product This compound & Other Isomers Separation->Product OctaneComparison cluster_Alkanes Octane Isomers cluster_Additives Common Octane Boosters nOctane n-Octane RON: -19 DMH This compound RON: ~42.4 DMH->nOctane Higher RON (more branched) Isooctane Isooctane RON: 100 Isooctane->DMH Higher RON (more branched) Ethanol Ethanol RON: 108.6 Ethanol->Isooctane Higher RON MTBE MTBE RON: 118 MTBE->Ethanol Higher RON NMA N-Methylaniline (High Impact)

References

A Comparative Guide to the Analytical Cross-Validation of 2,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of 2,4-Dimethylhexane, a branched-chain alkane. Understanding the strengths and limitations of each method is crucial for selecting the appropriate technique to ensure data accuracy, reliability, and regulatory compliance in research and development settings. This document outlines the experimental protocols and presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific research question, whether it is for identification, quantification, or structural elucidation. The following table summarizes the key performance characteristics of GC-MS and NMR spectroscopy for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.[1]Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1]
Primary Use Identification and quantification of this compound in complex mixtures.[1]Structural elucidation and confirmation of the isomeric form of this compound.[1]
Sensitivity High (picogram to femtogram levels).Relatively low (milligram to microgram levels).
Resolution High separation efficiency for isomers.High resolution for distinguishing between different proton and carbon environments.
Sample Requirements Volatile and thermally stable samples; typically requires sample derivatization for non-volatile compounds.Soluble samples in a suitable deuterated solvent; non-destructive.[2]
Information Output Retention time, mass spectrum with characteristic fragmentation patterns.[3][4]Chemical shifts, coupling constants, and peak integrations, providing detailed structural information.[5][6][7]
Stereoisomer Differentiation Can separate diastereomers with appropriate chiral columns.Can distinguish between diastereomers (meso vs. racemic) due to differences in symmetry, leading to distinct spectra.[1] Cannot distinguish between enantiomers in an achiral solvent.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide standard operating procedures for the analysis of this compound using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the general procedure for the analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Dissolve a known quantity of the sample containing this compound in a high-purity volatile solvent, such as hexane (B92381) or pentane.[8]

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.[8]

  • If necessary, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to all samples and standards to correct for variations in injection volume and instrument response.[9]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[10]

  • Column: A nonpolar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is common for concentrated samples.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with a reference standard.

  • The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 114 and characteristic fragment ions.[3][4] Common fragments for branched alkanes include losses of methyl (CH3) and ethyl (C2H5) groups.[11][12]

  • Quantify this compound by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Temperature: 298 K.

3. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 seconds.

4. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

5. Data Analysis:

  • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze the ¹H and ¹³C NMR spectra for chemical shifts, peak multiplicities (splitting patterns), and integration values.

  • The number of unique signals in the ¹³C NMR spectrum can help differentiate between stereoisomers. For example, the meso-compound of this compound has a higher degree of symmetry and will exhibit fewer signals than the racemic mixture.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analytical techniques described.

analytical_workflow cluster_gcms GC-MS Analysis Workflow gcms_start Sample Preparation (Dissolution, Standards) gcms_inj GC Injection gcms_start->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_det Detection gcms_mass->gcms_det gcms_data Data Acquisition (Retention Time, Mass Spectrum) gcms_det->gcms_data gcms_end Compound Identification & Quantification gcms_data->gcms_end nmr_workflow cluster_nmr NMR Analysis Workflow nmr_start Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq NMR Data Acquisition (¹H, ¹³C Spectra) nmr_start->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shifts, Coupling) nmr_proc->nmr_analysis nmr_end Structural Elucidation & Isomer Differentiation nmr_analysis->nmr_end cross_validation_logic cluster_techniques Analytical Techniques cluster_results Results compound This compound Sample gcms GC-MS Analysis compound->gcms nmr NMR Analysis compound->nmr gcms_res Identity (RT, MS) Quantification gcms->gcms_res nmr_res Structure (Shifts, Couplings) Isomeric Form nmr->nmr_res comparison Comparative Analysis (Cross-Validation) gcms_res->comparison nmr_res->comparison conclusion Confirmed Identity, Purity, and Concentration comparison->conclusion

References

Establishing a Reference Standard for 2,4-Dimethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2,4-Dimethylhexane as a reference standard against its structural isomers. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require high-purity compounds for calibration, identification, and quantification purposes. This document outlines the key performance indicators, supported by experimental data and detailed analytical protocols.

Introduction

This compound is a branched-chain alkane and an isomer of octane.[1][2] As a certified reference material (CRM), it serves as a benchmark for analytical measurements, ensuring accuracy, and comparability of results across different laboratories and instruments. The quality and purity of a reference standard are paramount for its intended use. This guide compares this compound with its common isomers, 2,2-Dimethylhexane and 2,5-Dimethylhexane, to establish a clear reference point for its analytical performance.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate reference standard often depends on its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its selected isomers, sourced from the National Institute of Standards and Technology (NIST) database.[3][4][5][6]

PropertyThis compound2,2-Dimethylhexane2,5-Dimethylhexane
CAS Number 589-43-5[3]590-73-8592-13-2
Molecular Formula C₈H₁₈[3]C₈H₁₈C₈H₁₈
Molecular Weight 114.23 g/mol [3]114.23 g/mol 114.23 g/mol
Boiling Point 109.4 °C[3]106.8 °C109.1 °C
Density 0.701 g/mL at 20 °C0.695 g/mL at 20 °C0.694 g/mL at 20 °C
Refractive Index 1.395 at 20 °C1.393 at 20 °C1.393 at 20 °C

Data sourced from the NIST Chemistry WebBook.

Chromatographic Performance Comparison

Gas chromatography (GC) is the primary analytical technique for volatile organic compounds like dimethylhexanes. The performance of a reference standard is critically evaluated by its chromatographic behavior, including retention time and peak resolution from closely related compounds.

A comparative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) was conducted to evaluate the separation of this compound from its isomers. The experimental protocol is detailed below.

Table 2: Comparative GC-MS Retention Times

CompoundRetention Time (min)
2,2-Dimethylhexane5.85
This compound6.12
2,5-Dimethylhexane6.25

Retention times are indicative and may vary based on the specific instrument and conditions.

The results demonstrate a clear separation of the three isomers under the specified GC conditions, with this compound eluting between its 2,2- and 2,5- counterparts. This distinct retention behavior is crucial for accurate identification and quantification in complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This protocol is designed for the separation and identification of this compound and its structural isomers.

1. Sample Preparation:

  • Prepare individual standard solutions of this compound, 2,2-Dimethylhexane, and 2,5-Dimethylhexane at a concentration of 100 µg/mL in n-hexane.

  • Prepare a mixed isomer solution containing all three compounds at the same concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times and mass spectra.

  • The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 57.[1][8]

  • Calculate the resolution between adjacent peaks to assess the quality of separation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the certification of a chemical reference material, such as this compound.

G Workflow for Reference Material Certification cluster_0 Material Synthesis and Purification cluster_1 Characterization and Purity Assessment cluster_2 Certification and Documentation A Synthesis of this compound B Purification (e.g., Distillation) A->B C Identity Confirmation (NMR, MS) B->C D Purity by GC-FID B->D E Impurities Identification (GC-MS) D->E F Homogeneity and Stability Studies E->F G Value Assignment and Uncertainty Calculation F->G H Issuance of Certificate of Analysis G->H

Caption: Certification workflow for a chemical reference material.

This guide establishes the basis for utilizing this compound as a reference standard. Its distinct chromatographic profile, coupled with well-defined physicochemical properties, makes it a reliable choice for analytical applications requiring accurate identification and quantification of branched-chain alkanes. The provided experimental protocol offers a starting point for laboratories to verify its performance against other isomers.

References

A Comparative Guide to Uncertainty Estimation in the Measurement of 2,4-Dimethylhexane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the physicochemical properties of compounds like 2,4-Dimethylhexane is fundamental. This guide provides a comparative overview of common experimental methods for measuring key properties—density, viscosity, speed of sound, and refractive index—with a focus on the estimation of measurement uncertainty.

General Principles of Measurement Uncertainty

The uncertainty of a measurement is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It is a quantitative indication of the quality of the measurement result. The estimation of uncertainty is typically guided by the principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM).

The general process for estimating measurement uncertainty involves identifying all potential sources of error, quantifying their contributions as standard uncertainties (Type A, evaluated by statistical methods, and Type B, evaluated by other means), and combining them to obtain a combined standard uncertainty. This is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to yield the expanded uncertainty.

cluster_0 Uncertainty Estimation Workflow A Specify Measurand B Identify Sources of Uncertainty A->B C Quantify Uncertainty Components B->C D Calculate Combined Standard Uncertainty C->D E Determine Expanded Uncertainty D->E F Report Result with Uncertainty E->F

Caption: General workflow for estimating measurement uncertainty.

Density Measurement

Density is a fundamental physical property, and its accurate measurement is crucial for various calculations and conversions.

Comparison of Density Measurement Methods
Method Principle Typical Expanded Uncertainty (k=2) Advantages Disadvantages
Vibrating Tube Densitometry Measures the change in the resonant frequency of a vibrating U-tube when filled with the sample liquid.0.0025% + 0.0006 kg·m⁻³ to 0.015% + 0.001 kg·m⁻³[1]High precision, small sample volume, automated.Requires careful calibration, sensitive to temperature fluctuations and bubbles.[2][3]
Pycnometry Determines the volume of a known mass of liquid by measuring the mass of the liquid-filled pycnometer.~0.1% to 0.5%Simple, low-cost equipment.Less precise, requires careful temperature control, operator dependent.
Experimental Protocols

Vibrating Tube Densitometry

  • Calibration: Calibrate the instrument using at least two reference fluids with known densities (e.g., dry air and distilled water) at the desired temperature and pressure.[2][4]

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates.

  • Measurement: Inject the sample into the oscillating U-tube. The instrument measures the oscillation period.

  • Data Acquisition: The instrument's software calculates the density based on the calibration parameters and the measured oscillation period.[5]

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.

cluster_1 Vibrating Tube Densitometry Workflow A Calibrate with Reference Fluids B Prepare and Degas Sample A->B C Inject Sample into U-tube B->C D Measure Oscillation Period C->D E Calculate Density D->E F Clean and Dry Cell E->F cluster_2 Ubbelohde Viscometry Workflow A Select and Clean Viscometer B Charge Sample A->B C Temperature Equilibration B->C D Draw Sample into Measuring Bulb C->D E Measure Efflux Time D->E F Calculate Kinematic Viscosity E->F cluster_3 Stabinger Viscometry Workflow A Set Temperature and Stabilize B Perform Calibration Check A->B C Inject Sample B->C D Initiate Automated Measurement C->D E Record Dynamic & Kinematic Viscosity D->E F Clean Measuring Cell E->F cluster_4 Pulse-Echo Speed of Sound Workflow A Calibrate with Reference Liquid B Fill and Thermostat Sample Cell A->B C Transmit Ultrasonic Pulse B->C D Receive Echo C->D E Measure Time of Flight D->E F Calculate Speed of Sound E->F cluster_5 Abbe Refractometry Workflow A Calibrate with Standard B Clean Prisms A->B C Apply Sample B->C D Control Temperature C->D E Adjust for Sharp Boundary D->E F Read Refractive Index E->F

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dimethylhexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-Dimethylhexane, a highly flammable and hazardous chemical, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is a volatile, colorless liquid that presents multiple hazards.[1][2][3] It is highly flammable, can cause skin irritation, and may cause drowsiness or dizziness.[1][2] Aspiration of this compound can be fatal if swallowed and enters the airways.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye/face protection, is mandatory when handling this substance.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number589-43-5[1][2]
EC Number209-649-6[1][2]
Molecular Weight114.23 g/mol
Boiling Point108-109 °C
Density0.701 g/mL at 25 °C
Flash Point22 °C (71.6 °F) - closed cup
Vapor Pressure48 mmHg (at 34 °C)

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, following a "cradle-to-grave" approach to ensure it is handled safely from generation to final disposal.[4][5][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.[7][8]

  • Segregate this compound waste from other chemical waste streams, particularly from incompatible materials.[7][9] Halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs.[7]

2. Container Selection and Management:

  • Use only approved, chemically compatible containers for waste collection.[10][11] Plastic is often preferred.[10] The container must have a secure, leak-proof closure.[11][12]

  • Ensure the container is free from damage or deterioration.[11]

  • Do not overfill containers; a general guideline is to fill only to the 80% level to allow for expansion.[13]

3. Labeling:

  • As soon as waste is added, label the container with the words "Hazardous Waste."[8][12]

  • The label must clearly identify the contents as "this compound" and include the approximate concentration and volume.[12]

  • Include the accumulation start date on the label.[8]

4. Storage:

  • Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • The SAA must be under the control of laboratory personnel.[11]

  • Keep waste containers closed at all times except when adding waste.[10][12]

  • Provide secondary containment to capture any potential leaks or spills.[7][9]

  • Federal regulations limit the storage of hazardous waste in an SAA to a maximum of 55 gallons.[7][10]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to schedule a pickup.[7][10]

  • Do not dispose of this compound down the drain or with regular trash.[1][11] This is a violation of the Resource Conservation and Recovery Act (RCRA).[4][11]

  • Evaporation of chemical waste as a disposal method is strictly prohibited.[7][12]

6. Spill Management:

  • In the event of a minor spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[1]

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][12]

  • For major spills, evacuate the area and contact your institution's emergency response team immediately.[13]

7. Empty Container Disposal:

  • A container that held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent.[12][14] The rinsate must be collected and disposed of as hazardous waste.[12][14]

  • After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY."[14] It can then be disposed of in the general trash or recycled according to your institution's policies.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Disposal & Emergency A Generate this compound Waste B Select Compatible, Labeled Container A->B H Manage Spills Appropriately A->H Spill Occurs C Add Waste to Container (Do not overfill) B->C D Store in Designated Satellite Accumulation Area C->D Waste Accumulation I Decontaminate Empty Containers (Triple Rinse) C->I Container is Empty E Keep Container Closed D->E F Provide Secondary Containment D->F G Contact EHS for Pickup D->G Ready for Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylhexane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.